5,8-dimethyl-1-tetralone
Description
The exact mass of the compound 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGKPHICFZGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198422 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5037-63-8 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5037-63-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,8-dimethyl-1-tetralone chemical structure and properties
An In-Depth Technical Guide to 5,8-Dimethyl-1-Tetralone for Advanced Research
Introduction: The Significance of the Tetralone Scaffold
In the landscape of organic synthesis and medicinal chemistry, the tetralone scaffold represents a cornerstone building block. These bicyclic aromatic ketones are not merely synthetic curiosities; they are integral components of numerous natural products and serve as pivotal intermediates in the development of potent therapeutic agents.[1][2] this compound (CAS No: 5037-63-8), a specific derivative, exemplifies this utility.[3] Its strategic methylation on the aromatic ring provides a unique chemical profile that has been leveraged for the synthesis of complex molecules, particularly in the realm of sesquiterpenes and other biologically active compounds.[4][5]
This guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, its chemical behavior, and its potential applications, grounded in authoritative references.
Chemical Structure and Physicochemical Properties
This compound possesses a fused ring system consisting of a benzene ring fused to a cyclohexanone ring. The systematic IUPAC name is 3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone. The methyl groups at the C5 and C8 positions sterically influence the molecule's reactivity and are key to its role as a specific precursor in multi-step syntheses.
The core structure is achiral, with a molecular formula of C₁₂H₁₄O and a molecular weight of approximately 174.24 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5037-63-8 | [3] |
| Molecular Formula | C₁₂H₁₄O | [3] |
| Molecular Weight | 174.24 g/mol | [3] |
| Boiling Point | 160–162 °C at 1595 Pa | [6] |
| Infrared (IR) Spectrum | ν_max: 1674 cm⁻¹ (C=O stretch) | [6] |
| Mass Spectrum (MS) | m/z: 174 (M⁺, 88%) | [6] |
| ¹H NMR (CDCl₃) | δ 7.16 (d, 1H), 6.97 (d, 1H), 2.87 (t, 2H), 2.59 (s, 3H), 2.28 (s, 3H), 2.08–1.99 (m, 2H) | [6] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is efficiently achieved from readily available starting materials. A well-established and high-yielding route begins with p-xylene, proceeding through a Friedel-Crafts acylation followed by an intramolecular cyclization.[5][6] This method is advantageous due to its reliability and scalability.
Synthetic Workflow Diagram
Caption: Synthesis of this compound from p-Xylene.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation to form γ-(2,5-Dimethylphenyl)butyric Acid
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add p-xylene and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Reagent Addition: Slowly add 4-chlorobutyric acid to the stirred mixture. The causality for the slow addition is to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: Heat the mixture gently to initiate the reaction. The Friedel-Crafts acylation proceeds as the electrophilic acylium ion (generated from 4-chlorobutyric acid and AlCl₃) attacks the electron-rich p-xylene ring.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate acid.
Step 2: Intramolecular Cyclization to this compound
-
Reaction Setup: Place the crude γ-(2,5-dimethylphenyl)butyric acid into a flask.
-
Cyclization: Add polyphosphoric acid (PPA), a strong dehydrating and cyclizing agent. Heat the mixture with stirring. The PPA protonates the carboxylic acid, facilitating an intramolecular electrophilic attack on the aromatic ring to form the six-membered ketone ring, yielding the tetralone.[5] This step is reported to produce the final product in excellent yield.[6]
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent, wash to neutrality, dry, and concentrate. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is centered on its ketone functional group and the adjacent benzylic positions. These sites allow for a wide range of transformations, making it a valuable intermediate.
Key Reactions:
-
Reduction: The ketone can be reduced to the corresponding alcohol (1-tetralol derivative) using reducing agents like sodium borohydride.[1]
-
Conversion to 2-Tetralone: It serves as a starting material for the synthesis of 5,8-dimethyl-2-tetralone, a crucial intermediate for eudesmane sesquiterpenes like occidol and emmotin-G.[4][5][6][7] This transformation typically involves conversion to a dihydronaphthalene intermediate, followed by epoxidation and acid-catalyzed rearrangement.[5][6]
Role as a Privileged Scaffold in Medicinal Chemistry
The broader tetralone framework is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural motif capable of binding to a variety of biological targets.[2][8] By using this compound as a starting point, chemists can synthesize libraries of compounds for screening against various therapeutic targets.
-
CNS Agents: The tetralone core is found in drugs targeting the central nervous system, including antidepressants (e.g., Sertraline) and ligands for dopamine and serotonin receptors.[2][8]
-
Anticancer and Antimicrobial Agents: Numerous tetralone derivatives have been synthesized and evaluated for their potential as anticancer, antitumor, and antibacterial agents.[2][9]
-
Enzyme Inhibitors: The scaffold is a key component in the design of inhibitors for enzymes such as monoamine oxidase (MAO), which are targets for treating depression and Parkinson's disease, and various kinases.[8]
Conceptual Drug Discovery Workflow
Caption: Role of Tetralone Scaffold in a Drug Discovery Pipeline.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10][12]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[10] Seek medical attention if irritation or other symptoms persist.
Conclusion
This compound is a chemically significant molecule that serves as a versatile and valuable intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an ideal starting point for constructing more complex molecular architectures. For researchers in drug discovery, the tetralone scaffold it embodies continues to be a fruitful source of novel therapeutic candidates, from CNS agents to kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for unlocking its full potential in advanced scientific research.
References
- Sigma-Aldrich. 5,8-Dimethoxy-1-tetralone 99%.
- ChemicalBook. This compound.
- Banerjee, A. K., Vera, W., & Laya, M. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes.
- Taylor & Francis Online.
- Guidechem. This compound (cas 5037-63-8) SDS/MSDS download.
- ResearchGate. (PDF)
- Amerigo Scientific. 5,7-Dimethyl-1-tetralone (97%).
- Fisher Scientific.
- Fisher Scientific.
- Thermo Fisher Scientific.
- ResearchGate. (PDF) Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether.
- Wikipedia. 1-Tetralone.
- CymitQuimica. CAS 19550-57-3: 6,7-DIMETHYL-1-TETRALONE.
- ResearchGate. (PDF)
- ChemicalBook.
- PubMed.
- ResearchGate.
- Benchchem. Application of 7-Bromo-1-tetralone in Medicinal Chemistry: A Detailed Guide for Researchers.
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An In-depth Technical Guide to 5,8-dimethyl-1-tetralone for Researchers and Drug Development Professionals
Chemical Identity and Properties
5,8-dimethyl-1-tetralone is a derivative of 1-tetralone, a bicyclic aromatic hydrocarbon and ketone. The core structure consists of a benzene ring fused to a cyclohexanone ring, with methyl groups substituted at the 5th and 8th positions of the aromatic ring.
| Property | Value | Source |
| CAS Number | 5037-63-8 | [1] |
| IUPAC Name | 5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one | [1] |
| Synonyms | 5,8-dimethyltetralone, 1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene-1-one, 3,4-Dihydro-5,8-dimethyl-1(2H)-naphthalenone | [1] |
| Molecular Formula | C₁₂H₁₄O | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Melting Point | 33 °C | [1] |
| Boiling Point | 145 °C at 10 Torr | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the Friedel-Crafts acylation of an appropriately substituted aromatic precursor, followed by intramolecular cyclization.
A reported synthesis starts from p-xylene, which undergoes a Friedel-Crafts alkylation with 4-chlorobutyric acid to yield an intermediate acid.[2] This acid is then cyclized using polyphosphoric acid to afford this compound in excellent yield.[2] The choice of a strong acid catalyst like polyphosphoric acid is crucial for promoting the intramolecular acylation that forms the six-membered ketone ring.
Experimental Protocol: Synthesis of this compound [2]
-
Friedel-Crafts Alkylation: To a solution of p-xylene, add 4-chlorobutyric acid and a Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining a low temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with ice-water and extract the product with an organic solvent. Purify the resulting acid intermediate.
-
Intramolecular Cyclization: Add the purified acid to polyphosphoric acid at an elevated temperature. Stir the mixture vigorously to ensure proper mixing and facilitate the cyclization. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture onto crushed ice and extract the product, this compound, with an appropriate organic solvent. Purify the final product by column chromatography or distillation.
Caption: Reactivity and synthetic transformations of this compound.
Applications in Drug Discovery
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. [3]Derivatives of tetralones have been investigated for a range of therapeutic applications, including as antidepressants, anticancer agents, and ligands for central nervous system receptors. [3][4][5] The structural framework of this compound provides a solid foundation for the design of novel drug candidates. The methyl groups can influence the lipophilicity and metabolic stability of the molecule, while the ketone and aromatic ring offer multiple points for chemical modification to optimize pharmacological activity and selectivity. Its role as an intermediate in the synthesis of natural products and their analogs further highlights its importance in drug discovery programs. [6]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated area or under a chemical fume hood. [7][8]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. [7][8] Hazard Statements (General for Tetralones):
-
May be harmful if swallowed. * May cause skin and eye irritation. [7][8]* May cause respiratory irritation. [9] Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing. [7][8]* Do not ingest or inhale. [7]* Store in a tightly closed container in a cool, dry, and well-ventilated place. [7][8]* In case of contact, rinse the affected area with plenty of water. [7][8]Seek medical attention if irritation persists.
For detailed and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [7][8][9][10]
References
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. [Link]
-
ResearchGate. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, September 17). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]
-
ResearchGate. (2004). Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. Retrieved from [Link]
-
ResearchGate. (2014, August 11). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5,7-Dimethyl-1-tetralone (97%). Retrieved from [Link]
-
GSRS. (n.d.). 5,7-DIMETHYL-1-TETRALONE. Retrieved from [Link]
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ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]
-
ResearchGate. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Retrieved from [Link]
-
ResearchGate. (2022). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Amino-1-tetralone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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A Spectroscopic Guide to 5,8-Dimethyl-1-Tetralone: Structural Elucidation and Data Interpretation
Introduction: The Molecular Blueprint
In the landscape of organic synthesis and drug development, the precise characterization of molecular architecture is paramount. 5,8-Dimethyl-1-tetralone, a bicyclic aromatic ketone, serves as a valuable scaffold and intermediate in the synthesis of more complex chemical entities. Its structural rigidity and defined substitution pattern make it an ideal subject for unambiguous characterization. This guide provides an in-depth analysis of the primary spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the identity and purity of this compound.
Our approach moves beyond a mere presentation of data. We will delve into the causality behind the spectroscopic signals, explaining how the unique electronic environment of each atom and functional group translates into the observed spectra. This document is structured to serve as a practical reference for researchers, offering not only verified data but also the strategic rationale behind the experimental protocols and interpretation.
Overall Analytical Workflow
The comprehensive characterization of a molecule like this compound relies on a synergistic workflow where each technique provides a unique piece of the structural puzzle. The process begins with isolating the pure compound, followed by parallel analysis using NMR, IR, and MS to confirm its covalent structure, functional groups, and molecular mass, respectively.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton (¹H) NMR reveals the number of distinct proton types and their connectivity. The chemical shift (δ) indicates the electronic environment of a proton, integration gives the relative number of protons, and spin-spin splitting (multiplicity) reveals adjacent, non-equivalent protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its minimal interference in the spectrum[1].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the 0 ppm mark.
-
Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is tuned to the proton frequency, and parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise and accurate integration[1][2].
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal and perform a Fourier transform to obtain the frequency-domain spectrum.
-
Processing: Phase and baseline correct the spectrum. Integrate the signals to determine the relative proton count for each resonance.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.16 | Doublet (d) | 1H | 7.5 | H-6 (Aromatic) |
| 6.97 | Doublet (d) | 1H | 7.5 | H-7 (Aromatic) |
| 2.87 | Triplet (t) | 2H | 6.0 | H-2 (CH₂) |
| 2.59 | Singlet (s) | 3H | - | H-10 (CH₃ at C-8) |
| 2.28 | Singlet (s) | 3H | - | H-9 (CH₃ at C-5) |
| 2.08–1.99 | Multiplet (m) | 2H | - | H-3 (CH₂) |
Data sourced from Banerjee, A. K., et al. (2004).[3]
The ¹H NMR spectrum provides a clear and definitive fingerprint of the molecule.
-
Aromatic Region (δ 6.5-8.0): The two doublets at 7.16 and 6.97 ppm, each integrating to one proton, are characteristic of two adjacent aromatic protons. Their coupling constant of 7.5 Hz confirms their ortho relationship.
-
Aliphatic Region (δ 0.5-4.5):
-
The triplet at 2.87 ppm is assigned to the two protons at the C-2 position. The downfield shift is due to the deshielding effect of the adjacent carbonyl group (C-1). The triplet multiplicity (J = 6.0 Hz) indicates coupling to the two neighboring protons on C-3.
-
The multiplet around 2.03 ppm corresponds to the protons at the C-3 position, adjacent to both the C-2 and C-4 methylene groups.
-
The singlet at 2.59 ppm, integrating to three protons, is assigned to the methyl group at C-8. It is a singlet because it has no adjacent protons to couple with.
-
Similarly, the singlet at 2.28 ppm corresponds to the methyl group at C-5.
-
Caption: Key proton environments in this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule. Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet[4].
The sample preparation and spectrometer setup are similar to that for ¹H NMR, but the instrument is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument)[2][5]. A key difference is the use of broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE)[4]. Longer acquisition times or a higher number of scans are often required due to the low natural abundance (1.1%) of the ¹³C isotope.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~198 | Quaternary (C) | C-1 (C=O) |
| ~145 | Quaternary (C) | C-8a |
| ~137 | Quaternary (C) | C-5 |
| ~134 | Quaternary (C) | C-8 |
| ~132 | Quaternary (C) | C-4a |
| ~129 | Methine (CH) | C-6 |
| ~126 | Methine (CH) | C-7 |
| ~38 | Methylene (CH₂) | C-2 |
| ~30 | Methylene (CH₂) | C-4 |
| ~23 | Methylene (CH₂) | C-3 |
| ~21 | Methyl (CH₃) | C-9 (from C-5) |
| ~19 | Methyl (CH₃) | C-10 (from C-8) |
-
Carbonyl Carbon: The signal at the lowest field (~198 ppm) is unequivocally assigned to the ketone carbonyl carbon (C-1).
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The four quaternary carbons (C-4a, C-5, C-8, C-8a) are expected between ~132-145 ppm, while the two protonated carbons (C-6, C-7) are predicted to be more upfield, around ~126-129 ppm.
-
Aliphatic Carbons: The three methylene (CH₂) carbons of the saturated ring are expected between ~23-38 ppm. The C-2 carbon is the most downfield due to its proximity to the carbonyl group. The two methyl carbons attached to the aromatic ring are predicted to appear at the highest field, around ~19-21 ppm.
Part 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR
-
Technique Selection: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation. A drop of the neat liquid or a small amount of solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide)[7]. Alternatively, a traditional transmission experiment can be run by preparing a KBr pellet for a solid sample or using salt plates (NaCl) for a neat liquid[8].
-
Background Scan: A background spectrum of the empty instrument (or with the pure solvent) is recorded first. This is crucial to subtract absorptions from atmospheric CO₂ and water vapor, as well as any solvent signals[9].
-
Sample Scan: The sample is placed in the beam path, and its spectrum is recorded. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic C-H |
| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1674 | C=O Stretch | Aryl Ketone |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
Data for C=O stretch sourced from Banerjee, A. K., et al. (2004).[3] Other values are characteristic ranges.
Interpretation of the IR Spectrum
The IR spectrum immediately confirms the key functional groups.
-
The Carbonyl Signature: The most prominent and diagnostic peak is the strong absorption at 1674 cm⁻¹ [3]. This frequency is characteristic of an α,β-unsaturated (aryl) ketone, where conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).
-
C-H Stretching: A group of weaker bands above 3000 cm⁻¹ signifies the C-H stretching of the aromatic ring. The strong, sharp bands below 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups.
-
Aromatic Ring: Absorptions around 1600 and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.
Caption: Correlation of functional groups to their IR absorption frequencies.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electron Ionization (EI) is a common technique for small, volatile molecules like this one.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum[10][11].
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺·)[12][13].
-
Fragmentation: The high energy of EI is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. This pattern of fragmentation is highly reproducible and characteristic of the molecule's structure[14].
-
Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Mass Spectrometry Data
| m/z | Ion | Interpretation |
| 174 | [M]⁺· | Molecular Ion |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 146 | [M - CO]⁺· | Loss of neutral carbon monoxide |
| 131 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |
Molecular ion data sourced from Banerjee, A. K., et al. (2004).[3] Fragments are proposed based on common fragmentation pathways.[15][16]
Interpretation of the Mass Spectrum
-
Molecular Ion: The spectrum shows a prominent molecular ion peak at m/z 174 , which corresponds to the molecular weight of this compound (C₁₂H₁₄O)[3][17]. This is the most critical piece of data from the mass spectrum, confirming the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern provides corroborating structural evidence.
-
Loss of a Methyl Group: A peak at m/z 159 indicates the loss of a methyl radical (·CH₃), a common fragmentation for molecules containing methyl groups.
-
Loss of Carbon Monoxide: A peak at m/z 146 suggests the loss of a neutral CO molecule, a characteristic fragmentation for ketones.
-
Subsequent Fragmentation: The peak at m/z 131 likely arises from the fragment at m/z 159 losing CO, or the fragment at m/z 146 losing a methyl group.
-
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H NMR defines the precise connectivity and spatial relationship of the protons. IR spectroscopy confirms the presence of the key aryl ketone functional group and the aromatic/aliphatic C-H bonds. Mass spectrometry establishes the correct molecular weight and suggests a fragmentation pattern consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the compound's identity, a fundamental requirement for its use in research and development.
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An In-depth Technical Guide to the Synthesis of 5,8-Dimethyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetralone Scaffold
The tetralone motif, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid structure serves as a valuable building block for a diverse array of biologically active compounds. Among these, 5,8-dimethyl-1-tetralone is a key intermediate in the synthesis of various therapeutic agents, including potential treatments for neurodegenerative diseases and cancer.[1][2][3] The strategic placement of the dimethyl substituents on the aromatic ring significantly influences the pharmacological profile of its derivatives, making the efficient and scalable synthesis of this molecule a topic of considerable interest for researchers in drug discovery and development. This guide provides a detailed exploration of the primary synthesis pathways to this compound, offering in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in their synthetic endeavors.
Pathway 1: The Classic Route via Intramolecular Friedel-Crafts Acylation
The most established and widely utilized method for the synthesis of this compound involves a two-step sequence starting from commercially available p-xylene. This pathway leverages two fundamental reactions in organic synthesis: a Friedel-Crafts acylation followed by an intramolecular cyclization.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound via Friedel-Crafts acylation and intramolecular cyclization.
Step 1: Friedel-Crafts Acylation of p-Xylene with Succinic Anhydride
The synthesis commences with the Friedel-Crafts acylation of p-xylene with succinic anhydride.[4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to generate an acylium ion from succinic anhydride. The electron-rich p-xylene then attacks the acylium ion, leading to the formation of β-(2,5-dimethylbenzoyl)propionic acid.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation of p-xylene with succinic anhydride.
Experimental Protocol: Synthesis of β-(2,5-Dimethylbenzoyl)propionic Acid
Materials:
-
p-Xylene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) and p-xylene (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-(2,5-dimethylbenzoyl)propionic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Step 2: Clemmensen Reduction of the Keto Acid
The second step involves the reduction of the keto group in β-(2,5-dimethylbenzoyl)propionic acid to a methylene group. The Clemmensen reduction, which employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid, is a classic and effective method for this transformation, yielding γ-(2,5-dimethylphenyl)butyric acid.[5][6][7]
Experimental Protocol: Synthesis of γ-(2,5-Dimethylphenyl)butyric Acid
Materials:
-
β-(2,5-Dimethylbenzoyl)propionic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, toluene, and β-(2,5-dimethylbenzoyl)propionic acid.
-
Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layer and the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude γ-(2,5-dimethylphenyl)butyric acid. The product can be purified by vacuum distillation or recrystallization.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid functional group of γ-(2,5-dimethylphenyl)butyric acid acylates the aromatic ring to form the six-membered ketone ring of this compound. This cyclization is typically promoted by a strong acid, with polyphosphoric acid (PPA) being a common and effective reagent.[8][9]
Mechanism of Intramolecular Cyclization
Caption: Mechanism of the polyphosphoric acid-catalyzed intramolecular cyclization of γ-(2,5-dimethylphenyl)butyric acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
γ-(2,5-Dimethylphenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, heat polyphosphoric acid to 80-90 °C with stirring.
-
Add γ-(2,5-dimethylphenyl)butyric acid to the hot PPA and continue stirring at this temperature for 30-60 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the ether extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Pathway 2: Robinson Annulation Approach (A Potential Alternative)
While the Friedel-Crafts route is well-established, the Robinson annulation offers a powerful alternative for the construction of six-membered rings.[10][11][12][13] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. For the synthesis of this compound, a hypothetical retrosynthetic analysis suggests starting from a suitably substituted acetophenone and an α,β-unsaturated ketone.
Hypothetical Retrosynthetic Analysis
Caption: Retrosynthetic analysis for a potential Robinson annulation approach to this compound.
This approach would involve the Michael addition of the enolate of 2,5-dimethylacetophenone to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation of the resulting 1,5-diketone. While conceptually straightforward, this specific application to synthesize this compound is not as well-documented in the literature as the Friedel-Crafts method, and optimization of reaction conditions would likely be necessary to achieve good yields and prevent side reactions.
Data Presentation: Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Robinson Annulation (Hypothetical) |
| Starting Materials | p-Xylene, Succinic Anhydride | 2,5-Dimethylacetophenone, Methyl Vinyl Ketone |
| Key Reactions | Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Acylation | Michael Addition, Intramolecular Aldol Condensation |
| Typical Yield | Good to Excellent (Overall)[14] | Potentially variable; requires optimization |
| Scalability | Readily scalable | Potentially scalable |
| Advantages | Well-established, reliable, uses readily available starting materials. | Convergent, potentially fewer steps. |
| Disadvantages | Multi-step process, use of harsh reagents (AlCl₃, PPA). | Potential for polymerization of MVK, regioselectivity issues in aldol condensation. |
Conclusion: A Versatile Scaffold Accessible Through Classic Synthesis
This compound remains a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The classical synthesis route, employing a sequence of Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization, is a robust and well-documented method for accessing this key intermediate. While alternative pathways such as the Robinson annulation present intriguing possibilities for more convergent syntheses, the Friedel-Crafts approach stands as the current benchmark for reliability and scalability. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers in their efforts to synthesize this compound and explore its potential in the development of novel therapeutics.
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Acevedo-Llanos, R. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Material Science Research India, 16(3). Retrieved from [Link]
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Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]
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-
Serra, S. (2018). Total Synthesis of Natural Products Containing the Tetralone Subunit. Molecules, 23(11), 2847. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). Retrieved from [Link]
-
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-
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-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2308. Retrieved from [Link]
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-
Gauni, D., & Kumar, S. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 1-1. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]
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All about Chemistry. (2023, April 29). Clemmensen Reduction of Aldehydes & Ketones [Video]. YouTube. Retrieved from [Link]
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The Tetralone Scaffold: A Technical Guide to Unlocking Biological Activity from the 5,8-Dimethyl-1-Tetralone Core
Introduction: The Enigmatic Potential of 5,8-Dimethyl-1-Tetralone
To the dedicated researcher in drug discovery, the value of a chemical scaffold lies not just in its known activities, but in its potential. This compound is a prime example of a molecule that, while not extensively documented for its own specific biological activities, represents a foundational structure for a diverse range of pharmacologically active compounds.[1][2][3] This technical guide will delve into the known biological landscape of the broader tetralone family, using this compound as our central reference point. We will explore the established activities of its derivatives, provide detailed experimental protocols for their evaluation, and offer insights into how the core structure of this compound can be leveraged for the synthesis of novel therapeutic agents.[3]
The tetralone core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological effects.[3][4] This guide is designed for the hands-on scientist, providing not just a review of the literature, but a practical framework for investigating the potential of this compound and its analogues.
Known Biological Activities of the Tetralone Scaffold
While direct studies on the biological effects of this compound are limited, the broader class of tetralone derivatives has been shown to exhibit significant activity in several key areas of therapeutic interest.
Antimicrobial and Antibacterial Properties
The tetralone structure has proven to be a versatile backbone for the development of novel antimicrobial agents.[5][6][7] Researchers have successfully synthesized tetralone derivatives that demonstrate potent activity against a range of pathogens, including clinically relevant strains.[5][6][7] A notable study focused on aminoguanidine-tetralone derivatives, which displayed significant antibacterial activity against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial membrane, leading to depolarization and cell death.[5][6][7]
Cytotoxic and Anti-Tumor Activities
The tetralone scaffold has also been investigated for its potential in oncology. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[8][9][10] For instance, certain dihydronaphthalenone chalconoid derivatives have shown good cytotoxic activity against human cancer cell lines such as K562, HT-29, and MCF-7.[10] The proposed mechanism for some of these compounds involves the inhibition of cellular respiration.[9]
Anti-inflammatory Effects
The anti-inflammatory potential of tetralone derivatives is another promising area of research. Some of these compounds have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[11] By inhibiting the tautomerase activity of MIF, these derivatives can reduce inflammatory macrophage activation and the production of pro-inflammatory mediators like TNF-α and IL-6.[11]
Experimental Protocols for Biological Evaluation
To assist researchers in the practical investigation of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol is fundamental for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow for Broth Microdilution Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Quantitative Data Summary
The following table summarizes representative biological activity data for various tetralone derivatives, providing a benchmark for researchers investigating new analogues.
| Compound Class | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |
| Aminoguanidine-tetralone derivatives | Antibacterial | S. aureus | 0.5 - 4 µg/mL | [5][6][7] |
| Dihydronaphthalenone chalconoids | Cytotoxicity | K562, HT-29, MCF-7 | 7.1 - 28.9 µM | [10] |
| 2-Arylmethylene-1-tetralones | Anti-inflammatory | Macrophage MIF | Varies | [11] |
| Kaempferol and Maesopsin (tetralone-containing natural products) | Cytotoxicity | CCRF-CEM | 5.3 - 14.0 µM | [8] |
Conclusion: A Scaffold of Opportunity
While the biological profile of this compound itself remains to be fully elucidated, its core structure is undeniably a valuable starting point for the synthesis of novel, biologically active compounds. The established antimicrobial, cytotoxic, and anti-inflammatory activities of the broader tetralone family provide a strong rationale for the continued exploration of this chemical space. By employing the detailed experimental protocols outlined in this guide, researchers are well-equipped to synthesize and evaluate new derivatives of this compound, potentially uncovering next-generation therapeutic agents. The journey from a simple scaffold to a life-saving drug is long, but it begins with a thorough understanding of the foundational chemistry and biology, a process this guide is intended to facilitate.
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Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]
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-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Effects of 4,4-Dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-Dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]
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Antimicrobial Activity of Lactones - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]
-
5,7-Dimethyl-1-tetralone (97%) - Amerigo Scientific. (n.d.). Retrieved January 1, 2026, from [Link]
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5,7-DIMETHYL-1-TETRALONE - gsrs. (n.d.). Retrieved January 1, 2026, from [Link]
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An In-depth Technical Guide to 5,8-Dimethyl-1-Tetralone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,8-dimethyl-1-tetralone, a significant bicyclic ketone that serves as a valuable intermediate in organic synthesis. This document delves into the historical context of its synthesis, detailed modern synthetic protocols, and its physicochemical and spectroscopic properties. Furthermore, it explores the burgeoning applications of this compound and its derivatives in the realms of medicinal chemistry and the total synthesis of complex natural products, particularly sesquiterpenes. The guide is intended to be a thorough resource for researchers and professionals in drug development and synthetic chemistry, offering both foundational knowledge and practical insights into the utility of this versatile chemical entity.
Introduction: The Significance of the Tetralone Scaffold
The 1-tetralone framework, a benzo-fused cyclohexanone, is a privileged scaffold in the landscape of organic chemistry and drug discovery.[1] Its rigid, bicyclic structure provides a three-dimensional architecture that is often found in biologically active natural products and synthetic molecules.[2] Derivatives of 1-tetralone have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antidepressant properties.[2][3] The versatility of the tetralone core allows for functionalization at various positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.[3]
Among the myriad of substituted tetralones, this compound has emerged as a particularly useful building block. Its specific substitution pattern makes it an ideal precursor for the synthesis of a class of natural products known as sesquiterpenes, which themselves exhibit a broad spectrum of bioactivities.[4][5] This guide will focus specifically on the discovery, synthesis, and application of this compound, providing a detailed technical resource for scientists working with this important molecule.
Discovery and Historical Synthesis
While a singular "discovery" paper for this compound is not readily identifiable, its synthesis and utility have been developed over time through the broader exploration of Friedel-Crafts chemistry and its application to the synthesis of polycyclic aromatic compounds. Early methods for the synthesis of substituted tetralones often involved intramolecular cyclization of γ-arylbutyric acids.[6]
A significant advancement in the accessible synthesis of this compound was reported by Banerjee and colleagues in 2004.[7] This methodology, which utilizes readily available starting materials, has become a cornerstone for the preparation of this compound and will be detailed in the subsequent section. The reference to it as a "known" tetralone in this 2004 paper indicates its existence in the chemical literature prior to this date, likely as a result of earlier, less efficient synthetic explorations.
Synthetic Methodologies: A Practical Approach
The most practical and widely cited synthesis of this compound commences with the commercially available and inexpensive starting material, p-xylene.[7] This multi-step synthesis is robust and scalable, making it suitable for producing the quantities required for research and development.
Synthesis from p-Xylene: The Banerjee Protocol
This synthetic route involves a Friedel-Crafts acylation followed by an intramolecular cyclization. The causality behind the choice of reagents lies in their established efficacy and selectivity for these types of transformations.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of p-Xylene with Succinic Anhydride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as nitrobenzene or carbon disulfide.
-
Addition of Reactants: Cool the stirred suspension in an ice bath. A solution of succinic anhydride and p-xylene in the same solvent is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C. The use of an excess of p-xylene can also serve as the solvent.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure the completion of the acylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude β-(2,5-dimethylbenzoyl)propionic acid.
Step 2: Clemmensen Reduction of the Keto Acid
-
Reaction Setup: The crude keto acid is subjected to a Clemmensen reduction to convert the ketone to a methylene group. In a round-bottom flask fitted with a reflux condenser, the keto acid is heated with amalgamated zinc and concentrated hydrochloric acid.
-
Reaction Progression: The mixture is refluxed for several hours until the reduction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give γ-(2,5-dimethylphenyl)butyric acid.
Step 3: Intramolecular Cyclization to this compound
-
Reaction Setup: The γ-(2,5-dimethylphenyl)butyric acid is cyclized using a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation. The acid is heated in PPA with vigorous stirring.
-
Reaction Progression: The reaction is typically heated for a short period at an elevated temperature. The progress of the cyclization can be followed by TLC.
-
Work-up: The hot reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration or extracted with an organic solvent. The product is then purified by column chromatography or distillation under reduced pressure to afford pure this compound.
Caption: Synthetic workflow for this compound from p-xylene.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its handling, purification, and characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O | [8][9] |
| Molecular Weight | 174.24 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid/solid | [10] |
| CAS Number | 13621-25-5 | [10] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.16 (d, 1H), 6.97 (d, 1H), 2.87 (t, 2H), 2.59 (s, 3H), 2.28 (s, 3H), 2.08-1.99 (m, 2H) | [7] |
| ¹³C NMR (CDCl₃) | Data not explicitly provided in the primary source, but can be predicted. | |
| IR (Neat) | ν (cm⁻¹): 1674 (C=O) | [7] |
| Mass Spec (EI) | m/z (%): 174 (M⁺, 88) | [7] |
Applications in Drug Development and Natural Product Synthesis
The synthetic utility of this compound is most prominently demonstrated in its role as a precursor to complex natural products and as a scaffold for the development of novel therapeutic agents.
Precursor for Sesquiterpene Synthesis
Sesquiterpenes are a large and diverse class of C15 terpenoids that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound is a key starting material for the synthesis of eudesmane-type sesquiterpenes.[7] For instance, it can be converted to 5,8-dimethyl-2-tetralone, which is a direct precursor to natural products like occidol and emmotin-G.[7]
Caption: Role of this compound in sesquiterpene synthesis.
Scaffold for Bioactive Molecules
The broader tetralone scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] Derivatives have been explored for a variety of therapeutic targets. While specific studies on this compound derivatives are less common, the general principles of tetralone-based drug design are applicable. For example, modifications of the tetralone core have led to the development of compounds with potent activity as:
-
Anticancer Agents: Certain tetralone derivatives have been shown to inhibit tumor cell growth.[11]
-
Central Nervous System (CNS) Agents: The tetralone structure is present in some antidepressant and antipsychotic agents.[2]
-
Antimicrobial Agents: Functionalized tetralones have demonstrated efficacy against various bacterial and fungal strains.[3]
The presence of the two methyl groups in this compound provides specific steric and electronic properties that can be exploited in the design of new drug candidates. These groups can influence the binding affinity and selectivity of the molecule for its biological target.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both natural product synthesis and as a scaffold for medicinal chemistry. The well-established synthetic route from p-xylene provides a reliable and scalable method for its preparation. Its unique substitution pattern makes it an ideal starting point for the synthesis of bioactive sesquiterpenes. As the demand for novel therapeutics continues to grow, the exploration of derivatives of this compound and other substituted tetralones is likely to yield new and potent drug candidates. This guide has provided a comprehensive overview of the current knowledge on this important molecule, serving as a valuable resource for researchers in the field.
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Cutter, L. R., Ren, A. R., & Banerjee, I. A. (2025). Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Molecules, 30(21), 4302. [Link][4][5]
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Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2308. [Link][7]
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Araya-Maturana, R., et al. (2002). Effects of 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration. Bioorganic & Medicinal Chemistry, 10(9), 3057-3060. [Link][11]
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Physical and chemical properties of 5,8-dimethyl-1-tetralone
An In-depth Technical Guide to the Physical and Chemical Properties of 5,8-Dimethyl-1-Tetralone
Abstract: this compound is a bicyclic aromatic ketone that serves as a valuable and versatile intermediate in organic synthesis. Its unique structural framework, featuring a reactive ketone and a functionalized aromatic ring, makes it a key building block for complex natural products and a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular Attributes and Physical Properties
This compound belongs to the family of α-tetralones, which can be described as benzo-fused cyclohexanones. The strategic placement of the two methyl groups on the aromatic ring significantly influences its electronic properties and steric environment, distinguishing it from its parent compound, 1-tetralone.
Structure, Nomenclature, and Identification
-
Systematic IUPAC Name: 3,4-dihydro-5,8-dimethylnaphthalen-1(2H)-one
-
Common Name: this compound
-
CAS Number: 64303-36-6
-
Molecular Formula: C₁₂H₁₄O
-
Molecular Weight: 174.24 g/mol
Caption: Chemical structure of this compound.
Physical Properties
While specific experimental data for the 5,8-dimethyl isomer is sparse in publicly available databases, properties can be inferred from closely related analogs and the parent compound.
| Property | Value / Observation | Source / Justification |
| Appearance | Expected to be a white to off-white or pale yellow low-melting solid. | Based on the melting point of the 5,7-isomer (48-50 °C) and the liquid state of the parent 1-tetralone at room temperature.[1][2] |
| Melting Point | No specific data available. Likely in the range of 30-60 °C. | Estimation based on related isomers like 5,7-dimethyl-1-tetralone (48-50 °C).[2] |
| Boiling Point | ~160-162 °C at 12 mmHg (1595 Pa) | Data reported in a synthesis paper.[3] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., chloroform, ether, toluene). | General property of tetralones and similar aromatic ketones.[1] |
Spectroscopic Characterization: A Molecular Fingerprint
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms. For this compound, the key is to correctly assign the protons and carbons of the aliphatic and aromatic regions.
-
¹H NMR Insights: The proton spectrum is characterized by distinct signals for the two aromatic protons, which appear as doublets due to ortho-coupling. The two methyl groups on the aromatic ring appear as sharp singlets. The three methylene groups in the aliphatic ring show characteristic triplet and multiplet patterns.[3]
-
¹³C NMR Insights: A total of 10 unique carbon signals are expected in the proton-decoupled ¹³C NMR spectrum (2 methyl, 3 methylene, 4 aromatic quaternary, and 1 aromatic CH, plus the carbonyl carbon). The carbonyl carbon (C1) is the most downfield signal, typically appearing around 200 ppm.
| Data Type | Peak (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |
| ¹H NMR | ~7.16 | d, J = 7.5 | Aromatic H (C6 or C7) |
| ~6.97 | d, J = 7.5 | Aromatic H (C7 or C6) | |
| ~2.87 | t, J = 6.0 | C4-H₂ (adjacent to C=O) | |
| ~2.59 | s | C5-CH₃ or C8-CH₃ | |
| ~2.28 | s | C8-CH₃ or C5-CH₃ | |
| ~2.04 | m | C3-H₂ | |
| IR (cm⁻¹) | ~1674 | - | C=O (Aryl ketone stretch) |
| Mass Spec (m/z) | 174 | - | M⁺ (Molecular Ion) |
Data sourced from Banerjee, A. K., et al. (2004).[3]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: The most diagnostic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group. For an α-tetralone, this conjugated ketone stretch appears at a characteristic frequency of approximately 1674 cm⁻¹.[3]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion (M⁺) peak at m/z = 174, confirming the molecular weight.[3] Fragmentation patterns would likely involve cleavage of the aliphatic ring.
Chemical Synthesis and Reactivity
The chemical behavior of this compound is dominated by the interplay between the electrophilic carbonyl carbon and the nucleophilic aromatic ring.
Synthesis Pathway
A common and efficient route to this compound involves a two-step process starting from commercially available p-xylene.[3][4]
-
Friedel-Crafts Acylation: p-Xylene reacts with a succinic anhydride derivative (like 4-chlorobutyric acid) under Friedel-Crafts conditions to form the corresponding γ-arylbutyric acid.
-
Intramolecular Cyclization: The resulting acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), to yield the tetralone ring system in excellent yield.[3]
Caption: A typical synthetic route to this compound.
Core Reactivity
The molecule's reactivity can be strategically directed to either the ketone or the aromatic system.
-
Reactions at the Carbonyl Group:
-
Reduction: The ketone is readily reduced to the corresponding secondary alcohol, 5,8-dimethyl-1-tetralol, using hydride reagents like sodium borohydride (NaBH₄).[1]
-
Enolate Formation: The α-protons (at the C2 position) are acidic and can be removed by a base to form an enolate. This nucleophilic intermediate is key for forming new carbon-carbon bonds via alkylation or aldol condensation reactions.
-
Aromatization: Under certain conditions, such as treatment with palladium on carbon (Pd/C) at high temperatures, the tetralone can be dehydrogenated to form a naphthalene derivative.[5]
-
-
Reactions on the Aromatic Ring:
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions like nitration.[6] The directing effects of the two methyl groups (ortho-, para-directing) and the deactivating acyl group must be considered to predict the regioselectivity.
-
-
Synthetic Utility:
Applications in Research and Drug Development
The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[8][9]
-
Foundation for Therapeutic Agents: Substituted tetralones are central components in compounds developed as antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and anticancer agents.[8][9][10][11]
-
CNS Receptor Ligands: The rigid bicyclic structure is ideal for designing ligands that target dopamine and serotonin receptors, which are critical in treating psychiatric and neurological disorders.[12]
-
Intermediate in Natural Product Synthesis: this compound serves as a key intermediate for the synthesis of eudesmane-type sesquiterpenes, a class of natural products with diverse biological activities.[4]
Caption: Key application areas for the tetralone scaffold.
Experimental Protocols & Safe Handling
Safety and Handling
-
Hazard Profile: While specific toxicity data for this compound is not thoroughly established, related tetralones are classified as harmful if swallowed and may cause skin and eye irritation.[13]
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Protocol: ¹H NMR Sample Preparation
Causality: This protocol ensures a high-quality, homogenous solution, which is critical for obtaining sharp, well-resolved NMR spectra for accurate structural analysis.
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) to the vial. CDCl₃ is a common choice as it dissolves most organic compounds and its residual proton signal is well-defined.[14]
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A clear, colorless solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Protocol: Reduction of Ketone to Alcohol with NaBH₄
Self-Validation: This protocol includes an in-process check (TLC) to validate reaction completion, ensuring that the workup is not initiated prematurely and maximizing the yield of the desired product.
-
Reaction Setup: To a solution of this compound (1.0 g, 5.74 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath. Rationale: Methanol is a protic solvent that is compatible with NaBH₄, and cooling controls the initial exothermic reaction.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (0.26 g, 6.89 mmol, 1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C. Rationale: Adding the reducing agent slowly prevents an uncontrolled reaction. A slight excess ensures the starting material is fully consumed.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate/Hexane). The disappearance of the starting material spot (tetralone) and the appearance of a new, more polar spot (alcohol) indicates completion.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution. Caution: Hydrogen gas is evolved.
-
Workup & Extraction: Remove the methanol under reduced pressure. Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers. Rationale: Extraction separates the organic product from inorganic salts in the aqueous layer.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5,8-dimethyl-1-tetralol. The product can be further purified by flash column chromatography if necessary.
Conclusion
This compound is a compound of significant synthetic utility. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity at both the ketone and aromatic functionalities, make it an indispensable tool for synthetic chemists. Its role as a precursor to complex natural products and as a core scaffold in the development of new therapeutic agents underscores its importance in both academic research and the pharmaceutical industry. Future explorations will likely focus on leveraging this versatile building block to create novel molecular architectures with enhanced biological activity.
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Unlocking the Therapeutic Potential of 5,8-dimethyl-1-tetralone: A Technical Guide for Researchers
Introduction: The Untapped Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the 1-tetralone scaffold stands as a "privileged structure," a molecular framework that has repeatedly served as the foundation for a diverse array of biologically active compounds.[1][2] From established antidepressants to promising anticancer agents, the versatility of the tetralone core is well-documented.[1][3] Within this promising class of molecules lies 5,8-dimethyl-1-tetralone, a compound whose therapeutic potential remains largely unexplored. This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic promise of this intriguing molecule.
This document deviates from a rigid, templated approach, instead offering a logically structured exploration of potential research avenues. As a self-validating system, each proposed experimental workflow is grounded in established scientific principles and methodologies, providing a robust framework for investigation.
Section 1: Foundational Investigations - Characterization and Initial Screening
Before embarking on extensive biological assays, a thorough characterization of this compound is paramount. While its synthesis has been previously described, verification of its physicochemical properties is a critical first step.[4]
Physicochemical Characterization
A comprehensive analysis of the compound's properties will inform formulation development and interpretation of biological data.
| Property | Analytical Method | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | To confirm the identity and purity of the synthesized compound. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the compound's solubility in various solvents, crucial for in vitro and in vivo studies. |
| Lipophilicity (LogP) | Shake-flask method or computational prediction | To assess the compound's ability to cross biological membranes. |
| Crystal Structure | X-ray Crystallography | To determine the three-dimensional arrangement of atoms, which can aid in understanding its interaction with biological targets. |
Initial Biological Screening: A Broad Net Approach
Given the wide range of activities exhibited by tetralone derivatives, an initial broad-based biological screening is a logical starting point.[2][5] This will help to identify the most promising therapeutic areas for further investigation.
A suggested initial screening panel could include assays for:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines.
-
Antibacterial Activity: Screening against a range of Gram-positive and Gram-negative bacteria.
-
Neuroactivity: Assessment of effects on key enzymes and receptors in the central nervous system.
The following diagram illustrates a logical workflow for this initial phase of investigation.
Caption: Workflow for the initial characterization and screening of this compound.
Section 2: Investigating Anticancer Potential
The tetralone scaffold is a recurring motif in compounds with demonstrated anticancer activity.[1][6][7][8] Therefore, a focused investigation into the potential of this compound as an anticancer agent is a highly promising research avenue.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic effects of this compound on various cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[9][10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Elucidating the Mechanism of Action
Should this compound exhibit significant cytotoxicity, the next critical step is to unravel its mechanism of action.
Proposed Workflow for Mechanism of Action Studies
Caption: A workflow for investigating the mechanism of anticancer action.
Target Identification Methodologies
Identifying the direct molecular target(s) of a bioactive compound is a crucial step in drug discovery.[13][14]
-
Affinity Chromatography: This classic method involves immobilizing this compound on a solid support and using it to "pull down" its binding partners from a cell lysate.[14][15]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[15][16] By treating cell lysates with the compound and then with a protease, the stabilized target protein can be identified by mass spectrometry.
-
Computational Docking: In silico methods, such as molecular docking, can predict the binding of this compound to the active sites of known cancer-related proteins.[17][18][19][20][21]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Generate the 3D structure of this compound and prepare it for docking by assigning rotatable bonds and charges.
-
-
Grid Box Definition: Define a grid box around the active site of the target protein. This defines the search space for the docking simulation.[18][20]
-
Docking Simulation: Run the AutoDock Vina software to perform the docking simulation. Vina will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.[18][19]
-
Results Analysis: Analyze the docking results to identify the best binding poses based on the predicted binding affinities. Visualize the protein-ligand interactions to understand the key residues involved in binding.[20]
Section 3: Exploring Antibacterial Potential
The tetralone scaffold is also present in compounds with antibacterial properties.[22][23][24][25] Given the urgent need for new antibiotics, investigating the antibacterial activity of this compound is a worthwhile endeavor.
Minimum Inhibitory Concentration (MIC) Determination
The first step is to determine the MIC of this compound against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Grow the bacterial strains to the mid-logarithmic phase in an appropriate broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Studies
Should this compound show promising antibacterial activity, synthesizing a library of derivatives with modifications at various positions on the tetralone ring can help to establish a structure-activity relationship.[2][26][27][28] This will provide insights into the key structural features required for antibacterial potency and can guide the design of more effective analogues.
Section 4: Investigating Neuroprotective Potential
Certain tetralone derivatives have shown promise as agents for treating neurodegenerative diseases like Alzheimer's.[29] This suggests that this compound could possess neuroprotective properties.
Inhibition of Key Enzymes in Neurodegeneration
Key enzymes involved in the pathology of Alzheimer's disease include acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[29][30]
Proposed Research Workflow for Neuroprotection
Caption: A workflow for investigating the neuroprotective potential of this compound.
Experimental Assays:
-
Enzyme Inhibition Assays: Commercially available kits can be used to determine the inhibitory activity of this compound against AChE and MAO-B.
-
Neuroblastoma Cell Viability: The MTT assay can be adapted to assess the protective effects of the compound against neurotoxin-induced cell death in neuroblastoma cell lines (e.g., SH-SY5Y).
-
Inhibition of Amyloid-β (Aβ) Aggregation: Thioflavin T (ThT) fluorescence assays can be used to monitor the aggregation of Aβ peptides in the presence and absence of the test compound.
-
Anti-inflammatory Activity: The effect of the compound on the production of pro-inflammatory cytokines in microglia cells can be measured using ELISA.
Conclusion: A Call to Investigation
This compound represents a tantalizing starting point for the discovery of novel therapeutics. Its privileged tetralone scaffold, combined with a lack of extensive biological characterization, presents a unique opportunity for researchers. The structured and logical progression of research outlined in this guide, from foundational screening to in-depth mechanistic studies, provides a clear and scientifically rigorous path forward. By systematically exploring the anticancer, antibacterial, and neuroprotective potential of this compound, the scientific community can unlock its hidden therapeutic value and contribute to the development of next-generation medicines.
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Al-Suwaidan IA, Abdel-Aziz AAM, El-Azab AS, et al. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. 2011;16(4):3400-3413. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 5,8-Dimethyl-1-Tetralone Derivatives and Analogs: Synthesis, Reactivity, and Therapeutic Potential
Abstract
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, yet underexplored, member of this family: this compound. While its primary role to date has been as a key intermediate in the total synthesis of ring-A aromatic sesquiterpenes, its inherent structural features suggest significant untapped potential for broader drug discovery applications.[3][4] We will provide a detailed examination of the synthesis of the this compound core and its isomeric counterpart, 5,8-dimethyl-2-tetralone. Furthermore, we will explore both documented and potential derivatization strategies and discuss the prospective biological activities of its analogs by drawing parallels with more extensively studied tetralone derivatives. This guide is intended for researchers in medicinal chemistry and drug development, offering both a summary of the existing literature and a forward-looking perspective on the utility of this scaffold.
Introduction: The this compound Scaffold
The tetralone framework, a bicyclic aromatic ketone, is a cornerstone in the synthesis of therapeutically relevant molecules. Its rigid structure and versatile chemical handles have made it a starting point for drugs targeting a wide array of conditions, from depression to cancer.[5][6] Derivatives of the general 1-tetralone structure have been shown to exhibit potent activities as Monoamine Oxidase (MAO) inhibitors, anticancer agents, and antimicrobials.[2][5]
The 5,8-dimethyl substitution pattern, the focus of this guide, presents a unique scaffold. The two methyl groups on the aromatic ring sterically influence the planarity and electronic properties of the system, potentially modulating binding affinity and metabolic stability compared to unsubstituted tetralones. Despite these intriguing features, the literature reveals that this compound and its 2-oxo isomer are primarily valued as precursors in the synthesis of complex natural products, specifically eudesmane sesquiterpenes like occidol and emmotin-G.[3][4] This guide aims to bridge the gap between its current role as a synthetic intermediate and its potential as a core for novel therapeutic agent discovery.
Synthesis of the Core Scaffold
The synthesis of this compound is efficiently achieved from commercially available p-xylene. The process involves a classic Friedel-Crafts reaction followed by an intramolecular cyclization. This core can then be converted to the isomeric 5,8-dimethyl-2-tetralone, which serves as a key precursor for further elaboration.[4]
Synthetic Workflow: From p-Xylene to Dimethyl Tetralone Isomers
The overall synthetic pathway is a robust and scalable process, making the scaffold readily accessible for research purposes.
Caption: Synthetic route to this compound and its conversion to 5,8-dimethyl-2-tetralone.
Experimental Protocol: Synthesis of this compound (2)
This protocol is adapted from the procedure described by Banerjee, A. K., et al.[4]
Step 1: Friedel-Crafts Acylation to form 4-(2,5-Dimethylphenyl)butanoic Acid (1)
-
To a stirred suspension of anhydrous AlCl₃ (9.31 g, 69.7 mmol) in p-xylene (20 mL) under a nitrogen atmosphere and cooled to 15°C, add 4-chlorobutyric acid (4 mL, 40.8 mmol) dropwise.
-
Allow the suspension to stir for 2 hours at room temperature.
-
Slowly heat the mixture to 45-50°C and maintain for 1 hour.
-
Cool the reaction mixture and quench by the careful addition of concentrated HCl (10 mL).
-
Extract the product with chloroform. The organic layer is then washed with a 5% sodium hydroxide solution.
-
The alkaline aqueous layer is cooled to 10°C and acidified with dilute HCl.
-
The resulting precipitate is collected and distilled to afford the pure butanoic acid derivative 1 .
Step 2: Intramolecular Cyclization to form this compound (2)
-
Add the acid 1 (e.g., 5.0 g) portion-wise to stirred polyphosphoric acid (PPA, 50 g) preheated to 80°C.
-
Heat the resulting mixture to 90-95°C and stir for 1 hour.
-
Pour the hot mixture onto crushed ice and allow it to stand overnight.
-
Extract the product with ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel) to yield this compound 2 .
Experimental Protocol: Conversion to 5,8-Dimethyl-2-tetralone (4)
This protocol is a continuation from the work of Banerjee, A. K., et al., and is crucial as the 2-tetralone isomer is the direct precursor for documented derivatizations.[4]
Step 1: Dehydration to 5,8-Dimethyl-1,2-dihydronaphthalene (3)
-
A solution of this compound 2 (1.21 g, 6.91 mmol), p-toluenesulfonic acid (35 mg), and 2,4-pentanediol (3 mL, 27.6 mmol) in dry toluene (60 mL) is refluxed using a Dean-Stark apparatus for 48 hours.
-
After cooling, the reaction mixture is washed with water, dried, and concentrated. The residue is purified by chromatography to give the dihydronaphthalene 3 .
Step 2: Epoxidation and Hydrolysis to 5,8-Dimethyl-2-tetralone (4)
-
To a solution of m-chloroperbenzoic acid (m-CPBA, 79% purity, 6.39 g, 28.5 mmol) in dichloromethane (70 mL) cooled to 0-5°C, add a solution of compound 3 (3.09 g, 18.9 mmol) in dichloromethane (20 mL) dropwise.
-
Stir the mixture at 0-5°C for 6 hours and then filter.
-
The filtrate, containing the intermediate epoxide, is treated with a dilute solution of sulfuric acid and stirred vigorously to induce hydrolysis.
-
Workup by extraction, washing, and drying, followed by chromatographic purification, yields the final product, 5,8-dimethyl-2-tetralone 4 .
| Step | Product | Starting Material | Typical Yield | Reference |
| 1 | 4-(2,5-Dimethylphenyl)butanoic Acid | p-Xylene | 92% | [4] |
| 2 | This compound | Acid from Step 1 | ~85% | [4] |
| 3-5 | 5,8-Dimethyl-2-tetralone | This compound | 46% (overall) | [4] |
| Table 1. Summary of yields for the synthesis of 5,8-dimethyl-tetralone isomers. |
Chemical Derivatization and Analog Development
While the this compound scaffold itself has not been extensively derivatized in the literature, its chemical reactivity is well-understood. The primary ketone at C1 and the adjacent active methylene group at C2 are prime locations for modification.
Documented Derivatization: Wittig Reaction for Sesquiterpene Synthesis
A notable reaction performed on the isomeric 5,8-dimethyl-2-tetralone is the Wittig reaction. Unexpectedly, this reaction does not yield the expected alkene but instead results in aromatization to form a β-naphthol derivative, which serves as a formal precursor to the natural product Emmotin-G methyl ether.
Protocol: Wittig Reaction and Aromatization
-
Prepare the Wittig reagent by heating a solution of methyltriphenylphosphonium bromide (Ph₃P⁺MeBr⁻) and sodamide in toluene under reflux for 6 hours.
-
Cool the resulting yellow solution (ylide) to room temperature.
-
Add a solution of 5,8-dimethyl-2-tetralone 4 (501 mg) in toluene (25 mL) to the ylide.
-
Heat the mixture under reflux for 24 hours.
-
After cooling, quench the reaction with water and extract the product with ether.
-
Purification by chromatography yields 5,8-dimethyl-β-naphthol, a key intermediate for further synthesis.
Potential Derivatization Strategies
Based on the known chemistry of the 1-tetralone scaffold, several high-yield reactions can be proposed to generate a library of novel this compound analogs for biological screening.[2][6]
Caption: Potential derivatization pathways for generating novel this compound analogs.
-
C2-Condensation (Claisen-Schmidt): The most common derivatization of 1-tetralones is the base-catalyzed condensation with aromatic aldehydes at the C2 position.[2] This reaction produces α,β-unsaturated ketones, often referred to as chalcone analogs. These compounds are of significant interest as they have shown potent anticancer activity in numerous studies.[2][7] The resulting exocyclic double bond can be further modified, for example, by reaction with hydrazine to form pyrazoline-fused heterocycles.[6]
-
C1-Carbonyl Reduction: Reduction of the C1 ketone, typically with sodium borohydride (NaBH₄), yields the corresponding 1-tetralol derivative. This seemingly simple modification can significantly impact biological activity, often altering the potency and selectivity of the compound as an enzyme inhibitor.
Biological Activity and Therapeutic Potential
Direct biological evaluation of this compound derivatives is scarce. However, by examining its downstream natural product analogs and comparing the scaffold to other tetralone derivatives, we can infer significant therapeutic potential.
Activity of Sesquiterpene Analogs
The primary documented application of the 5,8-dimethyl-tetralone core is in synthesizing sesquiterpenes.[3]
-
Emmotin-G: This natural product, along with related compounds like Emmotin A, belongs to a class of tetralin-based sesquiterpenoids.[8] While comprehensive pharmacological data is limited, related compounds have been investigated for various properties. The structurally related drug Emetine, for example, has known anticancer activity, acting in part by antagonizing Wnt/β-catenin signaling.[9][10]
-
Occidol: This eudesmane-type sesquiterpene is another synthetic target accessible from the 5,8-dimethyl-tetralone scaffold.[11] Sesquiterpenoids as a class exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[12][13][14]
Predicted Therapeutic Applications
Drawing from extensive research on the broader 1-tetralone family, the 5,8-dimethyl scaffold is a promising candidate for development in several key therapeutic areas.
-
Anticancer Agents: The tetralone core is a well-established pharmacophore in oncology.[1][6] Chalcone derivatives of tetralones, which could be readily synthesized from the 5,8-dimethyl core, have demonstrated significant growth inhibition against a wide panel of human cancer cell lines, including leukemia, lung, colon, and breast cancers.[2] The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Monoamine Oxidase (MAO) Inhibitors: Substituted 1-tetralones are potent inhibitors of MAO-A and MAO-B, enzymes critical in the degradation of neurotransmitters like serotonin and dopamine.[5] Inhibitors of these enzymes are used to treat depression and Parkinson's disease. Structure-activity relationship studies on other tetralones show that substitutions on the aromatic ring are key for potency and selectivity. The 5,8-dimethyl pattern offers a unique substitution that warrants investigation for MAO inhibition.
Caption: Conceptual pathway of MAO inhibition by a potential this compound derivative.
Conclusion and Future Directions
The this compound scaffold stands at a crossroads. It is a well-defined, readily synthesized molecule with a proven track record as a valuable intermediate in natural product synthesis. However, its potential as a core for generating novel, biologically active small molecules remains largely unexplored.
The logical next steps for researchers are clear:
-
Library Synthesis: Synthesize a focused library of derivatives based on the potential strategies outlined, particularly C2-chalcone analogs and C1-tetralol derivatives.
-
Biological Screening: Evaluate these new compounds for anticancer activity against a panel of relevant cell lines and for their inhibitory potential against MAO-A and MAO-B.
-
Structure-Activity Relationship (SAR) Studies: Use the screening data to build a robust SAR profile for this specific scaffold, guiding the design of second-generation compounds with improved potency and selectivity.
By leveraging the established synthetic accessibility of the this compound core and the proven therapeutic potential of the broader tetralone class, new avenues for drug discovery can be readily and efficiently explored.
References
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El-Enany, M., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3421. Available from: [Link]
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An In-depth Technical Guide to the Reactivity and Stability of 5,8-Dimethyl-1-Tetralone
For Researchers, Scientists, and Drug Development Professionals
Foreword
5,8-Dimethyl-1-tetralone, a substituted bicyclic aromatic ketone, represents a significant scaffold in medicinal chemistry and organic synthesis. Its unique structural architecture, combining a reactive carbonyl group and a nucleophilic aromatic ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including potential therapeutic agents. Understanding the nuanced reactivity and stability of this molecule is paramount for its effective utilization in drug discovery and development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical behavior of this compound. We will delve into the electronic and steric influences of its substituents, explore its characteristic reactions, and provide a framework for assessing its stability under various stress conditions. The insights and protocols detailed herein are designed to empower chemists to harness the full potential of this valuable synthetic building block.
Section 1: Molecular Structure and Electronic Profile
This compound belongs to the family of α-tetralones, characterized by a cyclohexanone ring fused to a benzene ring.[1][2] The presence of two methyl groups on the aromatic ring at positions 5 and 8 significantly influences the molecule's electronic and steric properties, which in turn dictate its reactivity and stability.
Electronic Effects: The methyl groups are electron-donating through hyperconjugation and a weak inductive effect. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to the unsubstituted 1-tetralone. The increased electron density also subtly influences the reactivity of the carbonyl group.
Steric Effects: The methyl group at position 8 introduces significant steric hindrance around the C8 position and the adjacent carbonyl group at C1. This steric bulk can impede the approach of bulky reagents to the carbonyl carbon and the ortho position on the aromatic ring. Conversely, the methyl group at C5 has a less pronounced steric effect on the carbonyl group but can influence the regioselectivity of aromatic substitution.
A summary of the key physicochemical properties of the parent compound, 1-tetralone, is provided below as a baseline for understanding the properties of its dimethyl derivative.
| Property | Value | Reference |
| Molecular Formula | C10H10O | [3] |
| Molar Mass | 146.19 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 255-257 °C | [3] |
| Melting Point | 2-7 °C | |
| Density | 1.099 g/mL at 25 °C |
Section 2: Chemical Reactivity
The reactivity of this compound is primarily centered around three key areas: the carbonyl group, the α-methylene group, and the aromatic ring.
Reactions at the Carbonyl Group
The carbonyl group of this compound is a primary site for nucleophilic attack and reduction reactions.
Clemmensen Reduction: This reaction reduces the ketone to the corresponding alkane under strongly acidic conditions using zinc amalgam and concentrated hydrochloric acid.[5] For this compound, this would yield 5,8-dimethyltetralin. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[5]
Wolff-Kishner Reduction: An alternative to the Clemmensen reduction, the Wolff-Kishner reduction, is performed under basic conditions, making it suitable for acid-sensitive substrates.[6][7] The ketone is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.[8] The Huang-Minlon modification, which involves refluxing with hydrazine hydrate and a base followed by distillation of water, can significantly improve yields and reduce reaction times.[6][9]
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Hydrazone Formation: To a solution of this compound (1 equivalent) in diethylene glycol, add hydrazine hydrate (4-5 equivalents).
-
Addition of Base: Add potassium hydroxide pellets (4-5 equivalents) to the mixture.
-
Heating and Distillation: Heat the mixture to reflux for 1-2 hours to form the hydrazone. Then, increase the temperature to distill off water and excess hydrazine.
-
Decomposition: Continue heating the reaction mixture at a higher temperature (typically 190-200 °C) until the evolution of nitrogen gas ceases (2-4 hours).
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute acid and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 5,8-dimethyltetralin by distillation or column chromatography.
Caption: Workflow for the Wolff-Kishner reduction of this compound.
Reactions at the α-Methylene Group
The methylene group adjacent to the carbonyl (C2 position) is activated and can undergo a variety of reactions, including enolate formation, alkylation, and condensation.
The α-methylene group can participate in condensation reactions with aldehydes and ketones in the presence of a base. A kinetic study on the Knoevenagel condensation of 7-methoxy-1-tetralone with glyoxylic acid revealed a pseudo-second-order reaction model.[10] A similar reactivity can be expected for this compound.
Reactions on the Aromatic Ring
The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the alkyl groups and the deactivating, meta-directing effect of the carbonyl group will influence the regioselectivity of these reactions.
Nitration of the aromatic ring of 1-tetralone derivatives is a common method for introducing a nitro group, which can then be converted to other functional groups.[11] The nitration of unsubstituted 1-tetralone typically yields a mixture of 5-nitro and 7-nitro isomers.[11] For this compound, the directing effects of the two methyl groups and the carbonyl group will determine the position of nitration.
Intramolecular Friedel-Crafts acylation is a key step in the synthesis of the tetralone core itself. While intermolecular Friedel-Crafts reactions on the pre-formed tetralone are less common, they are theoretically possible, with acylation expected to occur at the positions most activated by the methyl groups and least deactivated by the carbonyl group.
Section 3: Stability Profile
The stability of this compound is a critical parameter, particularly in the context of its use as a pharmaceutical intermediate. Stability studies are essential to understand its degradation pathways and to establish appropriate storage and handling conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a substance to identify potential degradation products and to develop stability-indicating analytical methods.[12]
Typical Stress Conditions:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures can reveal susceptibility to hydrolysis.
-
Oxidation: Treatment with oxidizing agents like hydrogen peroxide can identify oxidative degradation pathways.[13]
-
Thermal Stress: Heating the solid material or a solution can determine its thermal stability.
-
Photostability: Exposure to light of specific wavelengths, as outlined in ICH guideline Q1B, is crucial to assess photosensitivity.[14]
Thermal Stability
Aromatic ketones are generally thermally stable. However, prolonged exposure to high temperatures can lead to decomposition. Thermal stability can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Photostability
Aromatic ketones can absorb UV radiation, leading to photochemical reactions.[14][15] The photochemistry of aromatic ketones in solution can involve various pathways, including photoreduction and cleavage reactions.[14][16] Photostability testing is a regulatory requirement for new drug substances and should be conducted according to ICH Q1B guidelines.[14]
Experimental Protocol: Photostability Testing (ICH Q1B)
-
Sample Preparation: Prepare samples of this compound as a solid and in a suitable solvent. A photostable control sample should be protected from light.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, with a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, analyze the samples using a validated stability-indicating HPLC method to quantify any degradation and identify degradation products.
-
Evaluation: Compare the results of the exposed samples to the control sample to determine the extent of photodegradation.
Caption: Workflow for photostability testing of this compound.
Section 4: Analytical Methodologies
The development of robust analytical methods is crucial for monitoring the purity, stability, and reaction progress of this compound.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the primary technique for the analysis of tetralone derivatives. A stability-indicating HPLC method should be capable of separating the parent compound from its impurities and degradation products.[17][18]
Typical HPLC Method Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of this compound and its reaction products.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which is crucial for identifying unknown impurities and degradation products.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretching frequency of the tetralone.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is governed by the interplay of its carbonyl group, activated α-methylene position, and electron-rich aromatic ring, all influenced by the electronic and steric effects of the dimethyl substituents. A thorough understanding of its chemical behavior, coupled with a systematic evaluation of its stability, is essential for its successful application in the development of new chemical entities. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers, enabling them to confidently and efficiently utilize this compound in their synthetic endeavors.
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Methodological & Application
Step-by-step synthesis protocol for 5,8-dimethyl-1-tetralone
Application Note: Synthesis of 5,8-Dimethyl-1-Tetralone
Disclaimer: This document is intended for informational and educational purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The author and publisher are not liable for any damages or injuries resulting from the use or misuse of this information.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various organic molecules. Tetralones, in general, are bicyclic aromatic ketones that serve as important building blocks in the preparation of pharmaceuticals and other bioactive compounds.[1][2] Their structure, featuring a fused benzene ring and a cyclohexanone ring, allows for diverse chemical modifications.
The synthesis of tetralones often involves an intramolecular Friedel-Crafts acylation of a γ-arylbutyric acid.[3][4][5] This classic reaction provides an efficient method for forming the six-membered ketone ring. This application note will discuss the general principles and a conceptual synthetic approach for this compound, emphasizing the underlying chemical logic and necessary safety precautions.
General Synthetic Strategy
The most common and direct route to synthesize 1-tetralones is through the intramolecular cyclization of a corresponding γ-phenylbutyric acid.[6] In the case of this compound, the required precursor would be γ-(2,5-dimethylphenyl)butyric acid. This cyclization is typically promoted by a strong acid.
The overall synthetic workflow can be visualized as a two-step process:
-
Friedel-Crafts Alkylation: Synthesis of the γ-(2,5-dimethylphenyl)butyric acid precursor. This is commonly achieved by reacting p-xylene with a suitable four-carbon electrophile, such as succinic anhydride or γ-butyrolactone, in the presence of a Lewis acid catalyst.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting γ-arylbutyric acid is then cyclized to form the tetralone ring. This step is typically mediated by a strong protic acid or a combination of acids that can act as a dehydrating agent.[7][8]
Below is a diagram illustrating this conceptual workflow.
Figure 1: Conceptual workflow for the synthesis of this compound.
Materials and Reagents
A synthesis of this nature would require the following general categories of materials and reagents.
| Category | Examples | Purpose |
| Starting Materials | p-Xylene, Succinic Anhydride or γ-Butyrolactone | Carbon skeleton sources |
| Catalysts | Aluminum chloride (AlCl₃), Polyphosphoric acid (PPA) | To promote the reactions |
| Solvents | Nitrobenzene, Dichloromethane | Reaction medium |
| Work-up Reagents | Hydrochloric acid (aq.), Sodium bicarbonate (aq.), Brine | Neutralization and purification |
| Drying Agents | Anhydrous sodium sulfate, Anhydrous magnesium sulfate | Removal of water |
| Purification Media | Silica gel, Solvents for chromatography (e.g., hexanes, ethyl acetate) | Isolation of the final product |
Safety Considerations
Chemical synthesis involves handling hazardous materials, and strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of volatile and corrosive fumes.
-
Handling of Corrosive Reagents:
-
Lewis Acids (e.g., AlCl₃): These are moisture-sensitive and can react violently with water. Handle in a dry environment.
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and hygroscopic.[9][10] It can cause severe burns upon contact with skin or eyes.[11] Always handle with extreme care, and have appropriate neutralizing agents and emergency eyewash/shower stations readily accessible.[11][12] Work clothes should be laundered separately after handling.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.
Conceptual Protocol
The following outlines the general chemical principles and steps involved in a potential synthesis. This is not a detailed, step-by-step protocol and should not be followed without consulting peer-reviewed literature and established laboratory procedures.
Part 1: Synthesis of γ-(2,5-dimethylphenyl)butyric acid (Precursor)
-
Reaction Setup: A reaction vessel, equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon), would be charged with a suitable solvent (e.g., nitrobenzene) and the Lewis acid catalyst (e.g., aluminum chloride).
-
Addition of Reactants: p-Xylene and succinic anhydride would be added to the cooled reaction mixture. The Friedel-Crafts reaction is exothermic, so careful temperature control is crucial.
-
Reaction Progression: The mixture would be stirred, and the reaction progress monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture would be carefully quenched, typically by pouring it over ice and acid. This deactivates the catalyst and helps in the separation of the product. The organic layer would be separated, washed with water and brine, and the solvent removed under reduced pressure.
-
Purification: The crude product would likely require purification, for instance, by recrystallization or column chromatography, to yield the pure γ-(2,5-dimethylphenyl)butyric acid.
Part 2: Intramolecular Cyclization to this compound
-
Reaction Setup: The purified γ-(2,5-dimethylphenyl)butyric acid would be added to a strong acid, such as polyphosphoric acid (PPA), in a reaction vessel.
-
Heating: The mixture would be heated to promote the intramolecular Friedel-Crafts acylation, leading to the closure of the tetralone ring.[7] The reaction temperature and time are critical parameters that would need to be optimized.
-
Work-up: Upon completion, the reaction mixture would be cooled and carefully poured into ice water to precipitate the crude product.
-
Extraction and Washing: The product would be extracted into an organic solvent. The organic layer would then be washed with a base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by water and brine.
-
Final Purification: The solvent would be evaporated, and the resulting crude this compound would be purified, typically by vacuum distillation or column chromatography, to obtain the final product of desired purity.
Conclusion
The synthesis of this compound can be conceptually approached through a two-stage process involving a Friedel-Crafts alkylation to form the necessary precursor, followed by an intramolecular Friedel-Crafts acylation for cyclization. This method highlights fundamental principles of organic synthesis. Success in such a synthesis is contingent upon careful control of reaction conditions, rigorous purification of intermediates, and an unwavering commitment to laboratory safety, particularly when handling corrosive reagents like polyphosphoric acid.
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5,7-DIMETHYL-1-TETRALONE. (n.d.). gsrs. Retrieved from [Link]
- Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base catalyst. (2006). Organic Letters, 8(24), 5517-5520.
-
Regiocontrolled Intramolecular Cyclizations of Carboxylic Acids to Carbon−Carbon Triple Bonds Promoted by Acid or Base Catalyst | Request PDF. (n.d.). Retrieved from [Link]
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The Synthetic Utility of 5,8-Dimethyl-1-Tetralone: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of the 5,8-Dimethyl-1-Tetralone Scaffold
In the landscape of organic synthesis, the tetralone framework serves as a robust and versatile building block for the construction of complex molecular architectures.[1] Among its substituted analogues, this compound emerges as a particularly valuable intermediate, primarily due to the strategic placement of its methyl groups which influence its reactivity and provide a chemical handle for further functionalization. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and natural product synthesis. The presence of the dimethyl substitution pattern on the aromatic ring makes this molecule a key precursor for a range of biologically active compounds, including certain sesquiterpenoids.[2][3]
Part 1: Synthesis of this compound via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, which is itself prepared from p-xylene. This two-step sequence involves an initial Friedel-Crafts acylation of p-xylene with succinic anhydride to form 3-(2,5-dimethylbenzoyl)propanoic acid, followed by an intramolecular cyclization.
Mechanistic Rationale
The initial reaction is a classic electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and a Lewis acid catalyst (e.g., AlCl₃), attacks the electron-rich p-xylene ring. The subsequent intramolecular cyclization is also a Friedel-Crafts acylation, where the carboxylic acid is converted to an acyl chloride or activated by a strong acid, and the resulting electrophile attacks the aromatic ring to form the six-membered ketone ring of the tetralone. The use of a strong acid like polyphosphoric acid (PPA) is often preferred for the cyclization step as it acts as both a catalyst and a dehydrating agent.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Detailed Protocol: Synthesis of this compound[2]
Materials:
-
p-Xylene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Polyphosphoric Acid (PPA)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene
-
Sodium Hydroxide (NaOH) solution (2 N)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 3-(2,5-Dimethylbenzoyl)propanoic Acid
-
In a fume hood, to a stirred solution of p-xylene (50 mL) and succinic anhydride (20 g) in 100 mL of benzene, add anhydrous aluminum chloride (40 g) portion-wise over 30 minutes, maintaining the temperature below 10°C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL).
-
Separate the organic layer and extract the aqueous layer with benzene (2 x 50 mL).
-
Combine the organic layers and extract with 2 N NaOH solution (3 x 50 mL).
-
Acidify the alkaline extract with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 3-(2,5-dimethylbenzoyl)propanoic acid.
Step 2: Intramolecular Cyclization to this compound
-
Add the crude 3-(2,5-dimethylbenzoyl)propanoic acid (15 g) to polyphosphoric acid (150 g) and heat the mixture to 80-90°C with stirring for 1 hour.
-
Pour the hot mixture onto crushed ice (300 g) and stir until the complex decomposes.
-
Extract the mixture with ether (3 x 100 mL).
-
Wash the combined ethereal extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
| Product | Yield | Boiling Point | Reference |
| This compound | 60% (from acid) | 134-135°C/6 mm | [2] |
Part 2: Key Synthetic Transformations of this compound
Application 1: Isomerization to 5,8-Dimethyl-2-tetralone - A Gateway to Sesquiterpenes
A significant application of this compound is its conversion to the corresponding 2-tetralone isomer.[3][4] This transformation is crucial as 5,8-dimethyl-2-tetralone is a key intermediate in the total synthesis of various sesquiterpenes, such as occidol.[5][6]
Mechanistic Pathway
The conversion of this compound to 5,8-dimethyl-2-tetralone is a multi-step process. It begins with the reduction of the ketone to an alcohol, followed by dehydration to an alkene. The resulting dihydronaphthalene derivative is then epoxidized, and subsequent acid-catalyzed rearrangement of the epoxide yields the desired 2-tetralone.
Reaction Scheme: Conversion to 5,8-Dimethyl-2-tetralone
Caption: Multi-step conversion of this compound to its 2-isomer.
Detailed Protocol: Synthesis of 5,8-Dimethyl-2-tetralone[4]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sulfuric acid (H₂SO₄)
Procedure:
Step 1: Reduction to 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
-
Dissolve this compound (10 g) in methanol (100 mL) and cool the solution to 0°C.
-
Add sodium borohydride (2.2 g) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure and add water (100 mL).
-
Extract the product with ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude alcohol.
Step 2: Dehydration to 5,8-Dimethyl-3,4-dihydronaphthalene
-
Dissolve the crude alcohol in toluene (100 mL) and add a catalytic amount of p-TsOH (0.5 g).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 2 hours.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield the crude alkene.
Step 3: Epoxidation and Rearrangement to 5,8-Dimethyl-2-tetralone
-
Dissolve the crude alkene in CH₂Cl₂ (100 mL) and cool to 0°C.
-
Add m-CPBA (1.1 equivalents) portion-wise and stir at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude epoxide.
-
Dissolve the crude epoxide in a mixture of acetone (50 mL) and 10% aqueous H₂SO₄ (10 mL) and stir at room temperature for 1 hour.
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract with ether.
-
Dry, concentrate, and purify by column chromatography (silica gel, hexane-ethyl acetate) to afford 5,8-dimethyl-2-tetralone.
| Product | Overall Yield | Reference |
| 5,8-Dimethyl-2-tetralone | ~70% | [4] |
Application 2: Reduction of the Carbonyl Group
The carbonyl group of this compound can be completely removed to yield 5,8-dimethyltetralin through a Clemmensen or Wolff-Kishner reduction. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[7] This transformation is valuable for accessing the corresponding hydrocarbon scaffold, which can be a target molecule itself or a precursor for further synthetic manipulations on the aliphatic ring.
Mechanistic Insight: Clemmensen Reduction
The Clemmensen reduction involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[7] The exact mechanism is not fully elucidated but is believed to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of a zinc carbenoid intermediate which is subsequently protonated to yield the alkane.
Representative Protocol: Clemmensen Reduction of this compound
Materials:
-
This compound
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust (20 g) with a 5% aqueous solution of mercuric chloride (20 mL) for 5 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, concentrated HCl (50 mL), toluene (30 mL), and this compound (5 g).
-
Heat the mixture to reflux with vigorous stirring for 6 hours. Add additional portions of concentrated HCl (10 mL) every hour.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 5,8-dimethyltetralin.
Application 3: Aldol Condensation for Carbon-Carbon Bond Formation
The α-protons of this compound are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with aldehydes or ketones. This reaction is a powerful tool for constructing new carbon-carbon bonds and introducing further complexity to the molecule. For instance, condensation with an aromatic aldehyde like benzaldehyde would yield a benzylidene derivative.
Mechanistic Consideration: Base-Catalyzed Aldol Condensation
In a base-catalyzed aldol condensation, a strong base (e.g., NaOH or KOH) removes a proton from the α-carbon of the tetralone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to form a conjugated enone.
Representative Protocol: Aldol Condensation of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve this compound (5 g) and benzaldehyde (3.3 g) in ethanol (50 mL).
-
Slowly add a solution of NaOH (2 g) in water (5 mL) to the stirred mixture.
-
Stir the reaction at room temperature for 4 hours, during which a precipitate may form.
-
Pour the reaction mixture into cold water (100 mL) and acidify with dilute HCl.
-
Filter the solid product, wash with water, and recrystallize from ethanol to afford 2-benzylidene-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
Part 3: Significance in Medicinal Chemistry and Drug Development
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[8] Derivatives of this compound have been investigated for their potential therapeutic applications. For example, certain dihydroxylated derivatives of 4,4-dimethyl-5,8-dioxygenated tetralones have been shown to inhibit tumor cell respiration, suggesting a potential avenue for anticancer drug development.[8] The specific substitution pattern of the methyl groups can influence the molecule's interaction with biological targets and its metabolic stability, making this compound an attractive starting point for the synthesis of new therapeutic agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity of its carbonyl group and α-protons allow for the construction of a wide range of more complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors, from the total synthesis of natural products to the development of novel therapeutic agents.
References
- Terpenoids. Part V.: The Synthesis of Occidol. Bulletin of the Chemical Society of Japan.
- A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene.
- Synthesis of tavacpallescensin and occidol via a common intermediate. Journal of the Chemical Society, Perkin Transactions 1.
- Formal Total Synthesis of (±)-Occidol. Journal of Chemical Research.
-
A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. ResearchGate. [Link]
- Effects of 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respir
-
Clemmensen reduction. Wikipedia. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. Effects of 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5,8-Dimethyl-1-Tetralone in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Tetralone Scaffold
The 1-tetralone core represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1][2] Its rigid, bicyclic structure, combining an aromatic ring with a cyclohexanone moiety, provides a three-dimensional framework that is amenable to a wide range of chemical modifications. This versatility has led to the discovery and development of numerous pharmaceuticals targeting a spectrum of diseases, including depression, cancer, and neurodegenerative disorders.[3][4] Derivatives of the 1-tetralone scaffold are integral to the synthesis of drugs such as the antidepressant Sertraline and have been extensively investigated as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase.[1][3]
This guide focuses on the specific applications of 5,8-dimethyl-1-tetralone , a derivative whose strategic methylation offers unique opportunities for drug design. The presence of methyl groups at the C5 and C8 positions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. These substitutions can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and induce specific conformational preferences that can lead to higher binding affinity and selectivity for biological targets.
Application Note 1: Development of Novel Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Diseases
Rationale and Mechanistic Insight
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of neurotransmitters such as dopamine and serotonin. Inhibitors of MAO-B are of particular interest for the treatment of Parkinson's disease, as they can increase dopaminergic signaling. The 1-tetralone scaffold has been established as a promising framework for the design of potent and selective MAO inhibitors.[1][5]
The 5,8-dimethyl substitution pattern on the tetralone ring offers a unique opportunity to explore the active site of MAO enzymes. The methyl groups can engage in hydrophobic interactions within the enzyme's binding pocket, potentially leading to enhanced potency and selectivity. By functionalizing the C2 position of this compound, a library of derivatives can be synthesized to probe the structure-activity relationship (SAR) and identify lead compounds for further development.
Experimental Protocol: Synthesis of C2-Functionalized this compound Derivatives
This protocol details a general procedure for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to generate α,β-unsaturated ketone derivatives, a class of compounds known to exhibit MAO inhibitory activity.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 3-methoxybenzaldehyde, etc.)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (10%)
-
Hydrochloric acid (HCl) (1 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add the desired substituted aromatic aldehyde (1.1 eq) to the solution.
-
Base Addition: While stirring at room temperature, slowly add the 10% aqueous NaOH solution dropwise until the solution becomes cloudy and a precipitate begins to form.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture with 1 M HCl until it reaches a pH of ~7. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Exploration
The following diagram illustrates a potential SAR exploration strategy for the synthesized derivatives.
Caption: SAR exploration workflow for novel MAO inhibitors.
Hypothetical Screening Data
The following table presents hypothetical data for a small library of synthesized compounds, illustrating how the results of a biological screen might be presented.
| Compound ID | R-group (at C4 of benzylidene) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| DM-T-01 | -H | 150 | 50 | 3.0 |
| DM-T-02 | -Cl | 120 | 25 | 4.8 |
| DM-T-03 | -OCH₃ | 200 | 100 | 2.0 |
| DM-T-04 | -NO₂ | 90 | 15 | 6.0 |
Application Note 2: Synthesis of Spiro-Tetralone Derivatives as Potential Anticancer Agents
Rationale and Mechanistic Insight
Spirocyclic scaffolds are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological targets.[6] The incorporation of a spiro-heterocycle at the C2 position of the 1-tetralone core can lead to compounds with novel pharmacological profiles, including anticancer activity. The this compound scaffold provides a unique starting point for the synthesis of such compounds, with the methyl groups potentially enhancing cytotoxic activity or improving the pharmacokinetic profile.
This application note describes a protocol for the synthesis of spiro-hydantoin derivatives of this compound, a class of compounds with known biological activities.
Experimental Protocol: Synthesis of Spiro-Hydantoin Derivatives
This protocol outlines the Bucherer-Bergs reaction for the synthesis of spiro-hydantoin derivatives from this compound.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1).
-
Heating: Heat the mixture to 100-120 °C for 12-24 hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions due to the use of cyanide.
-
Workup: After cooling to room temperature, carefully open the pressure vessel. Filter the reaction mixture to remove any unreacted ammonium carbonate.
-
Acidification: Acidify the filtrate with concentrated HCl to a pH of ~2. A precipitate of the spiro-hydantoin should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the development of spiro-tetralone anticancer agents.
Caption: Workflow for anticancer drug discovery.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel, biologically active compounds. The strategic placement of the dimethyl groups offers the potential for improved potency, selectivity, and pharmacokinetic properties of the resulting derivatives. The protocols and workflows presented in this guide provide a starting point for researchers and drug development professionals to explore the rich medicinal chemistry of this promising scaffold in the pursuit of new therapeutics for a range of diseases.
References
-
The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. [Link]
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]
-
1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Synblock. [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]
-
Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics. PubMed. [Link]
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]
-
(PDF) A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. ResearchGate. [Link]
-
(PDF) Rational Design, Synthesis, and Structure—Activity Relationships of Antitumor (E)-2-Benzylidene-1-tetralones and (E)-2-Benzylidene-1-indanones. ResearchGate. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Alkylation of 5,8-Dimethyl-1-Tetralone
Introduction and Strategic Overview
5,8-Dimethyl-1-tetralone is a valuable bicyclic ketone scaffold utilized in the synthesis of complex molecules, including natural products and pharmacologically active compounds. The functionalization of its aliphatic ring via α-alkylation is a cornerstone transformation, enabling the formation of new carbon-carbon bonds and facilitating the construction of more intricate molecular architectures.
The α-alkylation of a ketone proceeds through a two-step mechanism: initial deprotonation at the α-carbon to form a nucleophilic enolate, followed by an SN2 reaction with an electrophile, typically an alkyl halide.[1][2][3] While conceptually straightforward, the practical execution of this reaction is fraught with challenges, including potential side reactions like O-alkylation, polyalkylation, and aldol condensations.[4]
For an unsymmetrical ketone, regioselectivity—the choice of which α-proton to remove—is often a primary concern. However, in the case of this compound, the α-carbon at the ring junction (C8a) lacks a proton, meaning enolization can only occur at the C2 position. This structural feature simplifies the issue of regioselectivity and allows for a focused approach on achieving high-yield, clean mono-alkylation at this specific site. This guide provides a detailed examination of the mechanistic principles and field-proven protocols for the successful α-alkylation of this compound, with an emphasis on explaining the causality behind critical experimental choices.
Core Mechanistic Principles: Enolate Formation and Reactivity
The success of the alkylation hinges on the efficient and controlled generation of the enolate intermediate. The enolate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom.[2] While both sites can react, C-alkylation is generally favored and leads to the desired product, as it preserves the strong carbonyl C=O bond.[2]
The Critical Choice of Base
The choice of base is the most crucial parameter dictating the reaction's outcome. To achieve clean and efficient mono-alkylation, the base must rapidly and irreversibly convert the ketone into its enolate form.[5]
-
Strong, Sterically Hindered Bases (Kinetic Control): Lithium diisopropylamide (LDA) is the preeminent choice for this transformation.[6] Its significant steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon.[6] Furthermore, its strong basicity (the pKa of its conjugate acid, diisopropylamine, is ~36) ensures that the equilibrium lies far on the side of the enolate product, as the pKa of the ketone's α-proton is around 19-20.[5][7] This complete and irreversible deprotonation minimizes the concentration of unreacted ketone, thereby suppressing aldol side reactions.[4]
-
Weaker Bases (Thermodynamic Control): Weaker bases like sodium hydroxide or sodium ethoxide are generally unsuitable for this direct alkylation.[1] Their conjugate acids have pKa values lower than that of the ketone, leading to an unfavorable equilibrium with only a small concentration of the enolate present at any given time.[1][8] This low enolate concentration allows for competing side reactions, such as the base reacting with the alkyl halide or the enolate undergoing aldol condensation with the abundant starting ketone, resulting in low yields.[3]
Solvent and Temperature Considerations
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory.[7] Protic solvents (e.g., ethanol) would be deprotonated by the strong base and would also protonate the enolate intermediate, quenching the reaction.
-
Temperature: Enolate formation is typically performed at low temperatures, most commonly -78 °C (a dry ice/acetone bath).[3] This cryogenic condition helps to control the highly exothermic deprotonation reaction, enhances the stability of the lithium enolate intermediate, and prevents undesirable side reactions.
Detailed Experimental Protocols
Safety Precaution: These procedures involve pyrophoric (n-BuLi), flammable (THF, Et₂O), and corrosive/toxic chemicals. All manipulations must be performed by trained personnel in a well-ventilated chemical fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Mono-Alkylation via Lithium Diisopropylamide (LDA)
This protocol is the gold standard for achieving high yields of the mono-alkylated product. It utilizes in situ generation of LDA followed by enolate formation and alkylation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a low-temperature thermometer. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the flask, add anhydrous THF (e.g., 5 mL per mmol of ketone). Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Generation: To the cold THF, add diisopropylamine (1.2 equivalents) via syringe. Stir for 10 minutes. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe. A cloudy white precipitate may form. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. Rinse the syringe/cannula with a small amount of THF to ensure complete transfer. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature overnight (approx. 18 hours).[9]
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (e.g., 10 mL).[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-alkylated tetralone.
Protocol 2: Alkylation using Sodium Hydride (NaH)
Sodium hydride can also serve as a strong base for deprotonation. This method avoids cryogenic temperatures but can be slower and less clean due to the heterogeneous nature of the reaction.
Step-by-Step Methodology:
-
Apparatus Setup: In a flame-dried, nitrogen-flushed flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Washing NaH: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula each time under a positive nitrogen flow.
-
Reaction Setup: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in THF to the NaH suspension. Hydrogen gas will evolve; ensure adequate ventilation and pressure release. Allow the mixture to stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
Alkylation: Add the alkylating agent (1.2 equivalents) dropwise to the mixture.
-
Reaction Completion: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench by the slow, dropwise addition of water or ethanol, followed by saturated aqueous NH₄Cl. Perform extraction and purification as described in Protocol 1.
Data and Troubleshooting
Table 1: Reagent Summary for Alkylation of this compound (1.0 mmol scale)
| Parameter | Protocol 1 (LDA) | Protocol 2 (NaH) | Rationale |
| Ketone | 1.0 mmol (174 mg) | 1.0 mmol (174 mg) | Starting Material |
| Base | LDA (from 1.2 mmol Diisopropylamine & 1.1 mmol n-BuLi) | NaH (60% disp.) 1.2 mmol (48 mg) | To ensure complete deprotonation. |
| Alkylating Agent | 1.2 mmol (e.g., Methyl Iodide, 170 mg) | 1.2 mmol (e.g., Methyl Iodide, 170 mg) | Slight excess to drive reaction to completion. |
| Solvent | Anhydrous THF (~10 mL) | Anhydrous THF (~10 mL) | Aprotic solvent required.[7] |
| Temperature | -78 °C to RT | 0 °C to Reflux | Kinetic control vs. practical convenience. |
| Typical Yield | >90% | 60-80% | LDA provides cleaner, more efficient conversion. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. "Wet" reagents or glassware. 2. Inactive n-BuLi or NaH. 3. Inefficient enolate formation. | 1. Ensure all glassware is flame-dried; use freshly distilled/anhydrous solvents. 2. Titrate n-BuLi before use; use fresh NaH. 3. Increase stir time for enolate formation; ensure temperature is maintained. |
| Recovery of Starting Material | 1. Insufficient base. 2. Incomplete enolate formation. 3. Unreactive alkylating agent. | 1. Use a slight excess of base (1.1-1.2 eq). 2. Allow longer stirring time at -78 °C. 3. Use a more reactive halide (I > Br > Cl); avoid secondary/tertiary halides.[2][10] |
| Presence of Dialkylated Product | 1. Enolate equilibration after mono-alkylation. 2. Use of >1 equivalent of base. | 1. Ensure rapid and complete initial enolate formation with LDA at -78 °C. 2. Use precise stoichiometry (1.0 eq ketone to 1.1 eq base). |
| Aldol Condensation Products | 1. Incomplete enolate formation (common with weaker bases). 2. Warming the enolate solution before adding the alkylating agent. | 1. Use LDA to ensure irreversible deprotonation.[5] 2. Add the alkyl halide at -78 °C before allowing the reaction to warm. |
References
-
Chem Help ASAP. (2019). common bases for deprotonating ketones to make enolates. YouTube. [Link]
-
Chemistry Steps. (n.d.). How to Alkylate a Ketone. Chemistry Steps. [Link]
-
University of Bath. (n.d.). III Enolate Chemistry. [Link]
-
Khan Academy. (2019). Bases for Enolate Formation. YouTube. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. [Link]
-
ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site. [Link]
-
JoVE. (2024). α-Alkylation of Ketones via Enolate Ions. [Link]
-
JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]
-
Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]
-
Quora. (2023). Can a ketone be converted into an enolate?. [Link]
-
Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. [Link]
-
JoVE. (2024). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). The α-Alkylation of Ketones in Flow - Supporting Information. [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. [Link]
-
ResearchGate. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. [Link]
-
Wiley. (n.d.). 2-ETHYLENEDIOXYMETHYL-5,8-DIMETHYL-1-TETRALONE. SpectraBase. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 5. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 6. youtube.com [youtube.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 5,8-Dimethyl-1-Tetralone as a Versatile Scaffold for Complex Molecule Synthesis
Abstract
5,8-Dimethyl-1-tetralone is a key bicyclic ketone that serves as an economical and valuable precursor for the construction of a multitude of complex organic molecules, including natural products and compounds of medicinal importance.[1] Its rigid, yet functionalizable, framework allows for stereocontrolled transformations, making it an attractive starting material for synthetic chemists. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its conversion into other key intermediates, such as 5,8-dimethyl-2-tetralone, and its subsequent elaboration into precursors for sesquiterpenes like Emmotin-G and Occidol. Detailed, field-proven protocols are provided to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Advantage of the this compound Core
The tetralone scaffold, in general, is a privileged structure in medicinal chemistry and natural product synthesis.[2][3] The fusion of an aromatic ring with a cyclohexanone moiety provides a unique topographical and electronic landscape. The 5,8-dimethyl substitution pattern, in particular, offers several strategic advantages:
-
Steric Guidance: The two methyl groups can direct incoming reagents to specific faces of the molecule, enabling a higher degree of stereochemical control in subsequent reactions.
-
Electronic Modulation: The electron-donating nature of the methyl groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
-
Foundation for Terpenoids: The carbon skeleton of this compound is pre-organized for the synthesis of eudesmane-type sesquiterpenes, a class of natural products with diverse biological activities.[4]
A pivotal transformation that unlocks the broader synthetic potential of this compound is its conversion to the isomeric 5,8-dimethyl-2-tetralone. This conversion opens up different avenues for functionalization at the C2 position.[5]
Key Synthetic Transformation: From 1-Tetralone to 2-Tetralone
An efficient, two-step synthesis of 5,8-dimethyl-2-tetralone from this compound has been developed, which is a significant improvement over lengthier, multi-step literature procedures.[5] This conversion is crucial as 5,8-dimethyl-2-tetralone is a direct precursor for several complex molecules.
Workflow Overview: 1-Tetralone to 2-Tetralone Conversion
Caption: Conversion of this compound to its 2-tetralone isomer.
Protocol 1: Synthesis of 5,8-Dimethyl-2-tetralone[5]
This protocol details the conversion of this compound to 5,8-dimethyl-2-tetralone via an unsaturated intermediate.
Part A: Synthesis of 5,8-Dimethyl-3,4-dihydronaphthalene
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions. The addition is exothermic and will cause bubbling.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by the dropwise addition of concentrated HCl until the solution is acidic. Causality: The acid serves to neutralize the excess borohydride and to catalyze the dehydration of the intermediate alcohol to the desired alkene.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 5,8-dimethyl-3,4-dihydronaphthalene, which can be used in the next step without further purification.
-
Part B: Synthesis of 5,8-Dimethyl-2-tetralone
-
Materials:
-
5,8-Dimethyl-3,4-dihydronaphthalene (from Part A)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Aqueous sulfuric acid (H₂SO₄), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude 5,8-dimethyl-3,4-dihydronaphthalene in dichloromethane in a flask.
-
Cool the solution to 0°C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0°C. Causality: m-CPBA is a common and effective reagent for the epoxidation of alkenes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
To the organic layer, add dilute aqueous sulfuric acid and stir vigorously. Causality: The acidic conditions promote the rearrangement of the epoxide to the desired 2-tetralone.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5,8-dimethyl-2-tetralone.
-
Application in Natural Product Synthesis
The true utility of this compound is demonstrated by its application as a starting material for the synthesis of complex natural products.
Formal Synthesis of Emmotin-G Methyl Ether
Emmotin-G is a sesquiterpenoid with a furanonaphthoquinone core. A precursor to its methyl ether can be synthesized from 5,8-dimethyl-2-tetralone.[4]
Caption: Synthetic route towards a precursor for Emmotin-G methyl ether.
-
Materials:
-
5,8-Dimethyl-2-tetralone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Reagents for subsequent aromatization and functionalization (as described in the cited literature)
-
-
Procedure (Illustrative Wittig Reaction Step):
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C.
-
Slowly add a solution of n-butyllithium in hexanes. The solution will turn a characteristic orange/red color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0°C and add a solution of 5,8-dimethyl-2-tetralone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the resulting exocyclic methylene intermediate by column chromatography.
-
This intermediate can then be carried forward through aromatization and further functionalization steps as detailed in the primary literature to yield the target precursor.
-
Formal Synthesis of (±)-Occidol
Occidol is a sesquiterpene of the eudesmane class. A formal synthesis can be achieved from 5,8-dimethyl-2-tetralone.[4]
Caption: Multi-step conversion of 5,8-dimethyl-2-tetralone to a key occidol intermediate.
This multi-step protocol outlines the conversion of 5,8-dimethyl-2-tetralone to a key methyl ketone intermediate.
-
Step 1: Reduction to Alcohol
-
Reduce 5,8-dimethyl-2-tetralone with sodium borohydride in methanol as described in Protocol 1, Part A, but without the acidic workup for dehydration. Isolate the resulting alcohol.
-
-
Step 2: Mesylation of the Alcohol
-
Dissolve the alcohol in dichloromethane and cool to 0°C.
-
Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Causality: The alcohol is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.
-
Stir for 1-2 hours, then quench with water. Extract with DCM, wash with dilute HCl, saturated NaHCO₃, and brine. Dry and concentrate to obtain the mesylate.
-
-
Step 3: Cyanation
-
Dissolve the mesylate in a suitable polar aprotic solvent like DMSO or DMF.
-
Add sodium cyanide (NaCN) and heat the reaction mixture. Caution: Cyanide salts are highly toxic.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate to yield the nitrile.
-
-
Step 4: Grignard Reaction
-
Dissolve the nitrile in anhydrous diethyl ether or THF under an inert atmosphere.
-
Add a solution of methylmagnesium bromide (MeMgBr) in ether dropwise at 0°C.
-
After the addition, allow the reaction to stir at room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl, followed by an acidic workup (e.g., dilute HCl) to hydrolyze the intermediate imine to the desired methyl ketone.
-
Extract the product, wash, dry, and purify by column chromatography to yield the occidol intermediate.
-
Summary of Key Reactions and Yields
| Starting Material | Product | Key Reagents | Typical Yield (%) | Reference |
| This compound | 5,8-Dimethyl-3,4-dihydronaphthalene | NaBH₄, H⁺ | High | [5] |
| 5,8-Dimethyl-3,4-dihydronaphthalene | 5,8-Dimethyl-2-tetralone | m-CPBA, H₂SO₄ | Good | [5] |
| 5,8-Dimethyl-2-tetralone | 5,8-Dimethyl-2-tetralol | NaBH₄ | >90% | [4] |
| 5,8-Dimethyl-2-tetralol | Mesylate Derivative | MsCl, Et₃N | Not Specified | [4] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic conversion to 5,8-dimethyl-2-tetralone provides access to a different set of functionalities, enabling the efficient and elegant synthesis of complex natural product precursors. The protocols outlined in these notes are based on established literature and provide a solid foundation for researchers to explore the rich chemistry of this tetralone scaffold. The ability to construct intricate molecular architectures from this readily available starting material underscores its importance in the fields of total synthesis and medicinal chemistry.
References
-
Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. ResearchGate. Available at: [Link]
-
A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. ResearchGate. Available at: [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Avens Publishing Group. Available at: [Link]
-
SYNTHESIS OF SOME COMPLEX MOLECULES. SlideShare. Available at: [Link]
-
Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate. Available at: [Link]
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]
-
Total synthesis of natural products containing the tetralone subunit. Request PDF. Available at: [Link]
Sources
Analytical methods for the quantification of 5,8-dimethyl-1-tetralone
An Application Note on the Quantitative Analysis of 5,8-Dimethyl-1-Tetralone by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
Introduction
This compound is an aromatic ketone and a derivative of 1-tetralone. The tetralone scaffold is a significant structural motif in medicinal chemistry and natural product synthesis, serving as a key intermediate for a wide range of biologically active compounds.[1][2] Tetralone derivatives are foundational to various pharmaceuticals, including antidepressants and anticancer agents, making their accurate quantification crucial during drug discovery, development, and quality control processes.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which serves as the primary method. Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is presented.
Principles of Analysis
The quantification of this compound can be effectively achieved by leveraging its physicochemical properties. As a moderately non-polar compound, chromatographic techniques are ideal for its separation and quantification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary proposed method due to its robustness, precision, and wide applicability in pharmaceutical analysis. In RP-HPLC, the stationary phase is non-polar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3][4] this compound, being moderately non-polar, will partition between the mobile and stationary phases. Its retention time will be influenced by the exact composition of the mobile phase, allowing for its separation from impurities and other matrix components. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard, using a UV detector set to a wavelength where the analyte exhibits strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique serves as an excellent alternative and confirmatory method. GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[5] As this compound is a semi-volatile compound, it is amenable to GC analysis. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or "mass spectrum," which acts as a chemical fingerprint, allowing for highly specific identification and confirmation of the analyte.[6]
Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method Rationale
The selection of RP-HPLC with a C18 column is based on the non-polar nature of the this compound molecule. The aromatic ring and dimethyl substitution contribute to its hydrophobicity, leading to good retention and separation on a C18 stationary phase.[3][4] A mobile phase consisting of acetonitrile and water provides a good polarity range to elute the compound with a sharp peak shape and a reasonable retention time. UV detection is suitable due to the presence of a chromophore (the aromatic ketone structure) in the molecule.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters (PTFE or other suitable material)
2. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
4. Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase (at initial conditions, e.g., 60% acetonitrile in water).
5. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol) to achieve an expected concentration within the calibration range.
-
Use sonication if necessary to ensure complete dissolution.[7]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[7]
6. Calibration and Quantification:
-
Inject the prepared standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solution(s).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC quantification of this compound.
Alternative/Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Method Rationale
GC-MS is an ideal confirmatory technique due to its high specificity. The gas chromatographic separation provides retention time data, while the mass spectrometric detection provides a unique mass spectrum for the analyte, confirming its identity unequivocally. This is particularly useful for impurity profiling or in complex matrices where chromatographic co-elution might be a concern.
Experimental Protocol
1. Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Data acquisition and analysis software.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
3. Sample Preparation:
-
Prepare samples in a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate, at a concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile residues. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.[8]
Caption: Workflow for GC-MS confirmation of this compound.
Method Validation
The proposed HPLC method must be validated to ensure it is fit for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[9][10][11][12] The following parameters should be assessed:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix).[13] | Peak purity index > 0.995 (PDA), no interference at the retention time of the analyte in blank/placebo injections. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery experiments.[13] | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD ≤ 2.0% for repeatability and intermediate precision.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision (RSD) ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., flow rate, pH, column temperature) are slightly varied. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - Injector or pump malfunction.- Incorrect sample preparation.- Detector issue (e.g., lamp off). | - Check system for errors and leaks.- Verify sample and standard concentrations.- Ensure detector lamp is on and warmed up. |
| Broad or tailing peaks | - Column contamination or degradation.- Sample overload.- Inappropriate mobile phase pH or composition. | - Flush the column with a strong solvent or replace it.- Dilute the sample.[3]- Adjust mobile phase composition. |
| Split peaks | - Clogged inlet frit or void in the column.- Sample solvent incompatible with mobile phase. | - Replace the column frit or the column itself.- Dissolve the sample in the mobile phase.[3] |
| Shifting retention times | - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Pump flow rate instability. | - Prepare fresh mobile phase carefully.- Ensure stable column oven temperature.- Prime the pump and check for leaks. |
Conclusion
This application note details a robust and reliable RP-HPLC method for the quantification of this compound, which is crucial for quality control and research in pharmaceutical development. The proposed method, utilizing a standard C18 column and a simple mobile phase, is expected to provide accurate and precise results. The inclusion of a GC-MS method provides a powerful tool for the unambiguous confirmation of the analyte's identity. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability of the data generated.
References
-
Organomation. HPLC Sample Preparation. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
-
G. A. Shabir. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Oxford Academic. Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. [Link]
-
SIELC Technologies. Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column. [Link]
-
Cytiva. IMPROVING SAMPLE PREPARATION IN HPLC. [Link]
-
Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]
-
ResearchGate. Additional file 1. [Link]
-
PubMed. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode. [Link]
-
ACS Publications. Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. [Link]
-
ResearchGate. Fast GC/MS chromatogram of the organic ketone derivatives by EI (Figure...). [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. [Link]
-
LabRulez GCMS. Determination of Aldehydes and Ketones in Oily Matrices using a Novel Dynamic Headspace Sampler Coupled to GC/MS. [Link]
-
ACS Publications. Characterization of ketone resins by pyrolysis/gas chromatography/mass spectrometry. [Link]
-
Allelopathy Journal. Enantio-separation of Allelochemical 4,8-dihydroxy-1-tetralone by Rapid HPLC Method. [Link]
-
ResearchGate. (PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. [Link]
-
ResearchGate. (PDF) A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. [Link]
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- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: Laboratory-Scale Synthesis of 5,8-Dimethyl-1-Tetralone
Abstract
This document provides a comprehensive guide for the laboratory-scale production of 5,8-dimethyl-1-tetralone, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and sesquiterpenes.[1][2] The protocol details a robust three-step synthetic sequence commencing with a Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by a Clemmensen reduction, and culminating in an intramolecular Friedel-Crafts acylation (cyclization) using polyphosphoric acid. This application note emphasizes the underlying chemical principles, safety protocols, and analytical characterization of the target compound.
Introduction
This compound is a key bicyclic ketone that serves as a versatile building block in organic synthesis. Its structural motif is present in a variety of natural products and pharmacologically active molecules. The synthesis of this compound and its derivatives is of significant interest to the drug development community for the exploration of novel therapeutic agents. The presented protocol offers a reliable and scalable method for its preparation in a standard laboratory setting.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier |
| m-Xylene | C₈H₁₀ | 108-38-3 | ≥99% | Sigma-Aldrich |
| Succinic Anhydride | C₄H₄O₃ | 108-30-0 | ≥99% | Sigma-Aldrich |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 7446-70-0 | ≥98% | Sigma-Aldrich |
| Nitrobenzene | C₆H₅NO₂ | 98-95-3 | ≥99% | Sigma-Aldrich |
| Zinc Amalgam (Zn(Hg)) | Zn(Hg) | - | - | Prepared in situ |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | 37% | Fisher Scientific |
| Polyphosphoric Acid (PPA) | H₆P₄O₁₃ | 8017-16-1 | - | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | Fisher Scientific |
| Toluene | C₇H₈ | 108-88-3 | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 144-55-8 | - | Fisher Scientific |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 7757-82-6 | - | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 865-49-6 | 99.8 atom % D | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
Fume hood
-
Standard laboratory glassware
-
NMR spectrometer
-
FTIR spectrometer
-
Melting point apparatus
Experimental Protocols
Step 1: Synthesis of 3-(2,4-Dimethylbenzoyl)propanoic Acid (Friedel-Crafts Acylation)
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3][4] In this step, m-xylene is acylated with succinic anhydride using anhydrous aluminum chloride as a Lewis acid catalyst.
Protocol:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and an addition funnel in a fume hood.
-
To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq).
-
Add nitrobenzene (solvent) to the flask.
-
In a separate beaker, dissolve succinic anhydride (1.0 eq) in nitrobenzene.
-
Transfer the succinic anhydride solution to the addition funnel.
-
Cool the reaction flask to 0-5 °C using an ice bath.
-
Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension.
-
After the addition is complete, add m-xylene (1.1 eq) dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Once the addition of m-xylene is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 3-(2,4-dimethylbenzoyl)propanoic acid.
Step 2: Synthesis of 4-(2,4-Dimethylphenyl)butanoic Acid (Clemmensen Reduction)
The Clemmensen reduction is employed to reduce the ketone functionality of the intermediate to a methylene group under acidic conditions using zinc amalgam.[5][6][7][8] This reaction is particularly effective for aryl-alkyl ketones.[3][5][7]
Protocol:
-
Prepare zinc amalgam (Zn(Hg)) by adding zinc dust (4.0 eq) to a solution of mercuric chloride (HgCl₂, 0.1 eq) in water. Stir for 10 minutes, then decant the aqueous solution.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared zinc amalgam.
-
Add concentrated hydrochloric acid (HCl).
-
Add a solution of 3-(2,4-dimethylbenzoyl)propanoic acid (1.0 eq) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.
-
Work-up: After cooling to room temperature, decant the reaction mixture from the excess zinc amalgam.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 4-(2,4-dimethylphenyl)butanoic acid. The product is often used in the next step without further purification.
Step 3: Synthesis of this compound (Intramolecular Cyclization)
The final step involves an intramolecular Friedel-Crafts acylation, also known as a cyclization, of the butanoic acid derivative.[4][9][10] Polyphosphoric acid (PPA) is a powerful dehydrating and cyclizing agent for this transformation.[11][12][13]
Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA, 10 parts by weight relative to the butanoic acid).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add 4-(2,4-dimethylphenyl)butanoic acid (1.0 eq) to the hot PPA.
-
Continue to stir the mixture at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]
- 7. byjus.com [byjus.com]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. Tetralone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ccsenet.org [ccsenet.org]
- 12. Polyphosphoric Acid in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Protocols for the Functionalization of the 5,8-Dimethyl-1-Tetralone Scaffold: An Application and Methods Guide
Introduction: The 5,8-Dimethyl-1-Tetralone Scaffold - A Privileged Substructure in Medicinal Chemistry
The this compound core is a significant bicyclic aromatic ketone that serves as a versatile scaffold in the discovery of novel therapeutic agents. Its rigid framework, combined with the presence of both aromatic and aliphatic regions, provides a unique three-dimensional architecture for the presentation of pharmacophoric features. The dimethyl substitution on the aromatic ring not only imparts specific steric and electronic properties but also offers a handle for further derivatization, allowing for the fine-tuning of biological activity. This guide provides detailed protocols and expert insights into the functionalization of this important molecular framework, empowering researchers in drug development to explore its full potential. The strategic modification of the this compound scaffold can lead to the generation of diverse compound libraries with potential applications in oncology, neuroscience, and infectious diseases.
Strategic Considerations for Functionalization
The functionalization of the this compound scaffold can be broadly categorized into two main areas: modifications of the aromatic ring and reactions involving the ketone and the adjacent aliphatic portion. The inherent reactivity of the molecule dictates the choice of reagents and reaction conditions.
-
Aromatic Ring Functionalization: The benzene ring, activated by the two methyl groups, is susceptible to electrophilic aromatic substitution. The directing effects of the methyl groups (ortho-, para-directing) and the deactivating, meta-directing effect of the carbonyl group must be carefully considered to achieve the desired regioselectivity.
-
Aliphatic Moiety Functionalization: The ketone functionality allows for a rich variety of chemical transformations, including reductions, additions, and condensations. The α-methylene group (C2) is enolizable, providing a site for electrophilic substitution and condensation reactions.
This guide will delve into specific protocols for both of these strategic areas.
Part 1: Functionalization of the Aliphatic Ring and Ketone Moiety
Protocol 1: Synthesis of 5,8-Dimethyl-2-tetralone via Epoxidation and Rearrangement
This protocol describes the transformation of this compound to its 2-tetralone isomer, a valuable intermediate for the synthesis of various natural products and bioactive molecules.[1] This multi-step process involves the formation of an unsaturated intermediate, followed by epoxidation and acid-catalyzed rearrangement.
Experimental Workflow:
Caption: Workflow for the synthesis of 5,8-Dimethyl-2-tetralone.
Detailed Step-by-Step Methodology:
-
Dehydration to 5,8-Dimethyl-1,2-dihydronaphthalene:
-
To a solution of this compound (1.0 eq) in dry toluene, add p-toluenesulfonic acid (catalytic amount) and 2,4-pentanediol (4.0 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 48 hours.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5,8-dimethyl-1,2-dihydronaphthalene.
-
-
Epoxidation:
-
Dissolve the 5,8-dimethyl-1,2-dihydronaphthalene (1.0 eq) in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Add a solution of m-chloroperbenzoic acid (m-CPBA, 1.5 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at 0-5 °C for 6 hours.
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
-
Rearrangement to 5,8-Dimethyl-2-tetralone:
-
Wash the filtrate from the previous step with a 10% sodium hydroxide solution.
-
Evaporate the solvent to yield an oily residue.
-
Dissolve the residue in ethanol and treat with 60% aqueous sulfuric acid.
-
Heat the mixture at 60 °C for 3 hours.
-
After cooling, extract the product with an appropriate organic solvent (e.g., ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 5,8-dimethyl-2-tetralone.
-
Purify the product by column chromatography on silica gel.
-
Causality and Insights: The initial dehydration creates the necessary double bond for epoxidation. The subsequent acid-catalyzed opening of the epoxide ring proceeds via a carbocation intermediate, which then rearranges to the more stable 2-keto product. The choice of 2,4-pentanediol in the dehydration step is crucial as it acts as a water scavenger, driving the equilibrium towards the dihydronaphthalene product.
Protocol 2: α-Bromination of this compound
The introduction of a bromine atom at the C2 position provides a versatile handle for further nucleophilic substitutions and cross-coupling reactions. While direct bromination of the enolate is possible, a common method involves the use of N-bromosuccinimide (NBS).
Experimental Workflow:
Caption: α-Bromination of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
-
Reaction Execution:
-
Reflux the mixture with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-5,8-dimethyl-1-tetralone.
-
Causality and Insights: This reaction proceeds via a free radical mechanism. AIBN initiates the reaction by generating bromine radicals from NBS. These radicals then abstract a hydrogen atom from the α-position of the tetralone to form an enol radical, which then reacts with bromine to yield the α-brominated product. The use of a non-polar solvent like CCl4 is typical for radical brominations with NBS.
Part 2: Functionalization of the Aromatic Ring
The directing effects of the two methyl groups (ortho, para-directing and activating) and the carbonyl group (meta-directing and deactivating) will influence the regiochemical outcome of electrophilic aromatic substitution. The positions C6 and C7 are the most likely sites for substitution.
Protocol 3: Nitration of this compound
Introducing a nitro group onto the aromatic ring opens up a plethora of synthetic possibilities, as the nitro group can be reduced to an amine or serve as a precursor for other functional groups. The nitration of the parent 1-tetralone often leads to a mixture of isomers, and careful control of reaction conditions is necessary. For the 5,8-dimethyl derivative, the directing effects suggest that nitration will likely occur at the C6 or C7 position.
Experimental Workflow:
Caption: Nitration of this compound.
Detailed Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C to prepare the nitrating mixture.
-
-
Nitration Reaction:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid and cool the solution to -15 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise, maintaining the temperature below -10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time (e.g., 45 minutes).
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting isomeric mixture can be separated by column chromatography on silica gel.
-
Causality and Insights: The strong acid mixture generates the nitronium ion (NO2+), the active electrophile. The low temperature is crucial to control the exothermicity of the reaction and to minimize side reactions and the formation of undesired byproducts. The regioselectivity is a complex interplay of the electronic and steric effects of the substituents. While the methyl groups strongly activate the ortho and para positions, the deactivating effect of the carbonyl group also plays a role. Separation of the resulting isomers is often a key challenge.
Protocol 4: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the aromatic ring, which can then be further modified. The reaction typically employs a Lewis acid catalyst.
Experimental Workflow:
Caption: Friedel-Crafts Acylation of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl3, 1.2 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Cool the suspension in an ice bath.
-
-
Addition of Reagents:
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred suspension.
-
After the formation of the acylium ion complex, add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the low temperature.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Causality and Insights: The Lewis acid coordinates with the acylating agent to generate a highly electrophilic acylium ion. This then attacks the electron-rich aromatic ring of the tetralone. The regioselectivity will again be influenced by the directing effects of the existing substituents. The position para to one of the methyl groups and meta to the carbonyl (C6 or C7) is a likely site of acylation.
Data Presentation
| Functionalization Reaction | Reagents and Conditions | Position of Functionalization | Expected Product(s) |
| Isomerization | 1. p-TsOH, 2,4-pentanediol, Toluene, reflux; 2. m-CPBA, CH2Cl2; 3. H2SO4(aq) | C2 (Ketone) | 5,8-Dimethyl-2-tetralone |
| α-Bromination | NBS, AIBN, CCl4, reflux | C2 | 2-Bromo-5,8-dimethyl-1-tetralone |
| Nitration | HNO3, H2SO4, -15 °C | C6 and/or C7 | 6-Nitro- and 7-nitro-5,8-dimethyl-1-tetralone |
| Friedel-Crafts Acylation | RCOCl, AlCl3, CH2Cl2 | C6 and/or C7 | 6- or 7-Acyl-5,8-dimethyl-1-tetralone |
Conclusion
The this compound scaffold offers a rich platform for chemical exploration in the pursuit of novel bioactive compounds. The protocols outlined in this guide provide a solid foundation for researchers to begin functionalizing this versatile core. A thorough understanding of the underlying reaction mechanisms and the directing effects of the substituents is paramount to achieving the desired synthetic outcomes. By leveraging these detailed methodologies, scientists can efficiently generate diverse libraries of this compound derivatives for biological screening and accelerate the drug discovery process.
References
- Synthesis of 7-Substituted-1-Tetralone Derivatives: Application Notes and Protocols - Benchchem. (URL not provided in search results)
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry, 2019. [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. [Link]
- A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Taylor & Francis Online. (URL not provided in search results)
- Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. ResearchGate. (URL not provided in search results)
- CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
- Tetralone Scaffolds and Their Potential Therapeutic Applications. Bentham Science. (URL not provided in search results)
- Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. (URL not provided in search results)
-
1-Tetralone. Wikipedia. [Link]
- Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. (URL not provided in search results)
Sources
Application Notes & Protocols: The Synthetic Utility of 5,8-Dimethyl-1-Tetralone in the Development of Bioactive Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of biologically active compounds.[1][2] Its rigid bicyclic framework provides a versatile template for the strategic placement of functional groups in three-dimensional space, enabling precise interactions with biological targets. This guide focuses specifically on 5,8-dimethyl-1-tetralone , a key starting material whose unique substitution pattern has been leveraged for the synthesis of potent neuroprotective, anticancer, and anti-inflammatory agents, as well as complex natural product intermediates.[3][4][5] We will explore the causality behind synthetic strategies, provide detailed, field-proven protocols, and present data that underscores the therapeutic potential of its derivatives.
The Strategic Advantage of the this compound Scaffold
The utility of this compound stems from several key chemical features:
-
Reactive Ketone: The carbonyl group at the C1 position is a versatile handle for a wide range of chemical transformations, including condensations, reductions, and nucleophilic additions. This allows for the introduction of diverse side chains and pharmacophores.
-
Aromatic Ring: The benzene ring can be functionalized via electrophilic substitution or cross-coupling reactions, although the existing methyl groups direct reactivity. More importantly, it forms the core of the bicyclic system that mimics endogenous ligands or fits into specific enzyme active sites.
-
Stereocenter Potential: Reactions at the C1 ketone or C2 methylene can generate chiral centers, a critical aspect for developing stereospecific drugs, as biological systems are inherently chiral.[1]
These features make this compound an attractive starting point for library synthesis and lead optimization campaigns in drug discovery.
Application in Neuroprotective Agent Synthesis
Degenerative neurological disorders like Alzheimer's and Parkinson's disease represent a significant therapeutic challenge. Research has shown that derivatives of 1-tetralone are potent inhibitors of key enzymes implicated in these diseases, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[3][6]
Rationale: Multi-Target Directed Ligands for Alzheimer's Disease
A promising strategy in Alzheimer's drug design is the development of single molecules that can hit multiple pathological targets. Derivatives of this compound have been successfully designed as dual inhibitors of MAO-B and AChE.[3] Furthermore, these compounds have demonstrated the ability to prevent amyloid-β (Aβ)-induced cytotoxicity and disassemble Aβ fibrils, addressing another key aspect of Alzheimer's pathology.[3]
The core synthetic strategy involves an α,β-unsaturated carbonyl system, typically installed via a Claisen-Schmidt or aldol condensation at the C2 position of the tetralone. This creates a Michael acceptor, which can be crucial for covalent or non-covalent interactions within the enzyme active site.
Synthetic Workflow: α,β-Unsaturated Tetralone Derivatives
The general workflow involves the base-catalyzed condensation of this compound with a substituted aromatic aldehyde. This reaction introduces a new aryl moiety and creates the critical α,β-unsaturated system.
Caption: Workflow for synthesizing neuroprotective tetralone derivatives.
Data Summary: Bioactivity of Tetralone Derivatives
A study on various α,β-unsaturated carbonyl-based tetralone derivatives revealed compounds with potent, dual-inhibitory action.[3]
| Compound ID | Target Enzyme | IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |
| 3f | AChE | 0.045 | 78.2 |
| MAO-B | 0.88 | ||
| 3o | AChE | 0.12 | Protective against Aβ toxicity |
| MAO-B | 1.15 | ||
| 3u | AChE | 0.09 | Protective against Aβ toxicity |
| MAO-B | 1.02 |
Data synthesized from reference[3].
Protocol 1: Synthesis of (E)-2-benzylidene-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one (A Representative Derivative)
This protocol describes a general procedure for the Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (1.2 eq)
-
Stir bar, round-bottom flask, condenser
-
Ice bath
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate and brine for workup
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask equipped with a stir bar.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of KOH or NaOH dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize by slowly adding 10% HCl until the pH is ~7. A precipitate should form.
-
Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol.
-
If a precipitate does not form or for higher purity, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated tetralone derivative.
Causality: The use of a strong base (KOH/NaOH) is essential to deprotonate the α-carbon (C2) of the tetralone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration is often spontaneous or acid/base-catalyzed, driven by the formation of a stable, conjugated π-system.
Application in Anticancer Agent Synthesis
The tetralone scaffold is a component of several natural products and synthetic molecules with demonstrated antiproliferative activity against various cancer cell lines.[1][5] Research into this compound derivatives has focused on creating compounds that can, for example, inhibit tumor cell respiration.[5]
Rationale: Targeting Cellular Respiration
One anticancer strategy involves disrupting the energy metabolism of cancer cells. Certain ortho-carbonyl hydroquinone motifs have been shown to inhibit cellular respiration.[5] Starting from this compound, it is possible to synthesize 4,4-dimethyl-5,8-dioxygenated tetralones, which contain a related structural feature and have been tested against carcinoma cell lines.[5]
Synthetic Workflow: From Tetralone to Dioxygenated Derivatives
This pathway involves multiple steps, starting with modifications to the tetralone core to introduce the required hydroxyl groups, often involving oxidation and rearrangement reactions.
Caption: Synthesis of 5,8-dimethyl-2-tetralone intermediate.
Protocol 2: Two-Step Synthesis of 5,8-Dimethyl-2-tetralone
This protocol is adapted from the literature procedure. [4] Part A: Synthesis of 5,8-Dimethyl-3,4-dihydronaphthalene
-
Reduction: Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 1-2 hours until the starting material is consumed (TLC).
-
Workup: Quench the reaction by slowly adding water. Remove the alcohol under reduced pressure and extract the aqueous residue with ether or ethyl acetate. Dry the organic layer and concentrate to give the crude alcohol.
-
Dehydration: Dissolve the crude alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC.
-
Purification: After completion, cool the reaction, wash with sodium bicarbonate solution, then brine. Dry the organic layer and concentrate. Purify by column chromatography to yield the dihydronaphthalene derivative.
Part B: Synthesis of 5,8-Dimethyl-2-tetralone
-
Epoxidation: Dissolve the dihydronaphthalene from Part A (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) at 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir at 0 °C and allow to warm to room temperature.
-
Workup: Once the reaction is complete, quench with a solution of sodium thiosulfate. Wash sequentially with sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield the crude epoxide.
-
Hydrolysis & Rearrangement: Dissolve the crude epoxide in a solvent like acetone or THF containing dilute aqueous acid (e.g., H₂SO₄ or HCl). Stir at room temperature until the epoxide is consumed.
-
Purification: Neutralize the reaction mixture, remove the organic solvent, and extract with an appropriate solvent. Dry and concentrate the organic extracts. Purify the resulting crude product by column chromatography to obtain 5,8-dimethyl-2-tetralone.
Causality: The epoxidation of the alkene followed by acid-catalyzed ring-opening is a classic method for ketone synthesis. The protonated epoxide is opened by water, forming a trans-diol. Under acidic conditions, a pinacol-type rearrangement can occur, but in this case, the mechanism proceeds via formation of a carbocation at the benzylic position, which then rearranges to the more stable ketone tautomer.
Conclusion
This compound is a demonstrably versatile and powerful building block for the synthesis of a diverse range of bioactive compounds. Its well-defined structure and reactive functional groups provide medicinal chemists with a reliable scaffold for developing novel therapeutics targeting neurodegeneration, cancer, and inflammation. The synthetic routes outlined herein showcase the adaptability of this starting material, enabling access not only to direct drug candidates but also to crucial intermediates for the total synthesis of complex natural products. Future explorations will undoubtedly continue to unlock new applications for this valuable chemical entity.
References
-
Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed. (n.d.). PubMed. [Link]
-
Banerjee, A. K., & Vera, W. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthesis and Communications, 34(12), 2301-2308. [Link]
-
Alpha-Tetralone derivatives as inhibitors of monoamine oxidase | Request PDF. (n.d.). ResearchGate. [Link]
-
Reaction pathway for the synthesis of 1-tetralone derivatives (1a–h),... (n.d.). ResearchGate. [Link]
-
Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. (2022). Molecules, 27(21), 7234. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Semantic Scholar. [Link]
-
Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18. [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. [Link]
-
Effects of 4,4-Dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-Dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration. (2012). Bioorganic & Medicinal Chemistry, 20(8), 2671-2677. [Link]
-
Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn. (2006). Chemistry & Biodiversity, 3(6), 646-653. [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Fidelity Purification Strategies for 5,8-Dimethyl-1-Tetralone
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
5,8-Dimethyl-1-tetralone is a key bicyclic ketone intermediate in the synthesis of complex organic molecules, including sesquiterpenes and other natural products of medicinal interest.[1][2] The stereochemical and electronic integrity of downstream compounds is critically dependent on the purity of this precursor. This document provides a comprehensive guide to the principal techniques for purifying this compound, detailing field-proven protocols for flash column chromatography, recrystallization, and vacuum distillation. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific impurity profiles and scale requirements.
Introduction: The Synthetic Importance of Purity
This compound serves as a foundational building block in multi-step organic syntheses.[2] Impurities, which can include regioisomers, unreacted starting materials, or byproducts from synthetic side-reactions, can have significant downstream consequences. They may act as catalyst poisons, participate in unwanted side-reactions, or introduce stereochemical errors, ultimately leading to lower yields and complex final product mixtures that are challenging to purify. Achieving a purity level of >98% is often a prerequisite for its use in pharmaceutical and natural product synthesis.
Common Impurity Profile
The nature of impurities is intrinsically linked to the synthetic route employed. A common synthesis involves the intramolecular Friedel-Crafts cyclization of γ-(2,5-dimethylphenyl)butyric acid. Potential impurities may include:
-
Unreacted Starting Material: The precursor acid.
-
Dehydration Byproducts: Alkenes formed from side reactions.
-
Regioisomers: Isomeric tetralones if the starting materials allow for alternative cyclization pathways.
-
Solvent and Reagent Residues: Residual high-boiling point solvents or cyclizing agents (e.g., polyphosphoric acid).
Understanding this profile is the first step in designing a rational purification strategy. For instance, the acidic nature of the starting material allows for its removal via a simple aqueous base wash prior to more advanced purification steps.
Selecting the Optimal Purification Technique
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Typical Scale | Advantages | Disadvantages |
| Flash Chromatography | Differential adsorption on a solid phase (e.g., silica gel) | mg to 10s of g | High resolution, excellent for removing closely related impurities.[1][3] | Solvent-intensive, can be time-consuming, requires method development. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | 1 g to kg | Cost-effective, highly scalable, yields very pure crystalline product. | Requires a solid compound, potential for product loss in mother liquor, requires solvent screening. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | >10 g to industrial scale | Excellent for removing non-volatile or very volatile impurities, fast for large scales. | Requires thermal stability, less effective for separating isomers with close boiling points.[4] |
Detailed Experimental Protocols
Protocol 1: High-Purity Isolation via Flash Column Chromatography
This method is ideal for achieving the highest purity, especially for removing byproducts with similar polarity. The separation is based on the partitioning of components between a stationary phase (silica gel) and a mobile phase (solvent system).
Rationale: this compound is a moderately polar ketone. Non-polar impurities (e.g., hydrocarbon byproducts) will elute first, followed by the product, and then more polar impurities (e.g., precursor acid or over-oxidation products). A solvent system of low to moderate polarity, such as a hexane/ether mixture, provides optimal separation.[1][3]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Solvents: n-Hexane, Diethyl ether (or Ethyl Acetate)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Procedure:
-
Mobile Phase Selection:
-
On a TLC plate, spot the crude material.
-
Develop the plate in various ratios of Hexane:Diethyl Ether (e.g., 95:5, 90:10, 80:20).
-
The ideal solvent system will give the product spot a Retention Factor (Rf) of ~0.3. This provides the best balance between separation and elution time.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or low pressure. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase (e.g., Hexane:Diethyl Ether 9:1).[1]
-
Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions continuously.
-
Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Protocol 2: Bulk Purification by Recrystallization
This method is best suited for purifying solid crude product on a larger scale. Its success hinges on selecting a solvent in which the tetralone is soluble at high temperatures but sparingly soluble at low temperatures.
Rationale: The highly ordered structure of a crystal lattice tends to exclude impurity molecules. As a saturated solution cools, the compound with the highest concentration and most favorable crystal packing energy (the desired product) will crystallize out, leaving impurities behind in the solvent (mother liquor).
Materials:
-
Crude solid this compound
-
Selected recrystallization solvent (e.g., isopropanol, ethanol, or a mixed solvent system like hexane/ethyl acetate)
-
Erlenmeyer flask, reflux condenser
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
Test the solubility of small amounts of the crude product in various solvents at room temperature and at their boiling points.
-
A good solvent will dissolve the compound when hot but not when cold. Isopropanol or ethanol are good starting points.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point.
-
-
Decolorization (Optional):
-
If the solution is highly colored, it may indicate the presence of polymeric or tar-like impurities.
-
Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Re-heat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize product recovery.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Purification by Vacuum Distillation
For large quantities of liquid or low-melting point solid crude product, vacuum distillation is an efficient method to separate components based on boiling point.
Rationale: Many organic compounds decompose at their atmospheric boiling points. Applying a vacuum reduces the pressure, thereby lowering the temperature required for boiling. This allows for the distillation of thermally sensitive compounds like tetralones.[4]
Materials:
-
Crude this compound
-
Distillation glassware (Claisen flask, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar in the Claisen flask for smooth boiling.
-
-
Distillation:
-
Place the crude material in the flask (no more than two-thirds full).
-
Slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the flask gently.
-
Collect any low-boiling fractions (forerun) in a separate flask.
-
When the temperature at the distillation head stabilizes, collect the main fraction containing the product. The boiling point of α-tetralone is reported as 164–168°C at 1 mmHg, providing a reference point.[1]
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxide impurities.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum to prevent cracking the hot glassware.
-
Purity Verification: A Self-Validating System
No protocol is complete without a method to verify its success.
-
Thin Layer Chromatography (TLC): The simplest method for a quick purity check. A pure compound should appear as a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for quantifying purity and identifying volatile impurities. The GC provides retention time data for purity analysis, while the MS provides mass data for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and can reveal the presence of impurities through extraneous peaks in the spectrum.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. By understanding the potential impurities and applying the appropriate technique—high-resolution flash chromatography, scalable recrystallization, or bulk vacuum distillation—researchers can reliably obtain material of the high purity required for demanding applications in drug development and natural product synthesis. Each protocol described herein is a self-validating system when coupled with rigorous purity assessment.
References
-
Banerjee, A. K., Vera, W. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2135-2143. [Link]
-
Organic Syntheses. α-TETRALONE. Organic Syntheses Procedure. [Link]
-
Khan, M. T. H. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal, 8(3). [Link]
-
Poon, P. S., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Journal of Chemical Research, 38(8), 447-449. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
- CN112409145A - Preparation method of 1-tetralone. (2021).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,8-Dimethyl-1-tetralone
Welcome to the technical support center for the synthesis of 5,8-dimethyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we will delve into the mechanistic underpinnings of the synthesis, provide troubleshooting for frequently encountered issues, and offer detailed protocols to enhance your experimental success.
I. Overview of the Primary Synthetic Route
The most common and direct route to this compound involves a two-step process starting from p-xylene. This process consists of a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts cyclization.
Workflow of this compound Synthesis
Caption: General two-step synthesis of this compound.
This synthetic pathway is valued for its use of readily available starting materials. However, each step presents unique challenges that can impact the overall yield and purity of the final product.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Step 1: Friedel-Crafts Acylation of p-Xylene with Succinic Anhydride
This initial step forms the key intermediate, 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.[1][2] The reaction is an electrophilic aromatic substitution where an acylium ion is generated from succinic anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).[3][4]
Q1: My Friedel-Crafts acylation is resulting in a low yield of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. What are the likely causes and how can I improve it?
A1: Low yields in this step can often be attributed to several factors:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. The presence of water will hydrolyze the AlCl₃, rendering it inactive as a catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with both the succinic anhydride and the resulting ketone product. Experiment with slightly increasing the molar equivalents of AlCl₃.
-
Reaction Temperature: The initial formation of the acylium ion can be exothermic. It is crucial to control the temperature during the addition of AlCl₃ to prevent side reactions. A common procedure involves cooling the reaction mixture in an ice bath.
-
Reaction Time and Temperature: After the initial addition, the reaction may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing the formation of multiple byproducts during the acylation. What are these and how can I minimize them?
A2: The formation of byproducts is a common issue in Friedel-Crafts reactions.[3]
-
Isomer Formation: While acylation is generally less prone to rearrangement than alkylation, substitution at different positions on the p-xylene ring can occur, though it's less common due to the directing effects of the methyl groups.
-
Polysubstitution: This is less of a concern in acylation compared to alkylation because the product, an aryl ketone, is deactivated towards further electrophilic substitution.[4][5]
-
Charring/Polymerization: This can occur if the reaction temperature is too high or if the concentration of the Lewis acid is excessive. Gradual addition of the catalyst and maintaining a controlled temperature are key to preventing this.
Step 2: Intramolecular Friedel-Crafts Cyclization
In this step, 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is cyclized to form the tetralone ring. This is typically achieved using a strong protic acid like polyphosphoric acid (PPA) or sulfuric acid.[6][7]
Q3: The cyclization of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is incomplete or failing. What are the critical parameters for this reaction?
A3: Successful cyclization depends heavily on the choice and handling of the acid catalyst.
-
Catalyst Activity: Polyphosphoric acid is a viscous liquid, and its effectiveness can vary. Ensure you are using a fresh, active batch. The reaction requires vigorous stirring to ensure proper mixing, especially with the high viscosity of PPA.
-
Reaction Temperature: This reaction typically requires elevated temperatures to proceed. However, excessive heat can lead to charring and decomposition of the starting material and product. A temperature range of 80-100°C is often a good starting point, but optimization may be necessary.
-
Reaction Time: Monitor the progress of the reaction using TLC. Incomplete reactions may require longer heating times or a higher temperature.
Q4: My final product after cyclization is impure and difficult to purify. What are common impurities and how can I remove them?
A4: Impurities in the final product can stem from both the acylation and cyclization steps.
-
Unreacted Starting Material: If the cyclization is incomplete, the final product will be contaminated with 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. This can often be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate and dissolve the carboxylic acid.
-
Sulfonated Byproducts: If using sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur as a side reaction. Using PPA or other non-sulfonating strong acids can mitigate this.[8]
-
Polymeric Material: As mentioned, overheating can lead to the formation of polymeric tars. Careful temperature control is the best preventative measure. Purification can be achieved through column chromatography on silica gel.
Quantitative Data Summary
| Step | Key Reagents | Common Yield Range | Key Optimization Parameters |
| Acylation | p-Xylene, Succinic Anhydride, AlCl₃ | 60-80% | Anhydrous conditions, catalyst stoichiometry, temperature control. |
| Cyclization | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, PPA | 70-90% | Catalyst activity, vigorous stirring, optimal temperature and time. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition: To the flask, add p-xylene and succinic anhydride. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. Control the rate of addition to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gently heat the mixture to 50-60°C and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, add the 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.
-
Catalyst Addition: Add polyphosphoric acid to the flask.
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent like ether or dichloromethane.
-
Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting flowchart for this compound synthesis.
IV. Alternative Synthetic Strategies
While the Friedel-Crafts route is common, other methods exist for the synthesis of tetralones. These include:
-
Diels-Alder Reactions: Building the tetralin core through a cycloaddition reaction can be a powerful strategy.[9][10]
-
Oxidation of Tetralins: If a substituted tetralin is available, oxidation at the benzylic position can yield the corresponding tetralone.[11]
-
Catalytic Friedel-Crafts Reactions: Modern approaches utilize milder and more environmentally friendly catalysts, such as indium(III) salts, which can improve efficiency and reduce waste.[12]
These alternative routes may be advantageous depending on the availability of starting materials and the desired substitution patterns on the tetralone core.
V. Safety Considerations
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Polyphosphoric acid is also highly corrosive. Avoid contact with skin and eyes.
-
The workup procedures involving strong acids are exothermic and should be performed with caution, especially when quenching the reaction with water or ice.
By understanding the key reaction parameters and potential pitfalls, researchers can significantly improve the yield and purity of this compound, a valuable building block in organic synthesis.
References
-
ChemBK. 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. Available from: [Link]
-
ACS Omega. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. Available from: [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2308. Available from: [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. Available from: [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. ResearchGate. Available from: [Link]
-
The Journal of Organic Chemistry. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
Min, S., & Lee, P. H. (2007). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic letters, 9(24), 5067–5069. Available from: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available from: [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
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- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 12. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,8-Dimethyl-1-Tetralone
Welcome to the technical support guide for the purification of crude 5,8-dimethyl-1-tetralone. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the Friedel-Crafts acylation of p-xylene with a succinic anhydride derivative followed by reduction and cyclization, or direct cyclization of a phenylbutyric acid precursor.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as γ-(2,5-dimethylphenyl)butyric acid or its precursors.
-
Positional Isomers: Depending on the selectivity of the cyclization step, other tetralone isomers may form.
-
Side-Reaction Products: Dehydration or polymerization products can occur, especially under harsh acidic or thermal conditions. For instance, subsequent reactions can yield dihydronaphthalene derivatives.[2]
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., toluene, dichloromethane) and reagents like polyphosphoric acid.
Q2: My crude material is a dark, viscous oil. Is this normal?
A2: Yes, this is quite common. Crude this compound, like many tetralones synthesized via strong acid catalysis, is often a dark oil or a low-melting solid contaminated with colored polymeric byproducts.[3] The color does not necessarily indicate a very low purity but highlights the need for effective purification.
Q3: What is the first step I should take before attempting a large-scale purification?
A3: Always perform a small-scale analytical assessment. A Thin Layer Chromatography (TLC) analysis is indispensable. Use a solvent system of varying polarity (e.g., starting with 9:1 Hexane:Ethyl Acetate) to visualize the number of components in your crude mixture. A proton NMR (¹H NMR) of the crude material can also be highly informative for identifying major impurities if their structures are known.
Q4: Which purification method is best for my needs?
A4: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following table provides a general guideline:
| Purification Method | Typical Scale | Purity Achievable | Primary Application | Key Advantages/Disadvantages |
| Vacuum Distillation | > 5 g | Good to Excellent | Removing non-volatile or very high-boiling impurities (e.g., polymers, starting acids). | Pro: High throughput, effective for thermally stable compounds.[3] Con: Not suitable for separating close-boiling isomers; risk of thermal decomposition. |
| Column Chromatography | 10 mg - 100 g | Excellent | Isolating the target compound from a wide range of impurities, including isomers. | Pro: High resolution, adaptable to many impurity profiles.[2] Con: Can be time-consuming and solvent-intensive; requires careful optimization. |
| Recrystallization | > 1 g | Excellent (for solids) | Final polishing step to obtain highly crystalline, pure material. | Pro: Can yield very high purity; cost-effective. Con: Only works if the compound is a solid at room temperature and a suitable solvent is found; yield can be low. |
Part 2: Purification Protocols & Methodologies
This section provides detailed, step-by-step instructions for the most common and effective purification strategies.
Workflow Overview
The general workflow for purifying crude this compound involves a logical progression from initial assessment to the chosen purification technique.
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Protocol 1: Flash Column Chromatography
This is often the most versatile method for removing a variety of impurities.
Rationale: Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (solvent).[2] By gradually increasing the polarity of the mobile phase, compounds with weaker interactions (less polar) elute first, followed by those with stronger interactions (more polar).
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 100% Hexane, then 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
The ideal solvent system should give your target compound an Rf value of ~0.3-0.4.
-
-
Column Packing (Slurry Method):
-
Select an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, make a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
If impurities are close to your product, a shallow gradient (slowly increasing the percentage of the polar solvent) may be necessary.
-
-
Fraction Pooling and Evaporation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Vacuum Distillation
This method is ideal for larger scales when impurities are significantly less volatile than the product.
Rationale: Distillation separates liquids based on differences in boiling points. Under vacuum, the boiling point of a compound is lowered, which prevents thermal decomposition that might occur at atmospheric pressure.[3]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. It is crucial to use a well-insulated distillation head to maintain the temperature gradient.
-
Use a vacuum pump capable of reaching <1 mmHg. A cold trap should be placed between the apparatus and the pump to protect the pump from volatile compounds.
-
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling.
-
Slowly apply the vacuum.
-
Gradually heat the distillation flask using an oil bath.
-
Collect a small forerun fraction, which may contain residual solvents or low-boiling impurities.
-
Increase the temperature until the main fraction begins to distill. The boiling point of this compound is reported to be around 160-162°C at 15 mmHg.[1]
-
Collect the main fraction in a pre-weighed receiving flask. The product should be a colorless or pale-yellow oil.
-
Stop the distillation when the temperature rises or begins to drop, or when dark, tarry material remains.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before slowly releasing the vacuum to prevent bumping and potential flask implosion.
-
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during purification.
Caption: A logic diagram for troubleshooting poor separation in column chromatography.
Q: My compound won't crystallize during recrystallization. What should I do?
A: This is a common issue.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution.
-
Reduce Solubility Further: Place the solution in an ice bath or refrigerator to decrease the compound's solubility. Be patient, as crystallization can sometimes take hours or days.
-
Re-evaluate Your Solvent System: The chosen solvent may be too good. Try a solvent system where the compound is less soluble, or use a binary solvent system (one solvent in which it is soluble, and another "anti-solvent" in which it is not).
Q: My yield is very low after column chromatography. Where did my product go?
A: Several factors could be at play:
-
Product is still on the column: Your eluent may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent (e.g., 100% Ethyl Acetate or even 5% Methanol in DCM) and check the eluate by TLC.
-
Adsorption to Silica: Some compounds can irreversibly bind to or decompose on acidic silica gel. If you suspect this, you can try using deactivated silica (with added triethylamine in the eluent) or a different stationary phase like alumina.
-
Material Loss During Workup: Ensure you are completely transferring material between steps and that your rotary evaporator conditions are not too harsh (causing volatile product to be pulled into the vacuum pump).
Q: The product from my distillation turned dark in the distillation pot. Why?
A: This indicates thermal decomposition.
-
Improve Your Vacuum: A lower pressure will decrease the required boiling temperature, minimizing thermal stress on the compound. Check your vacuum pump and all seals for leaks.
-
Reduce Heating Time: Heat the distillation pot as quickly as is safe to the target temperature and distill the product promptly. Do not let the material sit at a high temperature for an extended period.
-
Consider Chromatography Instead: If the compound is inherently thermally sensitive, distillation may not be a suitable method, and column chromatography would be the preferred alternative.
Part 4: Safety & Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves when handling this compound and associated solvents.[4][5]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[4]
-
Hazards: Tetralone derivatives may cause skin, eye, and respiratory tract irritation. They can be harmful if swallowed or inhaled.[4][6] The toxicological properties of many specific derivatives like this compound have not been fully investigated, so they should be handled with care.[6]
-
Waste Disposal: Dispose of all chemical waste (solvents, silica gel) in accordance with your institution's hazardous waste disposal procedures.
References
-
Banerjee, A. K., et al. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2310. [Link]
-
Banerjee, A. K., et al. (2004). Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. Journal of Chemical Research, 2004(2), 135-136. [Link]
-
Truce, W. E., & Olson, C. E. (1963). α-TETRALONE. Organic Syntheses, Coll. Vol. 4, p.884. [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2310. [Link]
Sources
Side reactions and byproducts in 5,8-dimethyl-1-tetralone synthesis
Technical Support Center: Synthesis of 5,8-dimethyl-1-tetralone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the multi-step synthesis of this important chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges, side reactions, and byproducts that can arise during this process. Our goal is to provide you with the causal understanding and actionable solutions needed to troubleshoot your experiments effectively, ensuring both scientific integrity and successful outcomes.
The synthesis of this compound is a classic multi-step process that beautifully illustrates fundamental organic reactions. However, each step presents unique challenges that can impact yield and purity. This guide is structured to address these challenges sequentially.
Workflow Overview: The Synthetic Pathway
The most common and established route to this compound involves a three-stage process starting from p-xylene. This pathway is a practical application of several cornerstone reactions in organic synthesis.
Caption: Overall synthetic workflow for this compound.
Stage 1: Friedel-Crafts Acylation of p-Xylene
This initial step involves the reaction of p-xylene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form β-(2,5-dimethylbenzoyl)propionic acid.[1] While seemingly straightforward, this electrophilic aromatic substitution has several potential pitfalls.
Frequently Asked Questions (FAQs) - Stage 1
Question 1: My yield of β-(2,5-dimethylbenzoyl)propionic acid is very low. What are the likely causes?
Answer: Low yields in this Friedel-Crafts acylation typically stem from three main issues: catalyst deactivation, insufficient reaction temperature, or improper stoichiometry.
-
Catalyst Deactivation: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive. It is critical to use freshly opened, high-purity AlCl₃ and to dry all glassware and solvents meticulously.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃. The reason is that the catalyst complexes not only with the succinic anhydride to form the reactive acylium ion but also with the ketone product formed.[2] This product-catalyst complex is often stable under the reaction conditions and must be broken during aqueous workup. A molar ratio of at least 2.2 equivalents of AlCl₃ to 1 equivalent of succinic anhydride is recommended to drive the reaction to completion.
-
Reaction Temperature: The reaction is often initiated at a low temperature to control the initial exothermic release, but it typically requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent like benzene or nitrobenzene is common.[1]
Question 2: I'm concerned about forming the wrong isomer. How does the reaction control for regioselectivity?
Answer: This is an excellent question rooted in the directing effects of substituents on an aromatic ring. In p-xylene, both methyl groups are ortho-, para-directing and activating. Since the para positions are blocked by each other, substitution can only occur ortho to one of the methyl groups. Both available positions are chemically equivalent, leading exclusively to substitution at the 2-position (or 5-position, which is identical due to symmetry). Therefore, the formation of other isomers is not a significant concern in this specific reaction.
Question 3: Could poly-acylation occur, leading to multiple succinic anhydride additions?
Answer: This is a common concern in Friedel-Crafts alkylation reactions, where the alkylated product is more reactive than the starting material.[3] However, Friedel-Crafts acylation has a key self-limiting feature. The product of the reaction is an aryl ketone. The acyl group (R-C=O) is a strong deactivating group, which makes the aromatic ring significantly less nucleophilic and therefore much less likely to undergo a second acylation reaction.[4] This is a major advantage of acylation, as it allows for clean mono-substitution.
Stage 2: Clemmensen Reduction
The second stage involves the reduction of the keto group in β-(2,5-dimethylbenzoyl)propionic acid to a methylene group (-CH₂-), yielding γ-(2,5-dimethylphenyl)butyric acid. The Clemmensen reduction, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid, is the classic method for this transformation, particularly effective for aryl-alkyl ketones that are stable in strong acid.[5][6]
Frequently Asked Questions (FAQs) - Stage 2
Question 1: My reduction is incomplete. I'm isolating starting material or an alcohol byproduct. How can I improve this?
Answer: Incomplete reduction is the most common failure mode for this step. The key factors are the activity of the zinc amalgam, the concentration of the acid, and the reaction time.
-
Zinc Amalgam Activity: The reaction occurs on the surface of the zinc.[6] The amalgam must be freshly prepared and highly active. Old or poorly prepared amalgam will result in sluggish or incomplete reactions. Ensure the zinc is thoroughly washed with dilute HCl to remove any oxide layer before amalgamation with mercuric chloride.
-
Acid Concentration: Concentrated hydrochloric acid is required. The HCl protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack.[7] As the reaction proceeds, the acid is consumed, so using a sufficient excess is crucial.
-
Reaction Time & Temperature: These reductions can be slow. A prolonged reflux period (often 24-48 hours) is typically necessary to drive the reaction to completion.
-
Byproduct Formation: The corresponding secondary alcohol is sometimes observed as a byproduct. While alcohols are not considered primary intermediates in the most accepted carbenoid mechanism, their formation suggests that the reducing conditions are not potent enough to achieve full deoxygenation.[6] Improving the amalgam activity and maintaining a high acid concentration should minimize this.
Caption: Desired pathway vs. incomplete reduction in the Clemmensen step.
Question 2: Are there safety concerns with the Clemmensen reduction?
Answer: Yes. The primary safety concern is the use of mercuric chloride (HgCl₂) for amalgamation. Mercury compounds are highly toxic and require careful handling and disposal according to institutional safety protocols. Furthermore, the reaction is performed in concentrated HCl, which is corrosive, and hydrogen gas is evolved. The entire procedure must be conducted in a well-ventilated fume hood.
Question 3: Are there alternative, mercury-free reduction methods?
Answer: Absolutely. The Wolff-Kishner reduction is a common alternative that operates under strongly basic conditions, making it complementary to the acid-labile Clemmensen reduction.[6] It involves reacting the ketone with hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures, typically in a high-boiling solvent like ethylene glycol. For substrates sensitive to strong acid, the Wolff-Kishner is the preferred method.
Stage 3: Intramolecular Cyclization
In the final stage, γ-(2,5-dimethylphenyl)butyric acid is cyclized to form the second ring of the tetralone system. This is an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid and dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.[8][9]
Frequently Asked Questions (FAQs) - Stage 3
Question 1: The cyclization reaction turned into a black tar, and the yield of this compound is minimal. What went wrong?
Answer: This is a classic sign of charring and polymerization, which is almost always caused by excessive temperature or prolonged reaction time in the presence of a very strong acid like PPA.
-
Temperature Control: PPA-mediated cyclizations are highly temperature-sensitive. The reaction often requires gentle heating (e.g., 80-100°C) to initiate, but runaway reactions can occur.[10] Careful monitoring with an internal thermometer and controlled heating with an oil bath are essential.
-
Reaction Time: Once the cyclization is complete, the product should be isolated promptly. Leaving the tetralone product in hot PPA for an extended period can lead to degradation and polymerization.
-
Purity of Starting Material: The γ-(2,5-dimethylphenyl)butyric acid from the previous step must be pure. Any impurities can lead to a host of side reactions under the harsh acidic conditions, contributing to tar formation.
Question 2: How do I properly work up a reaction involving polyphosphoric acid (PPA)?
Answer: Working up a PPA reaction requires care due to its high viscosity and the highly exothermic reaction that occurs when it is mixed with water.[8] The standard procedure is to cool the reaction vessel and then pour the viscous mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product. The product can then be extracted with a suitable solvent like ether or dichloromethane. Never add water directly to the hot PPA mixture, as this can cause dangerous splashing.
Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 (Acylation) | 1. Inactive AlCl₃ (moisture).2. Insufficient AlCl₃ stoichiometry.3. Reaction not heated sufficiently. | 1. Use fresh, anhydrous AlCl₃; dry all glassware/solvents.2. Use at least 2.2 equivalents of AlCl₃.3. Heat the reaction to reflux after the initial exotherm subsides. |
| Incomplete Reduction in Stage 2 | 1. Poorly activated Zn(Hg).2. Insufficient reflux time.3. Diluted HCl. | 1. Prepare fresh, highly active zinc amalgam immediately before use.2. Increase reflux time (monitor by TLC).3. Use concentrated HCl and ensure a sufficient excess. |
| Charring/Tarring in Stage 3 (Cyclization) | 1. Reaction temperature too high.2. Reaction time too long.3. Impure starting material. | 1. Use an oil bath for precise temperature control (e.g., 80-100°C).2. Monitor reaction by TLC and work up as soon as it's complete.3. Purify the γ-arylbutyric acid before cyclization. |
| Difficult Product Purification | Overlapping polarity of product and byproducts/starting materials. | Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization can be effective if a suitable solvent is found. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is intended for trained professional chemists in a laboratory setting. All appropriate safety precautions, including the use of personal protective equipment and a fume hood, must be employed.
Stage 1: β-(2,5-dimethylbenzoyl)propionic acid
-
Equip a 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Charge the flask with p-xylene (4.0 eq) and succinic anhydride (1.0 eq).
-
Cool the flask in an ice bath and begin stirring.
-
Add anhydrous aluminum chloride (2.2 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Stage 2: γ-(2,5-dimethylphenyl)butyric acid
-
Prepare zinc amalgam: To granulated zinc (4.0 eq), add a 5% aqueous solution of mercuric chloride and stir for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask, combine the crude keto-acid from Stage 1 (1.0 eq), the freshly prepared zinc amalgam, concentrated HCl, and toluene.
-
Heat the vigorously stirred mixture to reflux for 24-36 hours. Add more concentrated HCl periodically to maintain the volume.
-
Cool the reaction. Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude butyric acid.
Stage 3: this compound
-
Place polyphosphoric acid (PPA) in a flask equipped with a mechanical stirrer and a thermometer. Heat to ~60°C to allow for easier stirring.
-
Add the crude γ-(2,5-dimethylphenyl)butyric acid (1.0 eq) to the PPA.
-
Heat the mixture to 90-100°C with efficient stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and pour it slowly onto a large beaker of crushed ice with vigorous stirring.
-
Extract the resulting mixture with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield this compound.
References
- Allen, C. F. H. (n.d.).
-
Wikipedia contributors. (2024). Clemmensen reduction. Wikipedia. [Link]
-
Vedantu. (n.d.). Clemmensen Reduction: Mechanism, Reagents, Equation & Differences. [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [Link]
-
Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143. [Link]
-
Banerjee, A. K., Vera, W. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(13), 2459-2467. [Link]
-
Brainly. (2023). Succinic anhydride, whose structure is shown, is a cyclic anhydride often used in Friedel-Crafts. [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3?. [Link]
-
Banerjee, A. K., Vera, W. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Poon, P. S., & Banerjee, A. K. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Synthetic Communications, 44(12), 1745-1752. [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]
-
Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]
-
National Institutes of Health. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2015). Clemmensen Reduction. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 8. ccsenet.org [ccsenet.org]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
Troubleshooting common issues in 5,8-dimethyl-1-tetralone reactions
Welcome to the technical support guide for 5,8-dimethyl-1-tetralone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic ketone as a key intermediate. This compound is a valuable building block in the synthesis of complex molecules, including sesquiterpenes and other natural products.[1][2] However, its unique electronic and steric properties can present challenges. This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format, focusing on the causality behind common issues to empower you to solve problems effectively.
Section 1: Intramolecular Friedel-Crafts Cyclization for Synthesis
The most common route to the tetralone core involves an intramolecular Friedel-Crafts cyclization of a γ-arylbutyric acid precursor. Success hinges on managing the potent Lewis or Brønsted acids required for this transformation.
FAQ 1.1: My Friedel-Crafts cyclization is yielding a complex mixture or significant charring. What is the primary cause?
Answer: This issue almost always points to overly harsh reaction conditions or improper workup. Polyphosphoric acid (PPA) or strong Lewis acids like AlCl₃ are aggressive reagents that can promote intermolecular polymerization and degradation at elevated temperatures or with prolonged reaction times.[3][4]
-
Causality: The activating nature of the two methyl groups on the aromatic ring makes it highly susceptible to electrophilic attack. While this facilitates the desired intramolecular cyclization, it also makes the starting material and product prone to side reactions like sulfonation (if using H₂SO₄), intermolecular acylation, or acid-catalyzed degradation, which often results in the formation of intractable polymeric tars.
-
Troubleshooting Protocol:
-
Temperature Control is Critical: Begin the reaction at a lower temperature (e.g., 0-10°C) and allow it to warm slowly to the target temperature (typically 45-85°C). Vigorous initial exotherms are a common point of failure.[5]
-
Monitor by TLC: Track the disappearance of the starting acid. Once it is consumed, quench the reaction immediately. Over-exposure to the strong acid is a primary driver of byproduct formation.
-
Quenching Procedure: The quench must be performed carefully. Pouring the hot, viscous reaction mixture directly into water can be hazardous. A safer method is to pour the mixture onto a large excess of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat.
-
Workup: After quenching, ensure the aqueous layer is acidic enough (e.g., with concentrated HCl) to decompose any remaining complexes before extraction.[3]
-
Diagram 1.1: Synthetic Pathway for this compound
Caption: A common three-step synthesis of this compound.
Section 2: Reactions at the Carbonyl Group: The Wittig Reaction
The Wittig reaction is a cornerstone method for converting ketones into alkenes. However, issues with ylide generation, stability, and reactivity are common hurdles.[6][7]
FAQ 2.1: My Wittig reaction with this compound is low-yielding, and I recover mostly unreacted starting material. What's wrong?
Answer: This is a classic symptom of either incomplete ylide formation or a sterically hindered ketone preventing the reaction. The C1 carbonyl of the tetralone is flanked by a methylene group and a sterically demanding dimethyl-substituted aromatic ring, which can significantly impede the approach of the bulky phosphonium ylide.
-
Causality: The Wittig reaction proceeds via the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming an oxaphosphetane intermediate.[7] Steric hindrance around the carbonyl can raise the activation energy for this step, slowing the reaction dramatically. Furthermore, if the base used is not strong enough to fully deprotonate the phosphonium salt, the concentration of the active ylide will be too low for the reaction to proceed efficiently.
-
Troubleshooting Workflow:
-
Verify Ylide Formation: Use a strong, non-nucleophilic base. While n-BuLi is common, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMSO are excellent choices.[8][9] The characteristic deep red or orange color of many phosphonium ylides is a good visual indicator of successful formation.
-
Consider the Ylide Type: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive and may be necessary to overcome the steric hindrance of the tetralone. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may fail entirely.[6]
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 40-60°C or refluxing in THF) can provide the necessary energy to overcome the steric barrier.
-
Switch to a Horner-Wadsworth-Emmons (HWE) Reagent: If the Wittig reaction remains problematic, the HWE reaction is a superior alternative. The smaller phosphonate reagents are less sterically sensitive and the resulting phosphate byproduct is water-soluble, simplifying purification.[9]
-
Diagram 2.1: Troubleshooting a Failed Wittig Reaction
Caption: A logical workflow for diagnosing and solving common Wittig reaction failures.
Section 3: Reactions on the Aromatic Ring: Nitration
Electrophilic aromatic substitution, such as nitration, on the this compound ring requires careful control to achieve the desired regioselectivity and avoid unwanted side reactions.
FAQ 3.1: My nitration reaction is giving a mixture of 6-nitro and 7-nitro isomers with poor selectivity. How can I favor one over the other?
Answer: The regiochemical outcome of nitration is a delicate balance between steric and electronic effects. The alkyl substituent and the carbonyl group exert competing directing effects, and reaction conditions will dictate the final product ratio.
-
Causality: The fused aliphatic ring can be considered an activating alkyl group, which is ortho-, para-directing. The two methyl groups are also strongly activating and ortho-, para-directing. The C1-carbonyl group is deactivating and meta-directing. The C6 position is para to the 8-methyl group and ortho to the 5-methyl group, making it electronically favored. The C7 position is para to the fused ring system's "attachment point." Steric hindrance from the 8-methyl group can disfavor substitution at the C7 position. Control over temperature and the nature of the nitrating agent is key to modulating these competing factors.[10]
-
Troubleshooting & Optimization:
-
Low Temperature Favors Kinetic Control: Performing the reaction at very low temperatures (e.g., -30°C to 0°C) often favors the kinetically preferred product. Dropwise addition of the nitrating agent is essential to prevent localized heating.[10]
-
Choice of Nitrating Agent: Milder nitrating agents can offer better selectivity. Instead of a potent H₂SO₄/HNO₃ mixture, consider alternatives like ammonium nitrate with trifluoroacetic anhydride or Cu(NO₃)₂ in acetic anhydride.[10]
-
Reaction Time: Longer reaction times or higher temperatures can lead to isomer scrambling or the formation of dinitrated byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Table 3.1: Influence of Conditions on Nitration Regioselectivity
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Outcome | Reference |
| 1 | Fuming HNO₃ / H₂SO₄ | - | < 0 | Primarily 7-nitro isomer | [10] |
| 2 | HNO₃ / H₂SO₄ | Acetone | 0 | Mixture of 5-nitro and 7-nitro isomers | [10] |
| 3 | NH₄NO₃ / TFAA | CH₂Cl₂ | 0 | Primarily 7-nitro isomer (58% yield) | [10] |
| 4 | Cu(NO₃)₂ / Ac₂O | Et₂O | Room Temp | Primarily 5-nitro isomer | [10] |
Section 4: General Laboratory Practices & FAQs
FAQ 4.1: What are the best practices for the purification and storage of this compound?
Answer: Proper purification and storage are essential to ensure reproducibility in subsequent reactions.
-
Purification:
-
Distillation: For larger quantities, vacuum distillation is an effective method for removing non-volatile impurities.[4]
-
Chromatography: For high purity, flash column chromatography on silica gel is recommended. A non-polar eluent system, such as hexane/ethyl acetate (e.g., 9:1), is typically effective.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent like hexanes or ethanol/water can provide material of excellent purity.
-
-
Storage:
-
This compound is generally stable. However, like many ketones, it can be susceptible to slow air oxidation or aldol-type side reactions over long periods, especially if impurities are present.
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. Refrigeration is recommended for long-term storage.
-
References
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. [Link]
-
ResearchGate. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. [Link]
-
ResearchGate. (2004). Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 1-22. [Link]
-
Organic Syntheses. α-TETRALONE. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). 1-Tetralone. [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Singh, P., & Singh, P. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal, 8(3). [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]
-
ResearchGate. (2004). A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. [Link]
-
Reddit. (n.d.). Problems with wittig reaction. r/chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
Technical Support Center: Refinement of Analytical Methods for 5,8-Dimethyl-1-Tetralone
Welcome to the technical support center dedicated to the robust analysis of 5,8-dimethyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its quantification and characterization. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment and quantification of this compound. However, its aromatic ketone structure can present unique challenges. This section addresses the most common issues to streamline your method development and routine analysis.
HPLC Troubleshooting Guide (Q&A)
Q1: I'm observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?
A1: Peak tailing for a compound like this compound, which is an aromatic ketone, is frequently caused by secondary interactions between the analyte and the stationary phase.[1] The primary culprit is often the interaction of the analyte with acidic silanol groups (Si-OH) on the surface of traditional silica-based columns.[1] This leads to a non-ideal chromatographic peak shape.
-
Causality: The lone pair of electrons on the carbonyl oxygen can form hydrogen bonds with surface silanols. This secondary retention mechanism, in addition to the desired reversed-phase interaction, causes some molecules to lag behind the main peak, resulting in tailing.[1]
-
Solutions:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (often called "Type B") have a much lower concentration of accessible, acidic silanol groups.[1] End-capping, where residual silanols are chemically deactivated with a small silylating agent, further minimizes these unwanted interactions.
-
Mobile Phase pH Adjustment: While this compound is neutral, adjusting the mobile phase pH can influence the ionization state of the silanol groups. Working at a lower pH (e.g., pH 2.5-3.0) with a suitable buffer (like phosphate or formate) can suppress the ionization of silanol groups, reducing their ability to interact with the analyte.
-
Reduce Sample Overload: Injecting too high a concentration of the analyte can saturate the active sites on the column, leading to peak tailing.[1] Try diluting your sample to see if the peak shape improves.
-
Q2: My retention time for this compound is drifting between injections. What should I investigate?
A2: Retention time drift is a common problem in HPLC that signals a lack of system stability.[2] For a neutral compound like this compound, the most probable causes are related to the mobile phase or the hardware.
-
Causality & Troubleshooting Steps:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. If you see drift at the beginning of a sequence, increase the equilibration time.[2][3]
-
Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[4] Inconsistencies in mixing will directly impact retention.[2] For isocratic methods, preparing the mobile phase offline (pre-mixing) can enhance stability. Also, ensure there is no selective evaporation of the more volatile solvent from the mobile phase reservoir.
-
Temperature Fluctuations: Column temperature is a critical parameter. Even minor room temperature changes can affect retention. Using a column oven is essential for reproducible results.[3]
-
Flow Rate Inconsistency: Check the pump for leaks or pressure fluctuations.[2] A drop in pressure often indicates a leak, while erratic pressure can point to air bubbles or faulty check valves.[5]
-
HPLC Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A robust starting method would utilize a reversed-phase C18 column with a mobile phase of acetonitrile and water. Given its non-polar, aromatic nature, a higher percentage of organic solvent will be required for reasonable elution.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Provides good solubility and retention characteristics. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 254 nm or 280 nm | Aromatic ketones have strong absorbance in this UV range. |
| Column Temp. | 30 °C | Ensures stable and reproducible retention times.[3] |
| Injection Vol. | 10 µL | A common starting volume to avoid overload. |
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Proper sample preparation is crucial to protect the column and ensure accurate results.
-
Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent (e.g., a higher percentage of water). Dissolving the sample in a much stronger solvent than the mobile phase can lead to peak distortion.[2]
-
Filtration: Always filter your sample through a 0.2 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column frit, leading to high backpressure.[3]
HPLC Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing common HPLC issues when analyzing this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent technique for the identification and quantification of this compound, offering high sensitivity and structural information from the mass spectrum.
GC-MS Troubleshooting Guide (Q&A)
Q1: I am not seeing a molecular ion peak (m/z 174) for this compound in my mass spectrum. Why is this happening?
A1: The molecular ion (M+) in electron ionization (EI) mass spectrometry is formed by removing one electron.[6] These ions can be energetically unstable and may fragment completely before reaching the detector.[6]
-
Causality: Aromatic ketones like this are relatively stable, and the molecular ion is usually observable.[7] Its absence suggests that the ionization energy is too high, causing excessive fragmentation, or that the compound is degrading in the GC system before it even reaches the ion source.
-
Solutions:
-
Check for Thermal Degradation: The inlet temperature might be too high. This compound is thermally stable, but activity in the inlet liner can catalyze degradation. Use a clean, deactivated liner.[8] If necessary, try lowering the inlet temperature by 20-30 °C.
-
Confirm Ion Source Cleanliness: A contaminated ion source can lead to poor ionization and altered fragmentation patterns. If the system is used heavily, the source may need to be cleaned.
-
Consider "Soft" Ionization: If EI is consistently too harsh, and you have access to the instrumentation, consider using chemical ionization (CI). CI is a softer technique that is much more likely to yield a prominent protonated molecule ([M+H]+ at m/z 175), confirming the molecular weight.
-
Q2: My peaks are broad, and the resolution is poor. How can I sharpen them?
A2: Broad peaks in GC can stem from several factors, including incorrect flow rates, column issues, or a slow oven ramp rate.[9][10]
-
Causality & Optimization:
-
Optimize Carrier Gas Flow Rate: The carrier gas (usually Helium or Hydrogen) has an optimal linear velocity for a given column diameter.[9] A flow rate that is too low or too high will decrease efficiency and broaden peaks. Perform a flow evaluation to find the optimal rate for your column.
-
Increase Oven Ramp Rate: A slow temperature ramp can cause excessive diffusion of the analyte band on the column, leading to broader peaks. Try increasing the ramp rate (e.g., from 10 °C/min to 20 °C/min) to move the compound through the column more quickly.[9]
-
Check for Column Contamination: The first few meters of the GC column can accumulate non-volatile residue from samples. This active site can cause peak broadening and tailing. Trimming 10-20 cm from the front of the column can often restore performance.[8]
-
GC-MS Frequently Asked Questions (FAQs)
Q1: What are the expected key fragments for this compound in an EI mass spectrum?
A1: Fragmentation in EI-MS follows predictable chemical pathways.[11] For this compound (MW=174.24), you should look for the following key fragments:
-
m/z 174 (M+): The molecular ion. Its presence confirms the molecular weight.[7]
-
m/z 159 ([M-CH3]+): Loss of a methyl group is a common fragmentation for methylated aromatic compounds.
-
m/z 146 ([M-CO]+ or [M-C2H4]+): Loss of carbon monoxide is characteristic of ketones. Alternatively, a retro-Diels-Alder reaction can lead to the loss of ethene from the non-aromatic ring.
-
m/z 131 ([M-CH3-CO]+): Subsequent loss of a methyl group and carbon monoxide.
Q2: Which GC column is most suitable for analyzing this compound?
A2: A low-to-mid polarity column is ideal. A standard DB-5ms or HP-5ms column (5% phenyl-methylpolysiloxane) is an excellent first choice.[12] These columns are robust, versatile, and provide good peak shape for a wide range of semi-volatile compounds, including aromatic ketones. A column with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a standard configuration that will provide excellent resolving power.[10]
Optimizing GC Parameters Workflow
This diagram provides a structured approach for refining GC method parameters to achieve optimal separation.
Caption: A workflow for systematic GC method optimization.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for the structural confirmation of this compound.
NMR Frequently Asked Questions (FAQs)
Q1: What is the best solvent for acquiring an NMR spectrum of this compound?
A1: Chloroform-d (CDCl3) is the most common and effective solvent. It is an excellent solvent for this compound and its residual signal (at ~7.26 ppm for ¹H) typically does not interfere with the analyte signals.[13] For ¹³C NMR, the CDCl3 triplet at ~77 ppm is a convenient reference.[13]
Q2: I am synthesizing this compound. What key signals in the ¹H NMR spectrum confirm the structure of this compound?
A2: The ¹H NMR spectrum provides a unique fingerprint for the molecule. You should look for these characteristic signals[7]:
-
Aromatic Protons (2H): You will see two doublets in the aromatic region (~7.0-7.2 ppm), corresponding to the two protons on the aromatic ring. They will show coupling to each other.
-
Aliphatic Protons (6H):
-
A triplet at ~2.9 ppm (2H) corresponds to the -CH2- group adjacent to the carbonyl (C2 position).
-
A triplet at ~2.6 ppm (2H) corresponds to the benzylic -CH2- group (C4 position).
-
A multiplet around ~2.0 ppm (2H) corresponds to the -CH2- group at the C3 position.
-
-
Methyl Protons (6H): You will see two distinct singlets for the two methyl groups attached to the aromatic ring, typically around 2.3 and 2.6 ppm.[7]
Q3: How can I ensure my sample is concentrated enough for a good NMR spectrum?
A3: For a standard high-field NMR spectrometer (e.g., 400 MHz), a concentration of 5-10 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is usually sufficient to obtain a high-quality ¹H spectrum in a few minutes. For a ¹³C spectrum, a more concentrated sample (~20-30 mg) or a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.
References
-
Restek Corporation. (n.d.). A Guide to the Maintenance and Troubleshooting of Capillary GC Systems. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. Retrieved from [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Dolan, J. (n.d.). HPLC Troubleshooting Guide. Scribd. Retrieved from [Link]
-
Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Al-Haj, N. A., et al. (2024). Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. PubMed. Retrieved from [Link]
-
Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/ß-calbolines and phenethylamines using gas chromatography–mass spectrometry and liquid chromatography–electrospray ionisation-mass spectrometry. Journal of Chromatography B, 825(1), 29-37. Retrieved from [Link]
Sources
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- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. gcms.cz [gcms.cz]
- 10. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. ba333.free.fr [ba333.free.fr]
- 13. rsc.org [rsc.org]
Technical Support Center: 5,8-Dimethyl-1-Tetralone Stability and Handling
Welcome to the technical support center for 5,8-dimethyl-1-tetralone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic ketone. As a valued intermediate in the synthesis of complex molecules, ensuring the stability and purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, prevent, and resolve stability issues you may encounter during your research.
Understanding the Instability of this compound
This compound, like many aromatic ketones, is susceptible to degradation through several pathways. The presence of a ketone functional group, an enolizable alpha-carbon, and a benzylic position makes the molecule reactive under certain conditions. The primary modes of degradation to be aware of are oxidation, photo-degradation, and keto-enol tautomerism leading to potential side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a yellowish or brownish tint in a previously colorless solid. | Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of colored impurities. This can be initiated by exposure to atmospheric oxygen. | 1. Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).2. Use deoxygenated solvents for your reactions.3. Store the solid in a desiccator with an oxygen scavenger. |
| Broadening of NMR signals, particularly in the aromatic region, or the appearance of new, unexpected peaks. | Aromatization: Under certain conditions (e.g., presence of acid or base, or upon prolonged heating), the tetralone ring can aromatize to form 1,4-dimethylnaphthalene, a common impurity. | 1. Maintain neutral pH during your reactions and work-up.2. Avoid excessive heating.3. If purification is necessary, consider chromatography under neutral conditions. |
| Inconsistent reaction yields or the formation of side products. | Enolization: The ketone can form an enol or enolate, which can then participate in undesired side reactions. This is often catalyzed by acidic or basic conditions. | 1. Carefully control the pH of your reaction mixture.2. Use non-nucleophilic bases if deprotonation at the alpha-carbon is required for a subsequent step.3. Keep reaction times to a minimum. |
| Gradual degradation of the compound even when stored in a sealed container. | Photo-degradation: Aromatic ketones can be sensitive to light, which can promote the formation of radical species and lead to decomposition.[1] | 1. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2] 2. Minimize exposure to ambient light during handling and experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[2][3] It is recommended to store it in a cool, dark, and dry place, such as a desiccator inside a refrigerator. Avoid frequent opening of the container to minimize exposure to air and moisture.[2][4]
Q2: I suspect my sample of this compound has degraded. What is the best way to check its purity?
A2: A combination of analytical techniques can be used to assess purity.
-
¹H NMR Spectroscopy: This is a quick and effective method to check for the presence of major impurities. Look for the characteristic signals of this compound and compare the integration of these signals to any new, unexpected peaks. The carbonyl carbon in ¹³C NMR is also a key indicator.[5][6]
-
HPLC Analysis: A reversed-phase HPLC method with UV detection is a sensitive technique for quantifying the purity of your sample and detecting non-volatile impurities. Developing a stability-indicating method is recommended.[7][8][9][10]
-
GC-MS Analysis: This is useful for identifying volatile degradation products, such as the aromatized byproduct 1,4-dimethylnaphthalene.[11][12][13]
Q3: Can I purify a partially degraded sample of this compound?
A3: Yes, purification is often possible. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a common method. It is crucial to use pure, dry solvents and to perform the chromatography relatively quickly to minimize on-column degradation. Recrystallization from a suitable solvent system can also be an effective purification method for solid samples.
Q4: What are the signs of keto-enol tautomerism in my NMR spectrum, and how can I control it?
A4: While the keto form of simple ketones is generally more stable, the presence of the enol tautomer can be detected by ¹H NMR spectroscopy, typically as a vinyl proton signal and a broad hydroxyl proton signal.[14][15][16] The equilibrium between the keto and enol forms is influenced by the solvent, temperature, and pH.[15][16] To minimize the impact of enolization on your reactions, maintain neutral pH and use aprotic solvents if possible.
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of this compound
This protocol describes the procedure for handling solid this compound using a Schlenk line to maintain an inert atmosphere.
Materials:
-
Schlenk flask
-
Septum
-
Nitrogen or argon gas source
-
Vacuum pump
-
Spatula
-
This compound
Procedure:
-
Preparation: Assemble the Schlenk flask and ensure all joints are well-greased and sealed.
-
Purging: Connect the flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen and moisture.
-
Transfer: While maintaining a positive pressure of inert gas, briefly remove the septum and add the desired amount of this compound to the flask using a spatula.
-
Resealing: Immediately reseal the flask with the septum.
-
Final Purge: Perform one more evacuate/backfill cycle to remove any air that may have entered during the transfer.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound for purity analysis by ¹H NMR.
Materials:
-
NMR tube
-
Deuterated chloroform (CDCl₃)
-
This compound sample
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and place it in a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex until the sample is completely dissolved.
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Interpretation: Integrate the characteristic peaks of this compound and any impurity peaks. The purity can be estimated by comparing the relative integrations.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in the degradation and stabilization of this compound, the following diagrams illustrate key pathways and workflows.
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and using this compound.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. Available at: [Link]
-
Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2012). Journal of Analytical Toxicology. Available at: [Link]
-
Forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]
-
NMR Determination of Keto-Enol Equilibrium Constants. Available at: [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Available at: [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Keto-enol tautomerism. Fiveable. Available at: [Link]
-
Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. Fiveable. Available at: [Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. (2019). PLOS ONE. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). Metabolites. Available at: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
-
Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. (2012). ResearchGate. Available at: [Link]
-
Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2012). ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]
-
Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (2001). The Journal of Physical Chemistry A. Available at: [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2004). ResearchGate. Available at: [Link]
-
CH 336: Ketone Spectroscopy. Oregon State University. Available at: [Link]
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- 7. forced degradation products: Topics by Science.gov [science.gov]
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- 16. fiveable.me [fiveable.me]
Identifying and removing impurities from 5,8-dimethyl-1-tetralone
Welcome to the technical support guide for 5,8-dimethyl-1-tetralone. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chemical intermediate. Here, we address common challenges encountered during its synthesis and purification, providing expert insights and actionable protocols in a direct question-and-answer format. Our goal is to empower you to identify and eliminate impurities effectively, ensuring the quality and integrity of your downstream applications.
Frequently Asked Questions & Troubleshooting
Q1: I've just completed the synthesis of this compound. What are the most probable impurities in my crude product?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. The most common laboratory-scale synthesis involves the Friedel-Crafts acylation of p-xylene with a γ-butyrolactone derivative followed by an intramolecular cyclization.[1][2]
Based on this pathway, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual p-xylene is a common non-polar impurity.
-
Reaction Intermediates: The primary intermediate, γ-(2,5-dimethylphenyl)butyric acid, may persist if the cyclization step is incomplete.[1] This is a polar, acidic impurity.
-
Isomeric Byproducts: Friedel-Crafts reactions are susceptible to generating regioisomers. Depending on the conditions, you might form other dimethyl-tetralone isomers.
-
Dehydration/Aromatization Products: Harsh acidic conditions or excessive heat during cyclization can lead to the formation of 5,8-dimethyl-dihydronaphthalene or even fully aromatized 1,4-dimethylnaphthalene.[1][3]
-
Polymeric Material: Strong acids used for cyclization, such as polyphosphoric acid (PPA), can sometimes promote polymerization, resulting in high molecular weight, tar-like residues.[1]
The following diagram illustrates the origin of these common impurities during a typical synthesis.
Caption: Origin of impurities in this compound synthesis.
Q2: How can I quickly perform an initial purity assessment of my crude product before committing to a large-scale purification?
A2: Thin-Layer Chromatography (TLC) is the most efficient technique for a rapid, qualitative assessment of your crude product. It allows you to visualize the number of components in your mixture and gauge the relative polarity of impurities.
Causality: The principle of TLC is separation based on differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase (eluent). Non-polar compounds travel further up the plate (higher Rf value), while polar compounds have stronger interactions with the silica and move shorter distances (lower Rf value).
Quick Protocol:
-
Prepare Sample: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing an appropriate eluent system. A good starting point is 20% Ethyl Acetate in Hexane.
-
Visualize: View the developed plate under a UV lamp (254 nm). Most aromatic compounds, including your product and many impurities, will be UV-active. You can also stain the plate with potassium permanganate for visualization.
A single spot indicates high purity, whereas multiple spots confirm the presence of impurities. The relative position of the spots will inform your choice of purification strategy.
Q3: My ¹H NMR spectrum is complex. How can I distinguish the product signals from common impurity signals?
A3: Interpreting the ¹H NMR spectrum is crucial for identifying specific impurities. This compound has a distinct set of signals. By comparing your spectrum to the expected chemical shifts, you can identify extraneous peaks.
| Compound Type | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Why It's an Impurity |
| This compound (Product) | 7.16 (d, 1H), 6.97 (d, 1H) - Aromatic protons; 2.87 (t, 2H) - CH₂ next to C=O; 2.59 (s, 3H), 2.28 (s, 3H) - Aromatic methyls.[1] | N/A |
| γ-(2,5-dimethylphenyl)butyric acid | ~11-12 (br s, 1H) - Carboxylic acid OH; 7.1-6.8 (m, 3H) - Aromatic protons; 2.68 (t, 2H), 2.45 (t, 2H) - Aliphatic CH₂ groups.[3] | Incomplete cyclization. |
| 1,4-dimethylnaphthalene | 7.8-7.1 (m, multiple H) - Naphthalene aromatic region; ~2.7 (s, 6H) - Two equivalent methyl groups.[3] | Aromatization side product. |
| p-Xylene | ~7.1 (s, 4H) - Symmetric aromatic protons; ~2.35 (s, 6H) - Two equivalent methyl groups. | Unreacted starting material. |
Trustworthiness: This self-validating system works because the signals for impurities are typically in regions where the pure product has no peaks (e.g., the carboxylic acid proton >10 ppm) or show different multiplicities and integration values (e.g., the highly symmetric signals of p-xylene).
Purification Protocols & Troubleshooting Guides
This workflow provides a logical sequence for purifying your crude product, starting with the most direct methods.
Caption: Decision workflow for purification of this compound.
Q4: My main impurity is the uncyclized γ-(2,5-dimethylphenyl)butyric acid. What is the most direct way to remove it?
A4: An acid/base liquid-liquid extraction is the most efficient method for removing acidic or basic impurities from a neutral organic product.
Causality: The uncyclized intermediate has an acidic carboxylic acid group. By washing an organic solution of your crude product with a basic aqueous solution (e.g., sodium bicarbonate), you can deprotonate the acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving your neutral tetralone product in the organic layer.
Protocol 3: Acid/Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q5: TLC shows multiple impurities with polarities close to my product. Which purification method should I use?
A5: When impurities have similar polarities to your product, flash column chromatography is the most powerful and reliable purification technique.
Causality: Column chromatography provides a much higher separation efficiency than a single extraction or recrystallization. By using a long column of silica gel and carefully eluting with a solvent system of optimized polarity, you can resolve compounds with very small differences in their affinity for the stationary phase.[4][5]
Protocol 2: Flash Column Chromatography
-
Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of 5% to 20% ethyl acetate in hexane.
-
Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate/hexane). Pour the slurry into a column and allow it to pack under pressure.
-
Load Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elute: Begin running the eluent through the column, applying positive pressure. Gradually increase the polarity of the eluent if necessary to move your product down the column.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q6: My product looks mostly pure but is an off-color oil or a slightly impure solid. Can I use recrystallization?
A6: Yes, if your product is solid at room temperature or is a low-melting solid, recrystallization is an excellent final polishing step to remove minor impurities and improve color.
Causality: Recrystallization works on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools. Impurities, being present in a much lower concentration, will remain in the cold solvent (the "mother liquor") while your desired product crystallizes out in a pure form. The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.[6]
Protocol 1: Recrystallization
-
Solvent Screening: Test various solvents. Good candidates for ketones include mixtures like hexane/acetone or hexane/ethyl acetate.[6] Place a small amount of crude product in a test tube, add a solvent dropwise until it dissolves at boiling, then cool to see if crystals form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. [Link]
-
ResearchGate. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. [Link]
-
ResearchGate. (2004). PDF of A New Synthesis of 5,8-Dimethyl-2-tetralone. [Link]
-
Mills, K. M., & Beutner, G. L. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57341. [Link]
-
Poon, P. S., & Banerjee, A. K. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Journal of Chemical Research, 38(8), 441-443. [Link]
-
Khan, M. T. H. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal, 8(3). [Link]
-
University of Rochester, Department of Chemistry. Purification: How To - Crystallization. [Link]
-
Global Substance Registration System (GSRS). 5,7-DIMETHYL-1-TETRALONE. [Link]
-
ResearchGate. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone.... [Link]
-
precisionFDA. 5,8-DIMETHYLTETRALIN. [Link]
-
ResearchGate. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 5,8-Dimethyl-1-Tetralone
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful synthesis and scale-up of 5,8-dimethyl-1-tetralone. The information presented is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and reproducibility.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The most common and scalable route begins with the Friedel-Crafts acylation of p-xylene with succinic anhydride, followed by a reduction and subsequent intramolecular cyclization. This guide will address potential challenges at each critical stage of this pathway.
Diagram: Overall Synthetic Workflow
Caption: A general overview of the synthetic route to this compound.
Part 1: Friedel-Crafts Acylation of p-Xylene with Succinic Anhydride
This initial step forms the backbone of the tetralone structure. While seemingly straightforward, several issues can arise, particularly during scale-up.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is giving a low yield. What are the common causes?
A1: Low yields in this reaction are often attributed to several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst, significantly reducing the reaction efficiency. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Insufficient Catalyst: Friedel-Crafts acylations, unlike alkylations, require stoichiometric or even excess amounts of the Lewis acid catalyst.[1] The catalyst complexes with the product ketone, rendering it inactive.[2] For every mole of succinic anhydride, at least two moles of AlCl₃ are recommended.
-
Poor Mixing: On a larger scale, inadequate agitation can lead to localized overheating and uneven distribution of the catalyst, resulting in side reactions and incomplete conversion. Ensure your reactor is equipped with an appropriate overhead stirrer.
-
Incorrect Reaction Temperature: The reaction is exothermic.[3] While some heat is necessary to initiate the reaction, runaway temperatures can lead to charring and the formation of unwanted byproducts. A controlled temperature, typically refluxing in a suitable solvent like benzene or a solvent-free approach at room temperature, should be maintained.[3]
Q2: I'm observing the formation of a significant amount of dark, tarry material in my reaction vessel. What is causing this and how can I prevent it?
A2: Tar formation is a common issue in Friedel-Crafts reactions, especially at elevated temperatures or with prolonged reaction times. This is often due to polymerization of the starting materials or products. To mitigate this:
-
Control the Temperature: Use a cooling bath to manage the initial exothermic reaction and then maintain a steady, moderate temperature.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to avoid over-reaction.
-
Order of Addition: Adding the AlCl₃ portion-wise to the mixture of p-xylene and succinic anhydride can help to control the initial exotherm.
Q3: What are the expected regioisomers in the acylation of p-xylene, and how can I ensure I get the desired product?
A3: The acylation of p-xylene with succinic anhydride should predominantly yield γ-(2,5-dimethylphenyl)-γ-oxobutyric acid due to the ortho- and para-directing effects of the methyl groups. The two methyl groups direct the incoming electrophile to the available positions. Given the steric hindrance between the two methyl groups, acylation occurs at the less hindered positions.
Part 2: Reduction of the Ketoacid
The reduction of the γ-ketoacid to the corresponding γ-arylbutyric acid is a critical step. The Clemmensen reduction is a common method for this transformation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Inactive zinc amalgam.- Insufficient acid concentration.- Poor mixing of the heterogeneous reaction mixture. | - Prepare fresh zinc amalgam before use.- Add portions of concentrated HCl throughout the reaction to maintain acidity.[4] - Ensure vigorous stirring to maintain contact between the organic substrate and the zinc amalgam. |
| Formation of Side Products (e.g., alcohols, dimers) | - Reaction temperature is too low.- Substrate is sensitive to the strongly acidic conditions. | - Maintain a steady reflux temperature.- If the substrate is acid-sensitive, consider alternative reduction methods like the Wolff-Kishner reduction (high pH) or catalytic hydrogenation.[4][5] |
| Difficult Work-up | - Emulsion formation during extraction.- Solid precipitates interfering with separation. | - Use a saturated brine solution to break up emulsions.- Filter the reaction mixture before extraction to remove any solid residues. |
Part 3: Intramolecular Friedel-Crafts Cyclization
This final step closes the ring to form the desired this compound. Polyphosphoric acid (PPA) is a common reagent for this cyclization.
Frequently Asked Questions (FAQs)
Q1: The yield of my cyclization reaction is low. What are the key parameters to optimize?
A1: The efficiency of the intramolecular Friedel-Crafts cyclization is highly dependent on several factors:
-
PPA Quality and Viscosity: The viscosity of PPA can make stirring difficult, especially on a larger scale. This can lead to poor heat transfer and incomplete reaction. Using a mechanical stirrer is essential. The dehydrating power of PPA is also crucial; ensure it has not absorbed atmospheric moisture.
-
Reaction Temperature and Time: The optimal temperature for cyclization needs to be determined empirically. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to charring and side reactions. Monitor the reaction by TLC to determine the optimal reaction time.
-
Purity of the Starting Material: Impurities in the γ-(2,5-dimethylphenyl)butyric acid can interfere with the cyclization. Ensure the starting material is of high purity.
Q2: Are there alternatives to Polyphosphoric Acid (PPA) for the cyclization?
A2: Yes, while PPA is effective, its high viscosity and challenging work-up can be problematic on a larger scale. Alternative cyclizing agents include:
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): This reagent is less viscous than PPA and can often promote cyclization at lower temperatures.
-
Liquid Brønsted acids like sulfuric acid or triflic acid: These can be effective but may require more careful control of reaction conditions to avoid sulfonation or other side reactions.[6]
-
Lewis acids with the corresponding acid chloride: Conversion of the carboxylic acid to the acid chloride followed by treatment with a Lewis acid like AlCl₃ is a classic method for intramolecular Friedel-Crafts acylation.
Part 4: Purification of this compound
Obtaining a highly pure final product is critical for downstream applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product After Work-up | - Presence of unreacted starting material or byproducts.- Residual solvent. | - Perform a thorough extraction and washing of the organic layer to remove acidic and basic impurities.- Use a rotary evaporator to completely remove the extraction solvent. |
| Difficulty in Crystallization | - Presence of impurities inhibiting crystal lattice formation.- Inappropriate crystallization solvent. | - Purify the crude product by flash column chromatography before attempting crystallization.[7] - Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. A good solvent will dissolve the compound when hot but have low solubility when cold.[8] |
| Low Purity After a Single Crystallization | - Co-crystallization of impurities.- Inefficient removal of mother liquor. | - Perform a second recrystallization to improve purity.[8] - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Experimental Protocols
Protocol 1: Synthesis of γ-(2,5-Dimethylphenyl)-γ-oxobutyric Acid
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-xylene (1.2 mol) and succinic anhydride (1.0 mol).[3]
-
Cool the mixture in an ice bath and add anhydrous aluminum chloride (2.2 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (200 mL).
-
Extract the aqueous layer with toluene (3 x 300 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.
-
Acidify the bicarbonate washings with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield γ-(2,5-dimethylphenyl)-γ-oxobutyric acid.
Protocol 2: Clemmensen Reduction of γ-(2,5-Dimethylphenyl)-γ-oxobutyric Acid
-
Prepare zinc amalgam by adding mossy zinc (150 g) to a solution of mercuric chloride (15 g) in water (200 mL) and concentrated HCl (10 mL). Shake for 5 minutes, then decant the aqueous solution.
-
To a flask containing the zinc amalgam, add water (100 mL), concentrated HCl (200 mL), toluene (150 mL), and γ-(2,5-dimethylphenyl)-γ-oxobutyric acid (0.5 mol).
-
Heat the mixture to a vigorous reflux for 24 hours, with the addition of concentrated HCl (50 mL) every 6 hours.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude γ-(2,5-dimethylphenyl)butyric acid.
Protocol 3: Intramolecular Cyclization to this compound
-
Add γ-(2,5-dimethylphenyl)butyric acid (0.3 mol) to polyphosphoric acid (300 g) in a flask equipped with a mechanical stirrer and a thermometer.
-
Heat the mixture to 80-90 °C with vigorous stirring for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).
Visualization of Key Mechanisms
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of p-xylene with succinic anhydride.
Diagram: Intramolecular Cyclization Mechanism
Caption: Mechanism of the intramolecular Friedel-Crafts cyclization to form the tetralone.
References
-
Clemmensen Reduction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Cardillo, P., Girelli, A., & Pasturenzi, C. (2002). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 6(3), 239-243.
-
Clemmensen Reduction. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Optimization of the cyclization reaction conditions. (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
- Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. (2025). Benchchem.
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]
- Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. (2023, February 28). RSC Publishing.
-
Clemmensen Reduction. (n.d.). ChemTalk. Retrieved from [Link]
- Clemmensen Reduction. (n.d.). Cambridge University Press.
-
Optimization of the reaction conditions. (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Clemmensen Reduction. (2020, December 19). YouTube.
- Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journals.
- Clemmensen Reduction. (2018, November 27). YouTube.
-
The Clemmensen Reduction. (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing.
- Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. (n.d.). Organic Chemistry Portal.
- Draw the product(s) of each of the following reactions:c. p-xylene... (2024, July 28). Pearson+.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PMC - NIH.
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]
- AJ C - Asian Publication Corpor
-
Optimization of Reaction Conditions. (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
- A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. (2004).
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube.
- Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange.
- 5,7-Dimethyl-1-tetralone (97%). (n.d.). Amerigo Scientific.
- Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024, November 22). NIH.
- Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base c
- Process for producing aromatic compounds by friedel-crafts reaction. (n.d.).
- Purification, crystallization and preliminary crystallographic analysis of archaeal 6-pyruvoyl tetrahydrobiopterin synthase homologue PH0634 from Pyrococcus horikoshii OT3. (n.d.). PMC - NIH.
-
Crystallization in Final Stages of Purification. (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
- 6,7-Dimethyl-1-tetralone | 19550-57-3 | UAA55057. (n.d.). Biosynth.
-
Synthesis of 8-methyl-1-tetralone 3 (i) NBS, MeCN; (ii) CuCN, DMF;... (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
-
Purification by fractional crystallisation. (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
-
Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
- Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar.
-
Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. (n.d.). In ResearchGate. Retrieved January 1, 2026, from [Link]
- Preparation method of 1-tetralone. (n.d.).
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
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Validation & Comparative
A Comparative Guide to the Synthesis, Characterization, and Validation of 5,8-Dimethyl-1-tetralone
Introduction
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project execution. 5,8-Dimethyl-1-tetralone, a substituted bicyclic ketone, represents an important structural motif found in various biologically active molecules and serves as a versatile precursor in medicinal chemistry.[1] Its synthesis, while seemingly straightforward, presents several strategic avenues, each with distinct advantages and drawbacks.
This guide provides an in-depth technical comparison of synthetic routes to this compound, grounded in experimental data and mechanistic principles. We will dissect a primary, field-proven synthetic pathway, contrast it with viable alternatives, and detail the necessary characterization and validation protocols to ensure the integrity of the final compound. Our focus will be on the causality behind experimental choices, empowering the reader to make informed decisions in their own synthetic endeavors.
Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation
The most common and direct approach to this compound involves a two-step sequence commencing with the readily available starting material, p-xylene. This method leverages a Friedel-Crafts reaction followed by an intramolecular cyclization, a classic and robust strategy for the formation of polycyclic aromatic systems.[2][3]
Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Mechanistic Considerations
The initial Friedel-Crafts acylation is an electrophilic aromatic substitution. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with succinic anhydride to generate a highly electrophilic acylium ion. The electron-rich p-xylene then acts as a nucleophile, attacking the acylium ion to form 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. The subsequent Clemmensen reduction selectively reduces the ketone to a methylene group. Finally, the intramolecular Friedel-Crafts acylation is facilitated by a strong protic acid, such as polyphosphoric acid (PPA), which protonates the carboxylic acid, leading to the formation of an acylium ion that is attacked by the aromatic ring to form the six-membered ring of the tetralone.[4][5]
Experimental Protocol
Step 1: Synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in nitrobenzene (500 mL) at room temperature, add succinic anhydride (1.0 mol).
-
Slowly add p-xylene (1.0 mol) to the mixture, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a mixture of ice (1 kg) and concentrated hydrochloric acid (200 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with water, and then extract with 10% aqueous sodium carbonate solution.
-
Acidify the sodium carbonate extract with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to afford 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of 4-(2,5-dimethylphenyl)butanoic acid
-
To a flask containing amalgamated zinc (from 150 g of zinc) and concentrated hydrochloric acid (300 mL), add 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (0.5 mol).
-
Heat the mixture to reflux with vigorous stirring for 8 hours.
-
Cool the reaction mixture to room temperature and decant the aqueous layer.
-
Wash the zinc residue with diethyl ether (2 x 100 mL).
-
Combine the organic extracts and the initial decanted layer, and extract with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2,5-dimethylphenyl)butanoic acid.
Step 3: Synthesis of this compound
-
Add 4-(2,5-dimethylphenyl)butanoic acid (0.2 mol) to polyphosphoric acid (300 g) with mechanical stirring.
-
Heat the mixture to 80-90°C for 2 hours.
-
Pour the hot mixture onto crushed ice (500 g) with stirring.
-
Extract the resulting mixture with diethyl ether (3 x 200 mL).
-
Wash the combined organic extracts with 10% aqueous sodium bicarbonate solution, then with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain this compound.
Comparative Analysis of Synthetic Routes
While the primary route is reliable, other strategies exist for the synthesis of tetralones.[6] A comparison with these alternatives highlights the trade-offs in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Primary Route (Intramolecular Acylation) | p-Xylene, Succinic Anhydride | AlCl₃, Zn(Hg)/HCl, PPA | 60-70% (overall) | Readily available starting materials, well-established reactions. | Use of hazardous reagents (AlCl₃, nitrobenzene), multi-step process. |
| Alternative 1: Haworth Synthesis | Naphthalene, Succinic Anhydride | AlCl₃, Zn(Hg)/HCl, H₂SO₄ | ~50% | Direct route to a tetralone core. | Requires subsequent methylation, potential for isomeric mixtures. |
| Alternative 2: Catalytic Hydrogenation | 5,8-Dimethyl-1-naphthol | H₂, Raney Nickel | >70% | High yield, cleaner reaction. | Starting material may not be readily available.[7] |
| Alternative 3: Multi-step from Substituted Tetralone | 5-Methoxy-1-tetralone | NBS, CuCN, DIBAL-H, etc. | ~25% (overall) | Allows for the synthesis of specifically substituted tetralones.[8] | Lengthy multi-step synthesis with lower overall yield.[9] |
Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
-
¹H NMR (CDCl₃, 300 MHz): δ 7.16 (d, J = 7.5 Hz, 1H, Ar-H), 6.97 (d, J = 7.5 Hz, 1H, Ar-H), 2.87 (t, J = 6.0 Hz, 2H, -CH₂CO-), 2.59 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃), 2.08-1.99 (m, 2H, -CH₂-).[10]
-
¹³C NMR (CDCl₃, 75 MHz): Expected signals around δ 198 (C=O), 145, 136, 135, 129, 127, 126 (aromatic carbons), 39 (-CH₂CO-), 29 (-CH₂-), 23, 19 (Ar-CH₃).
-
Infrared (IR, KBr): ν_max 1674 cm⁻¹ (C=O stretching).[10]
-
Mass Spectrometry (MS): m/z 174 (M⁺).[10]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed using a C18 column with a mobile phase of acetonitrile and water to determine the purity of the final product. The retention time and peak area will provide quantitative information on purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to confirm the molecular weight and identify any volatile impurities.
Caption: A typical workflow for the validation of synthesized this compound.
Conclusion
The synthesis of this compound via the intramolecular Friedel-Crafts acylation of 4-(2,5-dimethylphenyl)butanoic acid stands as a robust and reproducible method, particularly given the accessibility of the starting materials. While alternative routes offer certain advantages, such as potentially higher yields in specific steps or the avoidance of harsh reagents, they often come with their own challenges, including the availability of precursors or the complexity of the synthetic sequence.
The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions, ensuring the efficient and successful synthesis of this valuable chemical intermediate.
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ChemBK. (2024, April 9). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Comparing the reactivity of 5,8-dimethyl-1-tetralone with other tetralones
A Senior Application Scientist's Guide to Understanding Steric and Electronic Effects in Substituted Tetralones
Introduction
Substituted tetralones are foundational scaffolds in organic synthesis, serving as pivotal intermediates in the construction of complex bioactive molecules, including pharmaceuticals and natural products.[1] Their rigid bicyclic structure, combining an aromatic ring with a cyclohexanone, offers a versatile platform for a wide array of chemical transformations. Among these, 5,8-dimethyl-1-tetralone presents a unique case study in chemical reactivity. The strategic placement of two methyl groups on the aromatic ring introduces a fascinating interplay of electronic and steric effects that significantly differentiates its behavior from that of its parent compound, 1-tetralone, and other derivatives.
This guide provides an in-depth comparison of the reactivity of this compound against other tetralones. We will dissect the causal factors behind its distinct chemical personality and provide supporting experimental contexts to offer researchers, scientists, and drug development professionals a predictive framework for employing this valuable synthetic intermediate.
The Decisive Influence of Dimethyl Substitution
The reactivity of any tetralone is primarily dictated by two key regions: the carbonyl group at the C1 position and the fused aromatic ring. The introduction of methyl groups at the C5 and C8 positions in this compound creates a profound impact on both of these reactive centers.
-
Electronic Effects : Methyl groups are well-understood to be electron-donating groups through a combination of the inductive effect and hyperconjugation.[2][3] This electron donation enriches the aromatic ring, making it more nucleophilic and thus more activated towards electrophilic aromatic substitution compared to the unsubstituted ring. Conversely, this effect can slightly decrease the electrophilicity of the C1 carbonyl carbon.
-
Steric Hindrance : The most dramatic influence arises from steric congestion. The C8-methyl group is positioned peri to the C1-carbonyl. This proximity creates a significant steric shield, impeding the approach of nucleophiles to the carbonyl carbon. Similarly, the C5 and C8 methyl groups flank the only available positions for electrophilic substitution (C6 and C7), creating a sterically hindered environment on the aromatic ring.
The following diagram illustrates the steric environment of this compound, highlighting the key steric interactions that govern its reactivity.
Caption: Steric hindrance at the C1 carbonyl in this compound vs. 1-Tetralone.
Comparative Reactivity in Key Organic Transformations
The balance between these electronic and steric factors leads to markedly different outcomes in common synthetic reactions.
Nucleophilic Addition to the Carbonyl Group (e.g., Grignard Reaction)
Nucleophilic additions are highly sensitive to steric hindrance at the electrophilic center. While 1-tetralone and its less-hindered derivatives readily react with organometallic reagents like Grignard reagents to form tertiary alcohols, this compound exhibits significantly reduced reactivity.[4][5]
The C8-methyl group effectively blocks the trajectory of the incoming nucleophile, raising the activation energy of the reaction. To achieve comparable yields, harsher reaction conditions, such as higher temperatures or the use of more reactive organolithium reagents, may be necessary.
Caption: Influence of C8-Methyl substitution on Grignard reaction outcomes.
Reduction of the Carbonyl Group
Catalytic Hydrogenation: The reduction of the carbonyl to a hydroxyl group via catalytic hydrogenation is also affected. While the small size of molecular hydrogen can overcome some steric barriers, the rate of reaction for this compound is generally slower than for unsubstituted 1-tetralone under identical conditions (e.g., Pd/C, H₂). The methyl groups can hinder the adsorption of the ketone onto the catalyst surface.
Birch Reduction: This reaction reduces the aromatic ring, leaving the carbonyl group intact under specific conditions.[5][6] The electron-donating nature of the two methyl groups in this compound would be expected to influence the regioselectivity and rate of the reduction of the aromatic system compared to 1-tetralone itself.[7]
Olefination Reactions (e.g., Wittig Reaction)
The Wittig reaction, which converts a ketone to an alkene, involves the formation of a bulky oxaphosphetane intermediate.[8][9][10] The steric bulk around the carbonyl in this compound severely disfavors the formation of this intermediate, especially with stabilized ylides which are less reactive.[11] Consequently, Wittig reactions on this compound are often low-yielding or fail entirely where they would succeed with 1-tetralone. Interestingly, a study on the related 5,8-dimethyl-2-tetralone showed that a Wittig reaction led to an unexpected naphthol product, highlighting how substitution can lead to alternative reaction pathways.[12]
Baeyer-Villiger Oxidation
This oxidation transforms a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid.[13][14][15][16] The reaction proceeds via the migration of one of the carbon atoms adjacent to the carbonyl. The migratory aptitude is generally: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. The electron-rich, dimethyl-substituted aromatic ring of this compound would have a high migratory aptitude, favoring the formation of the corresponding lactone where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring. In this specific reaction, the electronic effects of the methyl groups facilitate the reaction, potentially making it more facile than for 1-tetralone, provided the initial attack of the peroxyacid is not sterically prohibited.
Summary of Comparative Reactivity
| Reaction Type | 1-Tetralone (Unsubstituted) | This compound | Dominant Influencing Factor |
| Grignard Reaction | High reactivity, good yields.[5] | Significantly lower reactivity, requires forcing conditions. | Steric Hindrance |
| Catalytic Hydrogenation | Facile reduction of carbonyl and/or aromatic ring.[17] | Slower rate of carbonyl reduction. | Steric Hindrance |
| Wittig Reaction | Generally effective with various ylides.[9] | Very low reactivity, especially with stabilized ylides.[12] | Steric Hindrance |
| Baeyer-Villiger Oxidation | Good reactivity, aryl group migrates.[13] | High reactivity expected due to enhanced aryl migration. | Electronic Effect (Activating) |
| Nitration | Readily undergoes nitration, primarily at C5 and C7.[18] | Reaction is difficult; available positions are sterically blocked. | Steric Hindrance |
Experimental Protocol: Comparative Reduction of 1-Tetralone and this compound
This protocol outlines a parallel experiment to qualitatively assess the difference in reactivity towards reduction by sodium borohydride.
Caption: Workflow for a comparative reduction experiment.
Methodology:
-
Preparation: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, prepare solutions of:
-
Flask A: 1-Tetralone (1.0 mmol) in 10 mL of anhydrous methanol.
-
Flask B: this compound (1.0 mmol) in 10 mL of anhydrous methanol.
-
-
Cooling: Cool both flasks to 0°C in an ice-water bath.
-
Reagent Addition: To each flask, add sodium borohydride (1.1 mmol) portion-wise over 2 minutes while stirring vigorously. Start a timer immediately after the addition begins.
-
Monitoring: At 5-minute intervals, withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate (e.g., silica gel, 20% ethyl acetate in hexanes). Visualize the spots under a UV lamp.
-
Analysis: The reaction in Flask A (1-tetralone) is expected to show a rapid disappearance of the starting material spot and the appearance of the more polar alcohol product spot. The reaction in Flask B (this compound) will proceed noticeably slower. The time required for the complete consumption of the starting ketone serves as a direct measure of relative reactivity.
-
Quenching: Once a reaction is complete (as judged by TLC), carefully quench it by the slow addition of 1M HCl until effervescence ceases.
This self-validating system directly visualizes the kinetic differences, confirming the powerful inhibiting effect of steric hindrance on carbonyl reactivity.
Conclusion
The reactivity of this compound is a textbook example of sterics trumping electronics in many common transformations. While its electron-rich aromatic ring is notionally activated, the steric shields erected by the C5 and C8 methyl groups are the dominant determinants of its chemical behavior. For reactions targeting the C1 carbonyl, such as nucleophilic additions and olefinations, reactivity is substantially attenuated compared to unsubstituted 1-tetralone. For reactions on the aromatic ring, the combination of electronic activation and steric hindrance creates a challenging synthetic landscape. Understanding this dynamic allows chemists to anticipate reaction outcomes, select appropriate reagents and conditions, and strategically leverage the unique properties of this highly useful, albeit sterically encumbered, building block.
References
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Banerjee, A. K., & Vera, W. J. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2308. [Link]
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MDPI. (n.d.). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. [Link]
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ResearchGate. (n.d.). Catalytic activities in tetralin hydrogenation. [Link]
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Banerjee, A. K., & Vera, W. J. (2004). Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. Journal of Chemical Research, 2004(2), 135-136. [Link]
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MDPI. (2021). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molecules, 26(22), 6899. [Link]
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Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
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ResearchGate. (n.d.). Flow hydrogenation of α‐tetralone. [Link]
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Journal of the American Chemical Society. (1956). The Base Effect in Catalytic Hydrogenation. A Simple Synthesis of 6-Methoxy-α-tetralone. Journal of the American Chemical Society, 78(11), 2582–2583. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
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Sciencemadness Discussion Board. (2012). Catalyzed Hydrogenation of Naphthalene to Tetralin. [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
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ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]
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Organic Chemistry Portal. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [Link]
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PubMed Central. (2015). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. The Journal of Organic Chemistry, 80(1), 429–449. [Link]
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Pearson+. (n.d.). α-Tetralone undergoes Birch reduction to give an excellent yield... [Link]
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Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(28), 20206-20231. [Link]
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Quora. (2020). Why does the methyl group have a positive inductive effect? [Link]
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Chemistry Stack Exchange. (2017). Why is the methyl group electron-donating via the inductive effect? [Link]
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A Comparative Guide to the Spectroscopic Analysis of 5,8-Dimethyl-1-Tetralone
This guide provides an in-depth technical comparison of various spectroscopic methods for the structural confirmation of 5,8-dimethyl-1-tetralone. Designed for researchers, scientists, and professionals in drug development, this document details the experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for unambiguous structure elucidation and compare these foundational techniques with other powerful analytical methods.
Introduction: The Imperative of Structural Verification
In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's structure is paramount. The isomeric possibilities for even seemingly simple molecules necessitate a multi-faceted analytical approach. This compound, a substituted aromatic ketone, serves as an excellent case study to illustrate the power and complementarity of modern spectroscopic techniques. Its rigid bicyclic structure and distinct functional groups provide a rich tapestry of spectroscopic signals that, when interpreted correctly, leave no room for ambiguity. This guide will walk you through the logical workflow of spectroscopic analysis, from initial functional group identification to the fine details of proton and carbon environments.
Core Spectroscopic Techniques for Structural Elucidation
The primary toolkit for the organic chemist in confirming a molecular structure typically comprises Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic resonance Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structural components.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: A small volume (typically 1 µL) of the solution is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular ion (M⁺•).[1]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Data Interpretation for this compound
-
Molecular Ion Peak (M⁺•): The mass spectrum will show a prominent peak at an m/z corresponding to the molecular weight of this compound (C₁₂H₁₄O), which is 174.24 g/mol .
-
Fragmentation Pattern: Key fragments can be predicted based on the structure. For instance, the loss of a methyl group (CH₃) would result in a peak at m/z 159. The loss of a CO group (a common fragmentation for ketones) from the molecular ion would lead to a peak at m/z 146.
Logical Workflow: Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic analysis and structural confirmation of an organic molecule.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: An infrared beam is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, with an evanescent wave penetrating a short distance into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is directed to the detector.
-
Spectrum Generation: The data is Fourier transformed to produce an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Interpretation for this compound
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the conjugated ketone carbonyl group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton NMR spectrum. Key parameters include the pulse angle, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to obtain a ¹³C NMR spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
Data Interpretation for this compound
| Spectroscopic Data for this compound | |
| Technique | Observed Signals and Interpretation |
| ¹H NMR (CDCl₃) | δ 7.16 (d, J = 7.5 Hz, 1H, Ar-H), 6.97 (d, J = 7.5 Hz, 1H, Ar-H), 2.87 (t, J = 6.0 Hz, 2H, -CH₂-CO-), 2.59 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃), 2.08-1.99 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, Predicted) | δ ~200 (C=O), ~145 (Ar-C), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~38 (-CH₂-CO-), ~30 (-CH₂-), ~23 (Ar-CH₃), ~19 (Ar-CH₃) |
| IR (KBr) | ~1685 cm⁻¹ (C=O, conjugated ketone), ~2950 cm⁻¹ (C-H, aliphatic), ~3050 cm⁻¹ (C-H, aromatic) |
| Mass Spec (EI) | m/z 174 (M⁺•), 159 ([M-CH₃]⁺), 146 ([M-CO]⁺•) |
Comparative Analysis with an Isomer: 5,7-Dimethyl-1-Tetralone
To highlight the discerning power of these spectroscopic techniques, let's compare the expected data for this compound with its isomer, 5,7-dimethyl-1-tetralone.
| Spectroscopic Data Comparison: 5,8- vs. 5,7-Dimethyl-1-tetralone | |
| Technique | This compound |
| ¹H NMR | Two distinct aromatic doublets. |
| ¹³C NMR | Distinct set of aromatic carbon signals. |
| IR | Very similar, C=O stretch may have a slight shift. |
| Mass Spec | Identical molecular ion at m/z 174. Fragmentation may show subtle differences in relative abundances. |
The most striking difference would be observed in the ¹H NMR spectrum. The ortho-coupling between the two aromatic protons in this compound gives rise to two doublets. In contrast, the two aromatic protons in 5,7-dimethyl-1-tetralone are not adjacent and would therefore appear as two singlets. This simple comparison demonstrates the definitive power of ¹H NMR in distinguishing between isomers.
Advanced and Complementary Analytical Techniques
While the core techniques provide a robust structural confirmation, other methods can offer additional layers of information or serve as primary methods in specific contexts.
2D NMR Spectroscopy: Unveiling Connectivity
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide information about which nuclei are coupled to each other.
-
COSY: Reveals proton-proton couplings. In this compound, a COSY spectrum would show a cross-peak between the signals for the protons at C-2 and C-3, confirming their adjacent relationship.
-
HSQC: Correlates directly bonded protons and carbons. This is invaluable for assigning the carbon signals based on the already assigned proton signals.
Workflow: 2D NMR Analysis
Caption: The interplay of 1D and 2D NMR experiments in elucidating molecular structure.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. Aromatic ketones like this compound are expected to have characteristic absorptions in the UV region.[2][3]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane).
-
Data Acquisition: The solution is placed in a quartz cuvette, and a UV-Vis spectrophotometer measures the absorbance of light as a function of wavelength.
For this compound, one would expect to observe π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group.
X-ray Crystallography: The Ultimate Structural Snapshot
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule, including bond lengths and angles.[4][5][6][7]
Experimental Workflow: X-ray Crystallography
-
Crystallization: High-quality single crystals of the compound must be grown. This is often the most challenging step.
-
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.
While being the gold standard for structural determination, the requirement of a suitable single crystal can be a significant limitation.
Conclusion: A Synergistic Approach to Certainty
The structural confirmation of this compound serves as a clear example of the power of a multi-technique spectroscopic approach. While IR and MS provide rapid initial confirmation of the molecular formula and key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that allows for the definitive assignment of the structure and differentiation from its isomers. Advanced techniques like 2D NMR, UV-Vis spectroscopy, and X-ray crystallography offer further layers of confirmation and deeper structural insights. By understanding the principles and applications of each of these methods, researchers can confidently and efficiently elucidate the structures of novel compounds.
References
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Crystallography Class Notes. (n.d.). Fiveable. Retrieved January 1, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved January 1, 2026, from [Link]
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x Ray crystallography. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
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X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Bassler, G. C., & Morrill, T. C. (1991). Spectrometric Identification of Organic Compounds (5th ed.). John Wiley & Sons, Inc.
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Introduction to Spectroscopy. (n.d.). Cengage Instructor Center. Retrieved January 1, 2026, from [Link]
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved January 1, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (n.d.). Introduction to Spectroscopy. Cengage.
- Silverstein, R. M., Bassler, C. C., & Morrill, T. C. (1991).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (n.d.). Introduction to Spectroscopy. Cengage.
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Spectrometric identification of organic compounds. (n.d.). SearchWorks catalog. Retrieved January 1, 2026, from [Link]
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2D NMR: TOCSY and HSQC. (n.d.). Retrieved January 1, 2026, from [Link]
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2D HMQC and HSQC (VnmrJ ChemPack). (n.d.). IU NMR Facility. Retrieved January 1, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 1, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 1, 2026, from [Link]
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1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. (n.d.). SciSpace. Retrieved January 1, 2026, from [Link]
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5-Methoxy-1-tetralone. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
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1-Tetralone. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
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5,7-Dimethyl-1-tetralone (97%). (n.d.). Amerigo Scientific. Retrieved January 1, 2026, from [Link]
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5,7-DIMETHYL-1-TETRALONE. (n.d.). Gsrs. Retrieved January 1, 2026, from [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0039778). (n.d.). Human Metabolome Database. Retrieved January 1, 2026, from [Link]
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4-HYDROXY-1-TETRALONE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]
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naphthalenone;6,7-dimethyl-1-tetralone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]
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5,7-Dimethyltetralin. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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Analysis of the 1H NMR spectrum of α‐tetralone. (1974, November 1). Semantic Scholar. Retrieved January 1, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 1, 2026, from [Link]
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VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
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SUPPORTING MATERIALS. (n.d.). Retrieved January 1, 2026, from [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved January 1, 2026, from [Link]
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13C NMR chemical shift prediction of diverse chemical compounds. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]
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UV-Visible Spectroscopy. (n.d.). MSU chemistry. Retrieved January 1, 2026, from [Link]
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Time dependent UV-Vis spectra of reduction of aromatic ketones with... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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Navigating the Bioactive Landscape of Tetralones: A Comparative Guide to 5,8-Dimethyl-1-tetralone and its Congeners
For researchers, scientists, and professionals in drug development, the tetralone scaffold represents a privileged structure, a foundational blueprint for a diverse array of biologically active molecules. This guide delves into the biological activities of 5,8-dimethyl-1-tetralone and its analogs, offering a comparative perspective on their potential therapeutic applications. While direct, side-by-side comparative studies on this compound and its immediate analogs are not extensively available in the current body of public research, this guide will synthesize the broader findings on tetralone derivatives to provide a framework for understanding their structure-activity relationships (SAR) and to underscore the potential for future targeted research.
The tetralone core, a bicyclic aromatic hydrocarbon featuring a ketone, is a versatile starting point for the synthesis of compounds with a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. The strategic placement of substituents, such as the methyl groups in this compound, can significantly modulate these activities.
Comparative Biological Activities: A Look at the Tetralone Family
While specific quantitative data directly comparing this compound with its analogs is limited, we can infer potential activities by examining the broader class of tetralone derivatives.
Antimicrobial Activity
Tetralone derivatives have demonstrated notable potential as antimicrobial agents. Studies on various analogs have revealed activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, with some derivatives acting as efflux pump inhibitors in multidrug-resistant bacteria, while others may disrupt the bacterial membrane or inhibit essential enzymes. A study on novel aminoguanidine-tetralone derivatives showed significant activity against ESKAPE pathogens, with the most active compound exhibiting a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against Staphylococcus aureus.
Table 1: Representative Antimicrobial Activity of Tetralone Analogs
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
| Aminoguanidine-tetralone derivatives | Staphylococcus aureus | 0.5 - 4 µg/mL | |
| Aminoguanidine-tetralone derivatives | Escherichia coli | > 4 µg/mL | |
| (2-(Pyridinyl)methylene)-1-tetralone chalcones | Methicillin-resistant S. aureus (MRSA) | Growth inhibition of 75% |
Anticancer Activity
The tetralone scaffold is also a recurring motif in compounds with anticancer properties. The cytotoxic effects of tetralone derivatives have been evaluated against various cancer cell lines. For instance, certain (2-(pyridinyl)methylene)-1-tetralone chalcones have shown significant growth inhibition against leukemia, non-small-cell lung cancer, colon cancer, prostate cancer, and breast cancer cell lines. The mechanisms underlying their anticancer activity are thought to involve the induction of apoptosis and cell cycle arrest.
Table 2: Representative Anticancer Activity of Tetralone Analogs
| Compound Class | Cancer Cell Line | Activity Metric (% Growth Inhibition) | Reference |
| (2-(Pyridinyl)methylene)-1-tetralone chalcones | Leukemia (MOLT-4, SR) | > 60% | |
| (2-(Pyridinyl)methylene)-1-tetralone chalcones | Breast Cancer (MCF7, MDA-MB-468) | > 60% | |
| Naphthalene-substituted triazole spirodienones | Breast Cancer (MDA-MB-231) | IC50: 0.03 - 0.26 µM |
Note: This table provides examples of the anticancer potential within the broader tetralone family due to the absence of direct comparative data for this compound analogs.
Anti-inflammatory Activity
Certain tetralone analogs have been investigated for their anti-inflammatory properties. The mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes or cytokines. For example, some 5,6,7,8-tetrahydroquinolines, which are structurally related to tetralones, have demonstrated in vivo anti-inflammatory activity in rat models of edema and arthritis.
Structure-Activity Relationship (SAR) Insights
For the broader class of tetralone derivatives, several SAR principles have been elucidated:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence biological activity. Electron-donating or withdrawing groups can alter the electronic properties of the molecule, affecting its interaction with biological targets.
-
Modifications at the α-Position: The methylene group adjacent to the carbonyl (the α-position) is a common site for modification. The introduction of various substituents at this position has been a key strategy in the development of bioactive tetralone analogs.
-
Stereochemistry: The three-dimensional arrangement of atoms can be critical for biological activity. Different stereoisomers of a tetralone derivative can exhibit vastly different potencies and efficacies.
The dimethyl substitution at the 5 and 8 positions of the aromatic ring in this compound likely influences its lipophilicity and steric profile, which in turn would affect its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with target macromolecules. A comprehensive SAR study of a series of this compound analogs is warranted to systematically probe the impact of various structural modifications on their biological activities.
Experimental Methodologies: A Guide to Assessing Bioactivity
To ensure scientific integrity and reproducibility, the evaluation of the biological activity of this compound and its analogs should employ validated experimental protocols.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Stock Solutions: Dissolve the test compounds (this compound and its analogs) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The tetralone scaffold is a promising platform for the development of novel therapeutic agents. While the broader class of tetralone derivatives exhibits a rich spectrum of biological activities, a focused investigation into this compound and its analogs is a clear and compelling area for future research. The synthesis of a focused library of analogs, followed by systematic screening for antimicrobial, anticancer, and anti-inflammatory activities, would provide the much-needed direct comparative data to elucidate the specific structure-activity relationships for this particular chemical series. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its congeners.
References
- Zhang, Q.-J., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.
- Flores, M., et al. (2022). Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. Molecules.
- Zhang, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. European Journal of Medicinal Chemistry.
- Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry.
A Senior Application Scientist’s Guide to the Orthogonal Validation of Synthesized 5,8-dimethyl-1-tetralone
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized 5,8-dimethyl-1-tetralone. It is grounded in established analytical principles and provides actionable, field-proven protocols to ensure the highest degree of confidence in your material's quality for downstream applications.
Introduction: The Imperative of Purity for a Versatile Synthetic Intermediate
This compound is a key synthetic intermediate, notably in the development of various biologically active compounds and complex molecular scaffolds.[1][2] Its utility in drug discovery and materials science is predicated on its structural integrity and, most critically, its purity. The presence of unreacted starting materials, by-products, or residual solvents from synthesis can drastically alter reaction yields, introduce competing side reactions, or, in a pharmaceutical context, pose significant safety risks.
Therefore, validating the purity of this compound is not a perfunctory final step but a critical checkpoint. A single analytical technique is rarely sufficient. Instead, a multi-faceted, orthogonal approach—employing methods with different separation and detection principles—is required to build a comprehensive and trustworthy purity profile. This guide will compare and detail several key analytical techniques, explaining the causality behind their selection and providing the procedural framework for their effective implementation.
The Validation Workflow: An Orthogonal Strategy
A robust purity validation workflow does not rely on a single "magic bullet" technique. It strategically layers methods to gain a complete picture, moving from rapid, qualitative assessments to precise, quantitative determinations.
Caption: A logical workflow for the comprehensive purity validation of this compound.
Method 1: Melting Point Determination – The Classical Purity Indicator
Principle of Causality: The melting point is a fundamental thermochemical property of a crystalline solid. In a pure substance, the molecules fit into a uniform crystal lattice, which requires a specific, high amount of energy (heat) to break apart, resulting in a sharp, well-defined melting point.[3][4] Impurities disrupt this lattice, weakening the intermolecular forces.[3] Consequently, less energy is needed to melt the solid, leading to two observable effects: a depression of the melting point and a broadening of the melting range.[5][6] This phenomenon, known as melting point depression, provides a simple yet powerful initial assessment of purity.
Experimental Protocol: Mixed Melting Point Analysis This protocol is designed not just to assess purity, but to confirm identity against a known pure standard.
-
Sample Preparation: Grind a few milligrams of your synthesized this compound into a fine powder.[7]
-
Capillary Loading: Tightly pack the powder into three separate melting point capillary tubes to a height of 2-3 mm.
-
Tube 1: Your synthesized compound.
-
Tube 2: An authentic, certified pure standard of this compound.
-
Tube 3: A 50:50 mixture (by mass) of your compound and the pure standard.
-
-
Apparatus Setup: Place the loaded capillaries into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat rapidly to find an approximate melting range. This allows for a more precise measurement on the second run.[5]
-
Accurate Determination: Heat the apparatus at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This is the melting range.
Data Interpretation and Comparison
| Sample | Observed Melting Range (°C) | Interpretation |
| Synthesized Batch A | 45 - 49 °C | Impure. The range is broad and likely depressed compared to the literature value. |
| Synthesized Batch B | 50 - 51 °C | Likely Pure. The melting range is sharp, indicating high purity. |
| Certified Standard | 50.5 - 51 °C | Establishes the benchmark for a pure sample. |
| Mixed Sample (Batch B + Std) | 50 - 51 °C | Confirms Identity. No depression or broadening indicates the synthesized compound is identical to the standard. |
| Mixed Sample (Batch A + Std) | 43 - 48 °C | Confirms Impurity. Significant depression and broadening confirm the presence of impurities in Batch A. |
Comparison with Other Methods:
-
Advantages: Fast, inexpensive, requires minimal sample, and provides a good qualitative indication of purity.[8]
-
Limitations: Insensitive to trace impurities, provides no information on the nature or quantity of impurities, and is only effective for solid compounds.
Method 2: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Quantification
Principle of Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[9] For a non-polar compound like this compound, a reversed-phase (RP-HPLC) method is ideal.[10] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water). The tetralone, being relatively non-polar, will interact strongly with the stationary phase and elute later than more polar impurities. A UV detector is highly effective as the aromatic ring and carbonyl group in the tetralone are strong chromophores.[11] The area under a chromatographic peak is directly proportional to the concentration of that component, allowing for precise quantification of purity.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in acetonitrile at 1.0 mg/mL. Create a dilution series (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for calibration.
-
Sample Preparation: Accurately weigh and dissolve your synthesized product in acetonitrile to a final concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the calibration standards to generate a standard curve.
-
Inject the synthesized sample in triplicate.
-
-
Data Processing: Integrate the peak areas. Calculate the purity of your sample as a percentage of the main peak area relative to the total area of all peaks detected (% Area).
Data Interpretation and Comparison
| Batch ID | Retention Time (min) | Peak Area | % Area (Purity) |
| Synthesized Batch C | 8.52 (Main Peak) | 1,250,000 | 99.8% |
| 4.15 (Impurity 1) | 1,500 | 0.12% | |
| 6.20 (Impurity 2) | 1,000 | 0.08% | |
| Synthesized Batch D | 8.51 (Main Peak) | 1,180,000 | 94.4% |
| 5.30 (Impurity 3) | 70,000 | 5.6% |
Comparison with Other Methods:
-
Advantages: Highly sensitive and quantitative, excellent for separating closely related impurities, and applicable to a wide range of compounds.[9][12]
-
Limitations: More expensive than TLC/MP, requires method development, and may not detect highly volatile or non-UV active impurities.
Method 3: NMR and GC-MS – The Definitive Structural and Impurity Identification
While HPLC quantifies purity, it doesn't identify the structures of the main component or its impurities. For this, spectroscopic methods are indispensable.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule's specific chemical environment.[12] This provides a detailed "fingerprint" of the molecule's structure. For this compound, a ¹H NMR spectrum should show distinct signals for the aromatic protons, the two methyl groups, and the three methylene groups of the tetralone ring, with characteristic chemical shifts and splitting patterns.[13] The presence of unexpected peaks indicates impurities, and their integration (area) can provide a rough estimate of their concentration relative to the main compound.
¹H NMR Data for this compound (CDCl₃, 400 MHz):
-
~7.1-7.3 ppm (d, 1H) & ~6.9-7.0 ppm (d, 1H): Aromatic protons.
-
~2.9 ppm (t, 2H): Methylene protons adjacent to the carbonyl group.
-
~2.6 ppm (s, 3H) & ~2.3 ppm (s, 3H): Two distinct aromatic methyl groups.
-
~2.0 ppm (m, 2H): Methylene protons at the 3-position.
-
~2.6 ppm (t, 2H): Benzylic methylene protons. (Note: Exact chemical shifts can vary slightly based on solvent and concentration).
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile compounds.[9] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which ionizes it and breaks it into characteristic fragments. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification by comparison to spectral libraries. This is exceptionally useful for identifying residual synthesis solvents (e.g., toluene) or volatile by-products.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a high-purity solvent like dichloromethane.
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-450 m/z.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it against a reference library (e.g., NIST) to identify the compound.
Caption: A decision-making tree for purity analysis based on initial results.
Conclusion: Synthesizing Data for a Confident Conclusion
Validating the purity of a synthesized compound like this compound requires more than just running a sample; it demands a logical, evidence-based strategy.
-
Melting point offers a rapid, foundational check on crystalline integrity.[5]
-
HPLC provides the definitive, quantitative purity value, crucial for lot release and quality control.[11]
-
NMR confirms the structural identity of the bulk material, ensuring you have synthesized the correct molecule.[12]
-
GC-MS excels at identifying the unknown—the residual solvents and volatile by-products that other methods might miss.[9]
By employing these orthogonal techniques, a researcher can build a robust, self-validating data package. This not only confirms the material's quality with a high degree of confidence but also provides critical insights into the success of the synthesis and purification procedures, enabling informed decisions for future research and development.
References
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
Melting Point Determination. (n.d.). Analytical Testing Labs. Retrieved from [Link]
-
Melting point determination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). IntechOpen. Retrieved from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Retrieved from [Link]
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Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Synthetic Communications. Retrieved from [Link]
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Khan, M., et al. (2012). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 51(3), 273-279. Retrieved from [Link]
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Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-580. Retrieved from [Link]
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Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Course Hero. Retrieved from [Link]
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Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 5,8-dimethyl-1-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 1-tetralone scaffold is a privileged structure, serving as a foundational component for a multitude of pharmacologically active compounds, including antidepressants and antitumor agents.[1] Derivatives of 5,8-dimethyl-1-tetralone, in particular, are key intermediates in the synthesis of complex natural products and potential therapeutics.[2][3] The precise arrangement of substituents on the tetralone core is paramount, as even minor structural variations can lead to dramatic differences in biological activity and pharmacological profiles.
Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity and successful drug development. An erroneous structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources. This guide provides a comparative analysis of the primary analytical techniques used to definitively confirm the structure of this compound derivatives, explaining the causality behind experimental choices and presenting the data in a framework designed for objective evaluation.
The Analytical Triad: NMR, MS, and X-ray Crystallography
The structural elucidation of a novel synthetic compound relies on an integrated analytical approach. No single technique provides all the necessary information. Instead, we rely on the synergy of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, single-crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and together, they provide a self-validating system for structural confirmation.
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A Comparative Pharmacological Analysis of 5,8-Dimethyl-1-Tetralone and Structurally Related Compounds
In the landscape of medicinal chemistry, the tetralone scaffold represents a privileged structure, serving as a foundational component for a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive comparative analysis of the pharmacological properties of 5,8-dimethyl-1-tetralone, a specific derivative whose biological activities are not extensively documented in publicly available literature. To elucidate its potential therapeutic value, we will compare it with a curated selection of structurally related alternatives with well-defined pharmacological profiles. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.
The selection of comparators is based on structural similarity and known biological activities that are characteristic of the broader tetralone class. These include the parent compound, 1-tetralone, to establish a baseline; a C7-substituted tetralone derivative, a known potent monoamine oxidase B (MAO-B) inhibitor; a chalcone derivative of tetralone with demonstrated anticancer properties; and sertraline, a clinically significant antidepressant derived from a tetralone precursor.
Comparative Overview of Pharmacological Activities
The pharmacological potential of tetralone derivatives is vast, with activities spanning central nervous system (CNS) disorders and oncology.[1][2] The nature and position of substituents on the tetralone ring profoundly influence the biological activity and target specificity.
| Compound | Primary Pharmacological Activity | Key Experimental Data (IC50) |
| This compound | Hypothesized: MAO Inhibition / Anticancer | Data not available in the public domain. Inferences are based on SAR of related compounds. |
| 1-Tetralone (Unsubstituted) | Baseline / Weak MAO Inhibitor | MAO-B Inhibition: > 100 µM |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one (C6-substituted derivative) | Potent and Selective MAO-B Inhibitor | MAO-B Inhibition: 4.5 nM |
| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide (Chalcone Derivative) | Anticancer Agent | MCF-7 (Breast Cancer): 0.89 µMHCT-116 (Colon Cancer): 0.60 µM |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | Serotonin Transporter (SERT) Ki: 0.29 nM |
Table 1: Comparative summary of the primary pharmacological activities and key in vitro potency data for this compound and selected comparator compounds.
In-Depth Analysis of Pharmacological Properties
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders. Tetralone derivatives have been identified as potent MAO inhibitors, with a particular emphasis on MAO-B selectivity.
Structure-Activity Relationship (SAR) Insights:
The inhibitory potency and selectivity of tetralone derivatives against MAO-A and MAO-B are highly dependent on the substitution pattern on the aromatic ring. Studies have shown that substitution at the C6 and C7 positions can significantly enhance MAO-B inhibition. For instance, 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one is a highly potent MAO-B inhibitor with an IC50 value of 4.5 nM.[3] In contrast, the unsubstituted 1-tetralone is a very weak inhibitor.
For This compound , the presence of methyl groups at positions 5 and 8 is likely to influence its interaction with the MAO active site. While direct experimental data is unavailable, we can infer potential activity based on general SAR principles. The electron-donating nature of the methyl groups may modulate the electronic properties of the aromatic ring, potentially affecting binding affinity. However, steric hindrance from the C5 and C8 methyl groups could also play a significant role, possibly hindering optimal binding to the enzyme's active site compared to less substituted analogs. Further experimental investigation is warranted to determine the precise MAO inhibitory profile of this compound.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol outlines a robust method for determining the in vitro inhibitory activity of test compounds against human MAO-B.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of recombinant human MAO-B enzyme in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of a suitable fluorogenic MAO-B substrate (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the MAO-B enzyme solution to the wells of a black 96-well microplate.
-
Add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., selegiline) and a vehicle control (DMSO).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate/HRP solution to each well.
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Anticancer Activity
The tetralone scaffold is also a recurring motif in compounds with anticancer properties. Chalcone derivatives of tetralone, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of tetralone-based chalcones is influenced by the nature of the substituents on both the tetralone and the appended aryl ring. For example, the presence of specific heterocyclic or substituted phenyl moieties can enhance cytotoxicity. The compound (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide has shown potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values of 0.89 µM and 0.60 µM, respectively.[4]
For This compound , its potential as an anticancer agent, either directly or as a scaffold for more complex derivatives, is an area of interest. The lipophilicity conferred by the two methyl groups might enhance membrane permeability, a desirable property for cytotoxic compounds. However, as with MAO inhibition, the steric bulk of these groups could also impact binding to intracellular targets. The anticancer potential of this compound would need to be evaluated experimentally, for instance, through the synthesis of its chalcone derivatives and subsequent cytotoxicity screening.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
CNS Activity: A Lesson from Sertraline
The synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline is a prominent example of the utility of the tetralone scaffold in developing CNS-active drugs.[7][8] Sertraline is used to treat a variety of conditions, including depression and anxiety disorders.[4][9][10] Its mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[11]
The synthesis of sertraline typically starts from a tetralone derivative, highlighting the importance of this chemical moiety in achieving the desired three-dimensional structure for optimal interaction with the serotonin transporter.[7][8] While this compound is not a direct precursor to sertraline, this example underscores the potential of substituted tetralones to serve as starting points for the development of novel CNS-active compounds. The specific substitution pattern of this compound could be explored for its potential to modulate activity at various CNS targets, including but not limited to monoamine transporters.
Conclusion and Future Directions
This comparative guide highlights the pharmacological versatility of the tetralone scaffold. While direct experimental data for this compound is currently lacking, a comparative analysis with structurally related compounds provides a framework for predicting its potential biological activities. Based on the established structure-activity relationships of tetralone derivatives, this compound warrants investigation as a potential monoamine oxidase inhibitor and as a scaffold for the development of novel anticancer agents.
The provided experimental protocols for MAO inhibition and cytotoxicity assays offer a clear path for the empirical evaluation of these hypotheses. Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive in vitro and in vivo pharmacological characterization to fully elucidate their therapeutic potential.
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Cross-Validation of Analytical Techniques for 5,8-Dimethyl-1-Tetralone: A Comparative Guide
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 5,8-Dimethyl-1-tetralone, a substituted tetralone derivative, represents a core structural motif in various biologically active compounds. Its accurate and precise analytical determination is critical for ensuring quality, purity, and potency in drug substance and product manufacturing. This guide provides an in-depth, comparative analysis of the principal analytical techniques for the characterization of this compound, offering field-proven insights into methodology, validation, and data interpretation.
Introduction to the Analytical Challenge
This compound is an aromatic ketone with a bicyclic structure. The presence of the carbonyl group, the aromatic ring, and the chiral center at the C-1 position (in substituted analogs) presents a unique set of analytical considerations. The choice of an analytical technique is dictated by the specific requirements of the analysis, whether it be for identification, quantification of the bulk substance, or the detection of impurities. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is the cornerstone for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Its versatility in separation modes and detection makes it the most widely adopted technique in quality control laboratories.[1]
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common approach for a molecule of this polarity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[2] More hydrophobic molecules, or those with greater interaction with the stationary phase, will be retained longer.
Experimental Protocol: A Self-Validating System
A robust HPLC method is one that is validated to be fit for its intended purpose. The following protocol is designed with validation in mind, adhering to the principles outlined in the ICH Q2(R1) guidelines.[3][4][5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid). A typical gradient could be starting from 50% ACN and increasing to 90% ACN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a primary wavelength around 254 nm and a secondary at 280 nm would be appropriate for detection and peak purity assessment.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Further dilute to create working standards for linearity, accuracy, and precision studies.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to a target concentration within the linear range of the method.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Data Interpretation and Validation
A validated HPLC method will provide reliable data on the identity and quantity of this compound.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from all other peaks and can be confirmed by peak purity analysis using a PDA detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve of at least five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.[7]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries are generally expected to be within 98-102%.[8]
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD should typically be less than 2%.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
For the analysis of volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities. It is particularly useful for identifying and quantifying volatile impurities in the this compound drug substance.
Principle of Separation and Detection
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be used for structural elucidation.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-400 amu.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound and related volatile compounds by GC-MS.
Data Interpretation
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which is a plot of the total ion abundance versus retention time. Each peak in the TIC corresponds to a separated compound, and a mass spectrum can be extracted for each peak. The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation pattern can be used to confirm the structure of the molecule and to identify unknown impurities by comparison with spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.
Principle of NMR
NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum. Both ¹H and ¹³C NMR are crucial for structural characterization.
Experimental Protocol
Instrumentation:
-
NMR spectrometer with a field strength of at least 400 MHz.
Sample Preparation and Acquisition Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.
-
¹H NMR:
-
Acquisition of a standard proton spectrum.
-
Integration of the signals to determine the relative number of protons.
-
Analysis of the coupling patterns (splitting) to determine the connectivity of protons.
-
-
¹³C NMR:
-
Acquisition of a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy) to establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations between protons and carbons.
-
Workflow for NMR Analysis
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Data Interpretation
The ¹H and ¹³C NMR spectra of this compound will exhibit characteristic signals for the aromatic protons and carbons, the methyl groups, and the aliphatic protons and carbons of the tetralone ring. The chemical shifts, integration values, and coupling constants will allow for the unambiguous assignment of all protons and carbons, confirming the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple and Rapid Identification Tool
UV-Vis spectroscopy is a straightforward and rapid technique that provides information about the electronic transitions within a molecule. For this compound, the presence of the aromatic ring and the carbonyl group gives rise to characteristic UV absorption bands.
Principle of UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Aromatic and conjugated systems, such as the one in this compound, have characteristic absorption maxima (λmax).
Experimental Protocol
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Sample Preparation and Measurement:
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or hexane. The choice of solvent can influence the λmax.[9][10][11]
-
Concentration: Prepare a dilute solution of the sample in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically 0.2-0.8 AU).
-
Measurement: Scan the sample from 200 to 400 nm against a solvent blank.
Data Interpretation
The UV-Vis spectrum of this compound is expected to show two main absorption bands:
-
A strong π → π* transition associated with the aromatic ring, typically observed at a lower wavelength.
-
A weaker n → π* transition associated with the carbonyl group, observed at a longer wavelength.[12]
The λmax values can be used as a preliminary identification tool and for quantitative analysis using a calibration curve (Beer-Lambert Law).
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Primary Application | Quantitative analysis, purity assessment | Identification of volatile impurities, structural confirmation | Definitive structural elucidation | Preliminary identification, simple quantitative analysis |
| Principle | Liquid-solid partitioning | Gas-solid partitioning and mass analysis | Nuclear magnetic resonance | Electronic transitions |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent | Soluble in UV-transparent solvent |
| Sensitivity | High (ng to pg) | Very high (pg to fg) | Low (mg) | Moderate (µg to ng) |
| Quantitative Capability | Excellent | Good | Poor (unless with internal standards) | Good |
| Structural Information | Limited (retention time) | Good (mass spectrum) | Excellent (detailed connectivity) | Limited (functional groups) |
| Validation | Well-established guidelines (ICH)[3][4][5][6] | Established validation procedures[13][14][15][16] | Not typically validated for quantitative purposes | Simple validation |
Conclusion: An Integrated Analytical Approach
No single analytical technique can provide a complete picture of a chemical entity. The cross-validation of data from multiple orthogonal techniques is essential for the comprehensive characterization of this compound. HPLC stands out as the primary tool for routine quality control and quantitative analysis due to its robustness, precision, and accuracy. GC-MS is invaluable for the identification of volatile impurities that may not be detected by HPLC. NMR spectroscopy remains the ultimate authority for unambiguous structural confirmation. Finally, UV-Vis spectroscopy offers a rapid and simple method for preliminary identification and quantification.
By employing a multi-faceted analytical strategy, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound, thereby upholding the highest standards of scientific integrity.
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PubMed. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode. [Link]
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- 16. impactfactor.org [impactfactor.org]
A Comparative Benchmarking Guide to the Synthesis of 5,8-Dimethyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5,8-Dimethyl-1-tetralone
This compound is a crucial building block in medicinal chemistry and natural product synthesis. Its rigid, fused-ring structure provides a valuable scaffold for the development of novel therapeutic agents. The efficiency of its synthesis is therefore a critical factor in the early stages of drug discovery and development, impacting both the cost and timeline of research projects. This guide will dissect and compare established methods for the preparation of this important intermediate, providing the reader with the necessary data to make informed decisions for their specific research needs.
Method 1: The Classical Two-Step Approach: Friedel-Crafts Acylation Followed by Intramolecular Cyclization
A widely utilized and well-documented route to this compound involves a two-step sequence starting from readily available p-xylene and succinic anhydride. This classical approach is a staple in many organic synthesis laboratories.
Step 1: Friedel-Crafts Acylation to form γ-(2,5-Dimethylphenyl)butyric acid
The synthesis commences with the Friedel-Crafts acylation of p-xylene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The electrophilic acylium ion, generated in situ from succinic anhydride and AlCl₃, attacks the electron-rich p-xylene ring. A subsequent reduction of the resulting keto acid is necessary to produce the desired γ-(2,5-dimethylphenyl)butyric acid.
Experimental Protocol: Synthesis of γ-(2,5-Dimethylphenyl)butyric acid
-
Reaction Setup: A solution of p-xylene (1.2 mol) and succinic anhydride (1.0 mol) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Catalyst Addition: The mixture is cooled to 0-5 °C in an ice bath. Anhydrous aluminum chloride (2.2 mol) is added portion-wise with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the evolution of HCl gas ceases.
-
Work-up: The reaction mixture is poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Reduction: The crude keto acid is then reduced. A common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base).
-
Purification: The resulting γ-(2,5-dimethylphenyl)butyric acid is purified by recrystallization or distillation.
Step 2: Intramolecular Friedel-Crafts Cyclization
The second step involves the intramolecular cyclization of γ-(2,5-dimethylphenyl)butyric acid to yield this compound. This acid-catalyzed ring closure is a classic example of an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation due to its strong dehydrating and acidic properties.
Experimental Protocol: Cyclization to this compound [1]
-
Reaction Setup: γ-(2,5-Dimethylphenyl)butyric acid (1.0 eq) is added to polyphosphoric acid (a sufficient amount to ensure good stirring) in a round-bottom flask equipped with a mechanical stirrer.
-
Heating: The mixture is heated with stirring to a temperature of 80-100 °C for a specified time (typically 30-60 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The hot reaction mixture is poured onto crushed ice with vigorous stirring.
-
Extraction: The resulting mixture is extracted with an organic solvent such as ether or ethyl acetate.
-
Washing: The combined organic extracts are washed successively with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Efficiency and Considerations
This two-step method is generally reliable and utilizes relatively inexpensive starting materials. However, there are several factors to consider:
-
Yield: The overall yield can be moderate, often impacted by the efficiency of the initial Friedel-Crafts acylation and the subsequent reduction step. The cyclization step with PPA is typically high-yielding.
-
Safety and Waste: The use of large quantities of aluminum chloride in the first step generates significant amounts of acidic waste. Polyphosphoric acid is highly viscous and can be challenging to handle, especially during the work-up.
-
Scalability: While feasible on a laboratory scale, the work-up procedures for both steps can be cumbersome for large-scale synthesis.
Data Summary
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Classical Two-Step Approach | p-xylene, succinic anhydride, AlCl₃, PPA | 60-75% | Readily available starting materials, established procedure. | Large amounts of Lewis acid waste, challenging work-up, moderate overall yield. |
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for the classical two-step synthesis of this compound.
Conclusion
The classical two-step synthesis of this compound remains a viable and frequently employed method, particularly for laboratory-scale preparations. Its primary advantages lie in the low cost of starting materials and the robustness of the chemical transformations. However, for larger-scale industrial applications, the environmental impact and the challenges associated with the work-up may necessitate the exploration of alternative, more "green" and efficient catalytic systems. Future research in this area should focus on developing milder and more selective catalysts for both the initial acylation and the final cyclization steps to improve the overall efficiency and sustainability of this important synthesis.
References
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301–2308. [Link]
-
ResearchGate. (n.d.). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5,8-dimethyl-1-tetralone
Understanding the Compound: Hazard Profile and Inferred Risks
5,8-dimethyl-1-tetralone belongs to the tetralone family, and its hazard profile can be inferred from structurally similar compounds. Safety data for 1-tetralone indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2][3][4][5]. Therefore, it is prudent to handle this compound with the same level of caution.
Key Inferred Hazards:
-
Acute Toxicity (Oral): Assumed to be harmful if ingested based on data for analogous compounds[2][4][5].
-
Irritation: Potential to cause irritation to the skin, eyes, and respiratory system[1][3][6].
-
Environmental Hazards: While specific data is unavailable, it is best practice to prevent the release of any synthetic organic compound into the environment[3][6][7].
A comprehensive risk assessment should always precede any handling or disposal of this compound. The following table summarizes the necessary personal protective equipment (PPE) based on these inferred hazards.
| Exposure Route | Required Personal Protective Equipment (PPE) | Rationale |
| Dermal (Skin) | Chemically resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact and potential irritation[1]. |
| Ocular (Eyes) | Safety glasses with side shields or goggles. | To protect against splashes and accidental eye contact[1]. |
| Inhalation | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of any vapors or aerosols[3][6]. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream, in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9][10]. The following protocol provides a systematic approach to ensure safe and compliant disposal.
Step 1: Waste Identification and Classification
The first crucial step is to correctly identify the waste. Any unused this compound, contaminated materials (e.g., pipette tips, absorbent paper), or solutions containing this compound should be classified as hazardous chemical waste[11][12]. This is a critical determination as it dictates the entire subsequent management and disposal process[12][13].
Step 2: Segregation of Waste
Proper segregation is fundamental to preventing dangerous chemical reactions. This compound waste should be collected separately from other waste streams.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, as these are noted incompatibilities for similar tetralone compounds[3][6].
-
Physical State: Keep solid and liquid waste in separate containers to avoid unforeseen reactions and to facilitate proper disposal by your institution's waste management provider[14].
Step 3: Container Selection and Labeling
The choice of container is vital for safe storage and transport.
-
Container Requirements: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof lid[8].
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., "Toxic," "Irritant")[15]. This ensures that anyone handling the container is aware of its contents and the associated risks.
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[8][15].
-
Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition or heat[2][3][6].
-
Secondary Containment: To mitigate the impact of any potential spills, the waste container should be placed within a larger, chemically resistant secondary container[8].
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Step 5: Arranging for Disposal
Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's policies, you must arrange for its disposal.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have specific procedures and schedules for waste collection.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" management[12].
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand).
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if there is a risk of inhaling dust or vapors.
-
Collection and Disposal: The spilled chemical and any contaminated absorbent materials must be collected and disposed of as hazardous waste[11].
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[3].
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3]. In all cases of exposure, consult the Safety Data Sheet for 1-tetralone for further guidance and inform your supervisor and EHS department.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of proper chemical waste management are not merely regulatory hurdles; they are an integral part of sound scientific practice.
References
- Daniels Health. (2025, May 21).
- Ace Waste.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Managing Hazardous Chemical Waste in the Lab.
- Vanderbilt University Medical Center.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Guidechem. This compound (cas 5037-63-8) SDS/MSDS download.
- U.S. Environmental Protection Agency. Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30).
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- ChemicalBook. (2025, June 28).
- AK Scientific, Inc. Alpha-Tetralone.
- Fisher Scientific. (2012, February 10).
- Fisher Scientific. (2010, April 7).
- Sigma-Aldrich. (2024, August 7).
- Spectrum Chemical. (2006, August 11).
- CDH Fine Chemical.
- ECHEMI.
- 1 - Safety D
- Benchchem.
- Amerigo Scientific. 5,7-Dimethyl-1-tetralone (97%).
- ChemicalBook. 5,7-Dimethyl-1-tetralone.
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Mastering Safety: A Researcher's Guide to Handling 5,8-dimethyl-1-tetralone
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of specialized chemical reagents like 5,8-dimethyl-1-tetralone, a key intermediate in organic synthesis, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Risks: Hazard Profile of Aromatic Ketones
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. This protocol is designed to provide robust protection from potential chemical exposure.
1. Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place and fully operational.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust or vapors that may be generated.
2. Primary Protective Gear: Essential for All Operations
The following PPE should be considered the minimum standard for any work involving this compound:
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger quantities, a face shield worn over safety glasses is required.[4]
-
Protective Clothing: A flame-resistant laboratory coat should be worn and fully buttoned. It is advisable to wear long pants and closed-toe shoes to ensure no skin is exposed.[4]
3. Hand Protection: A Critical Barrier
Selecting the appropriate gloves is crucial, as not all materials offer the same level of protection against specific chemicals. For aromatic ketones, the following should be considered:
-
Glove Selection: Due to the ketone functional group and aromatic nature of this compound, gloves made of Butyl rubber or Fluoro-elastomer (Viton™) are recommended for extended contact.[5][6] Nitrile gloves may offer some protection for incidental contact, but their resistance to ketones can be limited.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Double Gloving: For enhanced safety, particularly during procedures with a higher risk of spillage, wearing two pairs of compatible gloves is a recommended practice.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield (in addition to goggles for high-splash risk tasks) | Provides a secondary layer of protection for the entire face.[4] |
| Hand Protection | Butyl rubber or Fluoro-elastomer (Viton™) gloves | Offers superior resistance to ketones and aromatic compounds.[5][6] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes | Minimizes skin exposure to potential spills and splashes.[4] |
| Respiratory | Use within a certified chemical fume hood | Prevents inhalation of potentially harmful dust or vapors.[1] For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is critical for maintaining a safe laboratory environment from the moment this compound is handled until its waste is properly disposed of.
Experimental Workflow:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Use:
-
Conduct all manipulations of this compound within the fume hood.
-
Use appropriate tools (spatulas, etc.) to handle the solid material, minimizing the generation of dust.
-
Keep containers of the chemical sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Protocol:
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. This includes any contaminated gloves, paper towels, or other disposable materials.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
-
Regulatory Compliance:
Visualizing the Safety Workflow
The following diagram illustrates the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. sjsu.edu [sjsu.edu]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
